(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
[4-(furan-2-ylmethoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BO4/c14-13(15)11-5-3-10(4-6-11)8-16-9-12-2-1-7-17-12/h1-7,14-15H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFRQKZXINEFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COCC2=CC=CO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681338 | |
| Record name | (4-{[(Furan-2-yl)methoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-66-3 | |
| Record name | (4-{[(Furan-2-yl)methoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid
CAS Number: 1256358-66-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid is a bifunctional organic compound that incorporates both a furan moiety and a phenylboronic acid group. This unique structure makes it a valuable building block in medicinal chemistry and materials science. The furan ring is a common scaffold in many biologically active compounds, while the boronic acid group is renowned for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1256358-66-3 | [3] |
| Molecular Formula | C₁₂H₁₃BO₄ | [3] |
| Molecular Weight | 232.04 g/mol | [3] |
| Appearance | Off-white to light yellow powder (typical for arylboronic acids) | General Knowledge |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | General Knowledge |
| Storage | Store in a cool, dry place under an inert atmosphere. Boronic acids are sensitive to moisture and oxidation.[4] | General Knowledge |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of this compound. While a specific spectrum for this exact compound is not publicly available, the expected characteristic peaks based on its structure are outlined below.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | d | 2H | Ar-H ortho to B(OH)₂ |
| ~7.4-7.5 | d | 2H | Ar-H meta to B(OH)₂ |
| ~7.5 | m | 1H | Furan H ₅ |
| ~6.4 | m | 1H | Furan H ₄ |
| ~6.3 | m | 1H | Furan H ₃ |
| ~4.6 | s | 2H | Ar-CH ₂-O |
| ~4.5 | s | 2H | O-CH ₂-Furan |
| ~3.3 | br s | 2H | B(OH )₂ |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~150-155 | Furan C ₂ |
| ~143 | Furan C ₅ |
| ~135 | Ar-C para to B(OH)₂ |
| ~130 | Ar-C ortho to B(OH)₂ |
| ~128 | Ar-C meta to B(OH)₂ |
| ~110 | Furan C ₃ and C ₄ |
| ~70-75 | Ar-C H₂-O |
| ~65-70 | O-C H₂-Furan |
FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Broad | O-H stretch (B(OH)₂) |
| ~3100-3000 | Medium | C-H stretch (aromatic and furan) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1600 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1350 | Strong | B-O stretch |
| ~1020 | Strong | C-O stretch |
Mass Spectrometry
| m/z | Interpretation |
| 232.09 | [M]⁺ (Exact mass for C₁₂H₁₃BO₄) |
| 214.08 | [M-H₂O]⁺ |
| 135.08 | [M-B(OH)₂ - H]⁺ |
| 97.03 | [C₅H₅O₂]⁺ (Furan-2-ylmethoxy fragment) |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves a two-step process starting from (4-(bromomethyl)phenyl)boronic acid pinacol ester and furan-2-ylmethanol.
Step 1: Williamson Ether Synthesis
-
To a solution of furan-2-ylmethanol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of (4-(bromomethyl)phenyl)boronic acid pinacol ester (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pinacol ester protected product.
Step 2: Deprotection of the Boronic Acid
-
Dissolve the crude pinacol ester from Step 1 in a mixture of acetone and water.
-
Add an excess of a strong acid, such as hydrochloric acid (HCl), to the solution.
-
Stir the mixture at room temperature until the deprotection is complete, as indicated by TLC or LC-MS.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification Protocol
Purification of arylboronic acids can be challenging due to their propensity to form anhydrides (boroxines). Recrystallization is a common and effective method.[4]
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethyl acetate and hexanes, or hot water).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
An alternative purification method involves the formation of a diethanolamine adduct, which can be selectively precipitated and then hydrolyzed back to the pure boronic acid.
General Protocol for Suzuki-Miyaura Coupling
This compound can be used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
-
In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Applications in Drug Development
The structural motifs present in this compound suggest its potential as a valuable tool in drug discovery.
Role of the Furan Moiety
The furan ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and biologically active compounds.[5] It can act as a bioisostere for other aromatic rings like benzene or thiophene, offering unique electronic and steric properties that can influence a molecule's binding affinity to biological targets and its metabolic stability. Furan-containing compounds have been shown to modulate various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[6][7][8][9] Dysregulation of the MAPK pathway is implicated in many diseases, including cancer.
Role of the Boronic Acid Moiety
Boronic acids and their derivatives have emerged as a significant class of compounds in drug development. Their unique ability to form reversible covalent bonds with the active site serine or threonine residues of certain enzymes makes them potent inhibitors. A prime example is the proteasome inhibitor Bortezomib, a dipeptidyl boronic acid used in the treatment of multiple myeloma.[10] The proteasome is a cellular complex responsible for degrading ubiquitinated proteins, and its inhibition leads to the accumulation of pro-apoptotic factors, ultimately inducing cancer cell death.
Conclusion
This compound is a versatile chemical entity with significant potential in the development of novel therapeutics and functional materials. Its dual functionality allows for its incorporation into complex molecular architectures through well-established synthetic methodologies like the Suzuki-Miyaura coupling. The presence of the furan and boronic acid moieties suggests potential interactions with key biological targets and signaling pathways, making it an attractive scaffold for further investigation in drug discovery programs. This technical guide provides a foundational understanding of this compound, serving as a valuable resource for researchers in the field.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-[(furan-2-ylmethoxy)methyl]phenylboronic acid,(CAS# 1256358-66-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the chemical compound (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid, with a primary focus on its molecular weight and chemical properties.
Molecular Identity and Weight
This compound is an organic compound frequently utilized in chemical synthesis and drug discovery. A precise understanding of its molecular weight is fundamental for stoichiometric calculations in experimental protocols.
| Property | Value | Source |
| Molecular Formula | C12H13BO4 | [1] |
| Molecular Weight | 232.04 g/mol | [1] |
| CAS Number | 1256358-66-3 | [1][2][3] |
The molecular weight is derived from the sum of the atomic weights of its constituent atoms, as defined by its molecular formula.
Calculation of Molecular Weight
The molecular weight is calculated based on the atomic masses of each element present in the molecule:
-
Carbon (C): 12 atoms × 12.011 amu/atom = 144.132 amu
-
Hydrogen (H): 13 atoms × 1.008 amu/atom = 13.104 amu
-
Boron (B): 1 atom × 10.811 amu/atom = 10.811 amu
-
Oxygen (O): 4 atoms × 15.999 amu/atom = 63.996 amu
Total Molecular Weight: 144.132 + 13.104 + 10.811 + 63.996 = 232.043 amu
This calculated value is consistent with the experimentally determined and published molecular weight of 232.04 g/mol .[1]
Experimental Workflow: Molecular Weight Determination
The determination of a compound's molecular weight is a foundational step in chemical analysis. The logical workflow for this process is illustrated below.
Caption: Workflow for Molecular Weight Determination.
This diagram outlines the standard procedure for establishing the molecular weight of a chemical compound, beginning with its identification and culminating in experimental verification.
References
Technical Guide: (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid is a specialized organic compound that holds significant potential within the realms of medicinal chemistry and materials science. As a derivative of both furan and phenylboronic acid, it serves as a versatile building block in organic synthesis. Boronic acids are notably utilized as key reagents in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1][2] The furan moiety, a five-membered aromatic heterocycle derived from renewable resources, is a common scaffold in many biologically active compounds.[3] This guide provides a comprehensive overview of the compound's structure, properties, a representative synthesis protocol, and its functional context in synthetic chemistry.
Chemical Structure and Properties
The structure of this compound incorporates a phenylboronic acid group linked to a furan ring through a methoxymethyl bridge. This unique arrangement of functional groups makes it a valuable intermediate for synthesizing more complex molecules.[4]
Chemical Structure:
Quantitative Data Summary
| Property | Value | Reference(s) |
| CAS Number | 1256358-66-3 | [5][6] |
| Molecular Formula | C₁₂H₁₃BO₄ | [6] |
| Molecular Weight | 232.04 g/mol | [6] |
| Purity | ≥98% (typical) | [7] |
Synthesis Methodology: Suzuki-Miyaura Coupling
While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and highly effective method for the preparation of arylboronic acids is through the Suzuki-Miyaura coupling reaction.[8] This palladium-catalyzed reaction couples an organoboron compound with an organic halide.[9] The following is a representative experimental protocol that can be adapted for the synthesis of the title compound, likely starting from 4-bromobenzyl alcohol or a related derivative, which would first be etherified with furfuryl alcohol and then converted to the boronic acid.
General Experimental Protocol
Materials:
-
Aryl halide (e.g., 4-((furan-2-ylmethoxy)methyl)phenyl bromide)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous solvent (e.g., 1,4-dioxane or DMSO)
-
Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and the palladium catalyst (e.g., 3 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude boronate ester can be hydrolyzed to the boronic acid by stirring with aqueous HCl. The final product is then purified by recrystallization or column chromatography.
Applications in Drug Development and Research
Boronic acids are of significant interest in drug development due to their unique ability to form reversible covalent bonds with diols, a common structural motif in many biological macromolecules like proteins and carbohydrates.[8] This property has been exploited in the design of enzyme inhibitors. For instance, bortezomib, a proteasome inhibitor containing a boronic acid functional group, is an approved drug for treating multiple myeloma.[8]
Compounds containing furan rings are also prevalent in medicinal chemistry and have been investigated as inhibitors for a variety of enzymes, including phosphoinositide 3-kinase gamma (PI3Kγ), which is a target in inflammatory diseases.[10] The combination of the boronic acid and the furan moiety in this compound makes it a promising scaffold for the development of novel therapeutic agents. It can be used as a key intermediate in the synthesis of more complex molecules targeting a range of biological pathways.[11]
Visualized Workflow and Pathways
Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura coupling is a fundamental reaction for the synthesis of arylboronic acids and their derivatives. The catalytic cycle, illustrated below, involves three main steps: oxidative addition, transmetalation, and reductive elimination.[9][12]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
General Synthetic Workflow
The synthesis of a target molecule using this compound as an intermediate typically follows a structured workflow from starting materials to the final, purified product.
Caption: A generalized workflow for chemical synthesis.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. news-medical.net [news-medical.net]
- 3. benchchem.com [benchchem.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. This compound|å æçå° [klamar-cn.com]
- 6. 4-[(furan-2-ylmethoxy)methyl]phenylboronic acid,(CAS# 1256358-66-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. Qua Seramik Antalya | Virtual tour generated by Panotour [quagranite.us]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Furan-2-ylmethylene thiazolidinediones as novel, potent, and selective inhibitors of phosphoinositide 3-kinase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid, with CAS number 1256358-66-3, is a bifunctional organic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its structure, incorporating a phenylboronic acid moiety and a furan-containing ether, makes it a valuable building block in organic synthesis. The boronic acid group is a versatile functional group, most notably for its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The furan moiety, a common pharmacophore, can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. This guide provides a comprehensive overview of a plausible synthetic route to this compound, detailed experimental protocols, and representative characterization data.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves a Williamson ether synthesis to couple a commercially available brominated benzyl precursor with furfuryl alcohol. The resulting aryl bromide is then converted to the target boronic acid via a lithium-halogen exchange reaction followed by borylation and subsequent hydrolysis.
Quantitative Data Summary
Due to the limited availability of published experimental data for the target compound, the following table summarizes representative data for the structurally similar analog, (4-(benzyloxy)phenyl)boronic acid (CAS 146631-00-7).[4][5][6][7] This data provides a reasonable expectation for the physical and spectroscopic properties of the title compound.
| Parameter | Value |
| Molecular Formula | C12H13BO4 |
| Molecular Weight | 232.04 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 81-85 °C (for pinacol ester of analog)[5] |
| Purity (Typical) | >97% |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.90 (s, 2H, B(OH)₂), 7.75 (d, J=8.0 Hz, 2H, Ar-H), 7.25 (d, J=8.0 Hz, 2H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 7.30-7.45 (m, 5H, Ph-H) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 158.0, 137.5, 135.5 (2C), 128.8 (2C), 128.2, 128.0 (2C), 114.5 (2C), 69.5 |
| Mass Spectrometry (ESI) | m/z 229.1 [M+H]⁺ (for analog) |
Experimental Protocols
The following protocols are detailed, representative procedures for the synthesis of this compound.
Step 1: Synthesis of 2-(((4-Bromobenzyl)oxy)methyl)furan
This step involves the formation of an ether linkage between 4-bromobenzyl bromide and furfuryl alcohol.
Reagents and Materials:
-
4-Bromobenzyl bromide
-
Furfuryl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents).
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C using an ice bath.
-
Slowly add a solution of furfuryl alcohol (1.0 equivalent) in anhydrous THF to the NaH slurry via a dropping funnel over 30 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of 4-bromobenzyl bromide (1.05 equivalents) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(((4-bromobenzyl)oxy)methyl)furan as a colorless oil.
Step 2: Synthesis of this compound
This step involves a lithium-halogen exchange followed by borylation and hydrolysis.[8][9][10]
Reagents and Materials:
-
2-(((4-Bromobenzyl)oxy)methyl)furan
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask
-
Low-temperature thermometer
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add the starting aryl bromide, 2-(((4-bromobenzyl)oxy)methyl)furan (1.0 equivalent), and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
To this solution, add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by adding 2 M HCl and stir vigorously for 1 hour to hydrolyze the boronate ester.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude solid can be purified by trituration with hexanes or recrystallization to afford this compound as a white solid.
Visualizations
Synthetic Workflow
The following diagram illustrates the overall synthetic workflow for the preparation of the target molecule.
Caption: Overall synthetic scheme for this compound.
Application in Suzuki-Miyaura Coupling
A primary application of aryl boronic acids is in Suzuki-Miyaura cross-coupling reactions. The diagram below outlines the general catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. klamar-cn.com [klamar-cn.com]
- 2. 4-[(furan-2-ylmethoxy)methyl]phenylboronic acid,(CAS# 1256358-66-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. Qua Seramik Antalya | Virtual tour generated by Panotour [quagranite.us]
- 4. 146631-00-7|(4-(Benzyloxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. 4-(Benzyloxy)phenylboronic acid pinacol ester 97 754226-40-9 [sigmaaldrich.com]
- 6. 4-Benzyloxy-phenylboronic acid | C13H13BO3 | CID 2734314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 4-benzyloxy-phenylboronic acid (C13H13BO3) [pubchemlite.lcsb.uni.lu]
- 8. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 9. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]
- 10. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a furan-containing ether side chain. Boronic acids are a class of compounds of significant interest in medicinal chemistry and organic synthesis, primarily due to their role as key building blocks in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. The presence of the furan ring, a known pharmacophore with a wide range of biological activities, suggests potential applications for this molecule in drug discovery and development. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized. Further experimental determination is required for a complete quantitative profile.
| Property | Value | Source |
| CAS Number | 1256358-66-3 | [1][2] |
| Molecular Formula | C₁₂H₁₃BO₄ | [1][2] |
| Molecular Weight | 232.04 g/mol | [1][2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Synthesis
A potential starting material for the synthesis is 4-bromobenzyl alcohol. The synthesis could proceed via the following conceptual workflow:
Figure 1. Conceptual workflow for the synthesis of this compound.
An alternative strategy could involve the Miyaura borylation of a suitable aryl halide precursor that already contains the furan-2-ylmethoxy)methyl side chain.
Spectroscopic Data
Specific NMR and mass spectrometry data for this compound are not currently available in public databases. For researchers synthesizing this compound, the following characteristic signals would be expected:
¹H NMR:
-
Signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the phenyl ring.
-
A singlet for the benzylic methylene protons (-CH₂-O-).
-
Signals corresponding to the furan ring protons.
-
A broad singlet for the boronic acid hydroxyl protons (-B(OH)₂).
¹³C NMR:
-
Signals in the aromatic region for the carbons of the phenyl and furan rings.
-
A signal for the benzylic methylene carbon.
-
A signal for the carbon atom attached to the boron atom.
Mass Spectrometry:
-
The mass spectrum would be expected to show the molecular ion peak [M]⁺ or related ions such as [M-H₂O]⁺. Fragmentation patterns would likely involve cleavage of the ether linkage and loss of the furan moiety.
Biological Activity and Potential Applications
While no specific biological studies on this compound have been reported, the constituent moieties suggest potential areas of interest for drug discovery and development.
Furan Derivatives: The furan nucleus is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties[3][4][5][6]. The electron-rich nature and aromaticity of the furan ring contribute to its ability to interact with biological targets[4].
Boronic Acids: Boronic acids and their derivatives are known to form reversible covalent bonds with diols, a property that has been exploited in the design of sensors for carbohydrates and as inhibitors of various enzymes, including proteases[7]. Several boronic acid-containing drugs are clinically approved.
Given these characteristics, this compound could be investigated for a range of therapeutic applications. Its utility as a building block in the synthesis of more complex molecules via Suzuki-Miyaura coupling is also a primary application[8].
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Figure 2. General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1 equivalent)
-
This compound (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the base.
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound[9][10][11][12].
Safety and Handling
Boronic acids are generally considered to be of low toxicity. However, standard laboratory safety precautions should always be observed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a promising, yet underexplored, chemical entity. Its structure combines the versatile reactivity of a phenylboronic acid with the biologically relevant furan moiety. While a complete physicochemical and biological profile is yet to be established, its potential as a building block in organic synthesis, particularly for the construction of novel biaryl compounds through Suzuki-Miyaura coupling, is clear. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential in medicinal chemistry and materials science.
References
- 1. This compound|å æçå° [klamar-cn.com]
- 2. 4-[(furan-2-ylmethoxy)methyl]phenylboronic acid,(CAS# 1256358-66-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. ijabbr.com [ijabbr.com]
- 4. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Qua Seramik Antalya | Virtual tour generated by Panotour [quagranite.us]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scispace.com [scispace.com]
- 12. youtube.com [youtube.com]
An In-depth Technical Guide on the Solubility of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid. Recognizing the critical role of solubility data in drug development, process chemistry, and chemical synthesis, this document collates available qualitative and analogous quantitative data, details experimental protocols for solubility determination, and presents a visual workflow to aid researchers in their laboratory practices. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide leverages data from structurally related boronic acids to provide valuable insights into its expected behavior.
Introduction to this compound
This compound is an organoboron compound with the molecular formula C12H13BO4 and a molecular weight of 232.04 g/mol .[1] Its structure, featuring a phenylboronic acid moiety with a furan-containing substituent, makes it a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. An understanding of its solubility is paramount for reaction optimization, purification, and formulation.
Solubility Profile
To provide a comprehensive understanding, the following table summarizes the experimentally determined solubility of the parent compound, phenylboronic acid, in several organic solvents. This information can serve as a valuable proxy for estimating the solubility behavior of this compound.
Table 1: Quantitative Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100g H₂O) | Reference |
| Water | 20 | 1.9 | [4][5] |
| Water | 0 | ~1.1 | [5] |
| Water | 25 | ~2.5 | [5] |
Phenylboronic acid also exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5][6][7]
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of boronic acids. A commonly employed and reliable technique is the dynamic (or synthetic) method, which involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.[2][3][8]
Dynamic Method for Solubility Determination
This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.[3]
-
Materials:
-
Protocol:
-
Sample Preparation: Accurately weigh the boronic acid and the chosen organic solvent into the jacketed glass vessel to prepare a biphasic sample of known composition.[2]
-
Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1 K/min or 1 K·h⁻¹) while being vigorously stirred to ensure homogeneity.[2][5]
-
Turbidity Monitoring: The turbidity of the sample is continuously monitored using a luminance probe that measures the intensity of a light beam passing through the solution.[2][4][5][6]
-
Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This point is often identified by a sharp increase in the measured light intensity.[2]
-
Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).[2]
-
Shake-Flask Method (Thermodynamic Solubility)
This method is used to determine the equilibrium solubility at a constant temperature.
-
Protocol:
-
Sample Preparation: Add an excess amount of the solid boronic acid to a series of vials, each containing a known volume of a different organic solvent.[9]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.[9]
-
Phase Separation: Allow the solid to settle or centrifuge the samples to separate the solid and liquid phases.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved boronic acid using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Key Applications and Relevant Pathways
Boronic acids are crucial reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds in the synthesis of pharmaceuticals and other complex organic molecules.[8] The solubility of the boronic acid, aryl halide, and catalyst in the chosen solvent system is critical for reaction efficiency.
Below is a diagram illustrating the key steps in a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
Below is a diagram illustrating the experimental workflow for determining boronic acid solubility using the dynamic method.
Caption: Workflow for determining boronic acid solubility via the dynamic method.
References
- 1. 4-[(furan-2-ylmethoxy)methyl]phenylboronic acid,(CAS# 1256358-66-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid safety data sheet
An In-depth Technical Guide on the Safety of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 1256358-66-3) was publicly available at the time of this writing. The following information is synthesized from the safety data of structurally related compounds, including various phenylboronic acids and furan derivatives. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented with in-house risk assessments and, where possible, experimental data.
Chemical Identification and Physical Properties
This compound is an organic compound containing a phenylboronic acid moiety and a furan ring. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The furan group is a common heterocyclic compound present in many natural and synthetic bioactive molecules.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1256358-66-3 | [1][2] |
| Molecular Formula | C12H13BO4 | [2] |
| Molecular Weight | 232.04 g/mol | [2] |
| Appearance | Likely a white to off-white solid | Analogy to similar boronic acids |
| Melting Point | Not available. Related compounds like 4-methoxyphenylboronic acid melt at 204-206 °C. | [3] |
| Solubility | Not available. Phenylboronic acids generally have limited solubility in water and are soluble in many organic solvents. | General chemical knowledge |
Hazard Identification and Classification
Based on the hazard classifications of similar boronic acid derivatives, this compound is anticipated to present the following hazards.
Table 2: Synthesized Hazard Identification
| Hazard Class | GHS Hazard Statements (Anticipated) |
| Acute Toxicity, Oral | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. |
| Reproductive Toxicity | H360FD: May damage fertility. May damage the unborn child (based on boric acid).[4][5][6] |
Table 3: Synthesized Precautionary Statements
| Category | GHS Precautionary Statements (Anticipated) |
| Prevention | P202: Do not handle until all safety precautions have been read and understood.[4][6] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][7] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6][7][8] |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] P308 + P313: IF exposed or concerned: Get medical advice/attention.[5][6] |
| Storage | P405: Store locked up.[4][6][8] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[4] |
Emergency Procedures
Table 4: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[7] If symptoms persist, seek medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[7] If skin irritation persists, call a physician.[9] |
| Eye Contact | Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing.[7] Get medical attention. |
| Ingestion | Clean mouth with water and drink afterwards plenty of water.[9] Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. |
Table 5: Fire-Fighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and boron oxides. |
| Protective Equipment | As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear. |
Table 6: Accidental Release Measures
| Aspect | Recommendation |
| Personal Precautions | Use personal protective equipment as required.[9] Ensure adequate ventilation. Avoid dust formation. Do not get in eyes, on skin, or on clothing.[9] |
| Environmental Precautions | Should not be released into the environment.[9] Do not let product enter drains. |
| Methods for Cleaning Up | Sweep up and shovel into suitable containers for disposal.[9] Avoid generating dust. |
Handling, Storage, and Personal Protection
Table 7: Handling and Storage
| Aspect | Recommendation |
| Safe Handling | Wear personal protective equipment/face protection.[9] Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[9] Avoid dust formation. |
| Storage | Keep the container tightly closed in a dry and well-ventilated place.[9] Some boronic acids are air or light-sensitive; storage under an inert atmosphere may be required.[9] Store locked up.[6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[9] |
Table 8: Exposure Controls and Personal Protection
| Control | Recommendation |
| Engineering Controls | Ensure that eyewash stations and safety showers are close to the workstation location.[9] Use in a chemical fume hood. |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles (conforming to EN166). |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber). Wear appropriate protective clothing to prevent skin exposure. |
| Respiratory Protection | If dust is generated, use a NIOSH/MSHA-approved respirator. |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. |
Experimental Protocols
Given the anticipated skin and eye irritation hazards, standardized tests are necessary to definitively determine the safety profile of this compound. Below is a generalized protocol for an in vitro skin irritation test based on the OECD Test Guideline 439.
Experimental Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test
1. Principle: This test method is based on a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[10] A chemical's potential to cause skin irritation is assessed by its ability to reduce the viability of the RhE tissue.[11] Cell viability is measured by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt, which is quantified spectrophotometrically.[11]
2. Materials:
-
Commercially available Reconstructed Human Epidermis (RhE) tissue models.
-
Assay medium (provided by the RhE model manufacturer).
-
Test chemical: this compound.
-
Negative Control: Phosphate-buffered saline (PBS) or sterile water.
-
Positive Control: 5% aqueous solution of Sodium Dodecyl Sulfate (SDS).
-
MTT solution (1 mg/mL in assay medium).
-
Isopropanol or other formazan extraction solvent.
-
96-well plate and plate reader (570 nm).
3. Methodology:
-
Tissue Preparation: Upon receipt, place the RhE tissue inserts into 6- or 24-well plates containing pre-warmed assay medium. Equilibrate the tissues in a humidified incubator (37°C, 5% CO2) for at least 1 hour.
-
Application of Test Chemical:
-
For solid chemicals, apply 25 mg directly onto the surface of the epidermis in triplicate. Moisten with 30 µL of sterile water to ensure good contact.
-
Apply the negative and positive controls to separate triplicate tissues.
-
-
Exposure: Incubate the treated tissues for 60 minutes at 37°C, 5% CO2.
-
Rinsing: After the exposure period, thoroughly rinse the tissues with PBS to remove all residual test chemical.
-
Post-Incubation: Transfer the rinsed tissues to new wells with fresh, pre-warmed assay medium and incubate for 42 hours.
-
MTT Assay:
-
After the 42-hour post-incubation, transfer the tissues to a new plate containing MTT solution.
-
Incubate for 3 hours at 37°C, 5% CO2. During this time, viable cells will convert the yellow MTT to a blue formazan precipitate.
-
-
Formazan Extraction:
-
Carefully remove the tissues from the MTT solution and place them in tubes or a 96-well plate.
-
Add isopropanol to each tissue to extract the formazan.
-
Shake for at least 2 hours at room temperature, protected from light, to ensure complete extraction.
-
-
Quantification: Transfer the colored extract to a 96-well plate and measure the optical density (OD) at 570 nm.
4. Data Analysis and Interpretation:
-
Calculate the percentage viability for each tissue by comparing its OD to the mean OD of the negative control tissues (% Viability = [OD_test / OD_negative_control] x 100).
-
Classification:
Visualizations
The following diagrams illustrate key logical workflows relevant to the safety assessment of a chemical compound.
Caption: Chemical Safety Assessment Workflow.
Caption: Standard Sections of a Safety Data Sheet (SDS).
References
- 1. This compound|å æçå°H5 [klamar-cn.com]
- 2. 4-[(furan-2-ylmethoxy)methyl]phenylboronic acid,(CAS# 1256358-66-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 4-甲氧基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemos.de [chemos.de]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. rcilabscan.com [rcilabscan.com]
- 9. fishersci.com [fishersci.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. x-cellr8.com [x-cellr8.com]
An In-depth Technical Guide to the Spectroscopic Properties of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid
This technical guide provides a comprehensive overview of the predicted spectroscopic data for (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document details the anticipated nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) characteristics of the compound. Furthermore, it includes detailed experimental protocols for acquiring such data and visual workflows for its synthesis and a key application.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of its structural components and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~7.85 | d | ~8.0 | 2H | Phenyl H (ortho to B(OH)₂) |
| ~7.40 | d | ~8.0 | 2H | Phenyl H (meta to B(OH)₂) |
| ~7.42 | m | - | 1H | Furan H5 |
| ~6.40 | m | - | 1H | Furan H4 |
| ~6.35 | m | - | 1H | Furan H3 |
| ~8.00 | s (broad) | - | 2H | B(OH)₂ |
| ~4.60 | s | - | 2H | Ph-CH₂-O |
| ~4.55 | s | - | 2H | Furan-CH₂-O |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | Furan C2 |
| ~143.0 | Furan C5 |
| ~140.0 | Phenyl C4 (attached to CH₂) |
| ~135.0 | Phenyl C (ortho to B(OH)₂) |
| ~130.0 (ipso) | Phenyl C1 (attached to B(OH)₂) |
| ~128.0 | Phenyl C (meta to B(OH)₂) |
| ~110.5 | Furan C3 & C4 |
| ~72.0 | Ph-CH₂-O |
| ~65.0 | Furan-CH₂-O |
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (boronic acid, H-bonded) |
| 3120 - 3000 | Medium | C-H stretch (aromatic - phenyl and furan) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic - CH₂) |
| ~1610, ~1500 | Medium | C=C stretch (aromatic - phenyl ring) |
| ~1580, ~1490 | Medium | C=C stretch (aromatic - furan ring) |
| ~1350 | Strong | B-O stretch (boronic acid) |
| ~1100 | Strong | C-O-C stretch (ether) |
| ~1020 | Medium | In-plane C-H bend (aromatic) |
| ~810 | Strong | Out-of-plane C-H bend (para-substituted phenyl) |
| ~740 | Strong | Out-of-plane C-H bend (furan ring) |
Table 4: Predicted UV-Vis Spectroscopic Data
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Electronic Transition |
| ~265 | ~15,000 | Ethanol | π → π* |
Table 5: Predicted Mass Spectrometry Data
| m/z (amu) | Relative Intensity | Assignment |
| 232.08 | High | [M]⁺, Molecular ion for C₁₂H₁₃BO₄ |
| 214.07 | Moderate | [M - H₂O]⁺, Loss of water from the boronic acid |
| 135.05 | Moderate | [M - C₅H₅O₂]⁺, Cleavage of the ether bond |
| 97.03 | High | [C₅H₅O₂]⁺, Furan-2-ylmethoxy fragment |
| 81.03 | High | [C₅H₅O]⁺, Furfuryl cation |
Experimental Protocols
The following sections detail generalized experimental procedures for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.[1]
-
Instrument Setup : Place the NMR tube into the spectrometer's probe. Tune and match the probe for the appropriate nucleus (¹H or ¹³C). Shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition :
-
For ¹H NMR : Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient.
-
For ¹³C NMR : Acquire the spectrum with proton decoupling.[2] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). For ¹H NMR, integrate the peaks to determine the relative proton ratios.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to minimal sample preparation.[3] Place a small amount of the crystalline or powdered sample directly onto the ATR crystal. Apply pressure to ensure good contact. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.[4]
-
Background Spectrum : Record a background spectrum of the empty ATR crystal or a blank KBr pellet. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Spectrum : Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis : The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Dilute the stock solution to a concentration that results in an absorbance between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.
-
Blank Measurement : Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be used to correct for any absorbance from the solvent and the cuvette itself.[5][6]
-
Sample Measurement : Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm for this compound).[7]
-
Data Analysis : The spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) should be identified.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.
-
Instrumentation : The analysis can be performed on a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[8][9]
-
Data Acquisition : Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.
-
Data Analysis : Analyze the resulting spectrum to identify the molecular ion peak. If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain structural information.[10][11][12]
Visualizations
The following diagrams, generated using Graphviz, illustrate a plausible synthetic workflow for the title compound and a key chemical transformation in which it can participate.
Caption: Plausible synthetic workflow for this compound.
Caption: Application in Suzuki-Miyaura cross-coupling reaction.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 4. mse.washington.edu [mse.washington.edu]
- 5. cbic.yale.edu [cbic.yale.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. jove.com [jove.com]
- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid for Drug Discovery Professionals
An In-depth Look at a Versatile Building Block: Commercial Availability, Key Reactions, and Procurement Strategy
For researchers and scientists at the forefront of pharmaceutical development, access to high-quality, novel chemical building blocks is paramount. (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid (CAS No. 1256358-66-3) has emerged as a compound of significant interest, offering a unique structural motif for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its commercial suppliers, a detailed experimental protocol for a key application, and a strategic workflow for its procurement.
Physicochemical Properties
| Property | Value |
| CAS Number | 1256358-66-3 |
| Molecular Formula | C12H13BO4 |
| Molecular Weight | 232.04 g/mol |
Commercial Supplier Landscape
The accessibility of this compound from various commercial suppliers is crucial for uninterrupted research and development. A survey of the market reveals several key vendors offering this compound. The following table summarizes the available quantitative data to facilitate a comparative analysis for procurement.
| Supplier | Purity | Available Quantities | Price | Lead Time |
| JHECHEM CO LTD | Information not readily available | Information not readily available | Information not readily available | Information not readily available |
| Sinfoo Biotech | Information not readily available | Information not readily available | Information not readily available | Information not readily available |
| Chemenu | 97% | 250mg, 1g, 5g | $25 (250mg), $80 (1g), $250 (5g) | In stock |
| Cramars | Information not readily available | Information not readily available | ¥3080 (unit size not specified) | 2-3 days |
| Achmem | Information not readily available | Information not readily available | Information not readily available | Information not readily available |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
Phenylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and substituted aromatic compounds that are prevalent in medicinally active molecules. The furan moiety in this compound provides a valuable heterocyclic component for library synthesis and lead optimization.
Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a generalized procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. The specific conditions may require optimization based on the nature of the coupling partners.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon). This cycle is repeated three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: A degassed solvent mixture (e.g., toluene/water 4:1) is added, followed by the palladium catalyst (0.01-0.05 eq).
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the required time (monitored by TLC or LC-MS, usually 2-24 hours).
-
Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Visualizing the Workflow and Chemistry
To further aid researchers, the following diagrams illustrate key processes related to the acquisition and application of this boronic acid.
Caption: A logical workflow for the procurement of chemical reagents.
Caption: A simplified diagram of the Suzuki-Miyaura coupling reaction.
This technical guide provides a foundational understanding of this compound for professionals in drug development. By consolidating supplier information, offering a detailed experimental protocol, and visualizing key workflows, this document aims to streamline the research and procurement processes, ultimately accelerating the discovery of new therapeutic agents.
An In-depth Technical Guide to Furan-Containing Boronic Acids in Organic Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Furan-containing boronic acids are a class of organoboron compounds that have become indispensable tools in modern organic synthesis. Characterized by a furan ring appended to a boronic acid functional group (-B(OH)₂), these reagents are pivotal for creating complex molecular architectures through carbon-carbon bond-forming reactions. Their utility is most pronounced in the palladium-catalyzed Suzuki-Miyaura coupling reaction, which is a cornerstone of synthetic chemistry.[1][2] The furan moiety itself is a significant heterocycle present in numerous biologically active compounds, pharmaceuticals, and functional materials.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of furan-containing boronic acids, with a focus on their role in pharmaceutical development and materials science. Detailed experimental protocols, quantitative data, and process diagrams are presented to serve as a practical resource for professionals in the field.
Core Concepts: Structure and Reactivity
The fundamental structure of a furan boronic acid consists of a five-membered aromatic furan ring, containing one oxygen atom, attached to a boronic acid group.[3] The position of the boronic acid on the furan ring (e.g., 2- or 3-position) dictates its reactivity and steric profile. The boronic acid functional group acts as a Lewis acid and is crucial for its participation in transmetalation steps within catalytic cycles like the Suzuki-Miyaura coupling.[3][4]
A significant challenge associated with some furan-containing boronic acids, particularly 2-substituted variants, is their inherent instability.[5] They can be susceptible to decomposition pathways such as protodeboronation, oxidation, and polymerization, especially when exposed to air, heat, or basic conditions.[5] This instability can complicate storage, handling, and reaction stoichiometry.[5][6] To address this, more stable derivatives have been developed, including:
-
Pinacol Esters: These are common derivatives that offer increased stability.[7]
-
Trifluoroborate Salts: These salts are often more stable than the corresponding boronic acids but can require more involved purification.[5]
-
MIDA (N-methyliminodiacetic acid) Boronates: These are air-stable, crystalline solids that can release the boronic acid in situ under specific reaction conditions, providing a highly effective solution for handling unstable boronic acids.[5]
-
DABO (Diethanolamine) Boronates: These complexes are also air-stable and can be used directly in Suzuki-Miyaura reactions, offering an operationally simple alternative.[6]
Key Applications in Organic Synthesis
The primary application of furan-containing boronic acids is in palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of carbon-carbon bonds.[8]
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound (like a furan boronic acid) with an organohalide or triflate.[2] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents and byproducts.[1][2] The furan ring can be regioselectively installed onto various organic scaffolds, making it a powerful tool for molecular construction.[1]
The catalytic cycle for the Suzuki-Miyaura reaction is illustrated below. It generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R¹-X) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the activated boronic acid (R²-B(OH)₃⁻) is transferred to the palladium(II) complex, displacing the halide. This step requires a base to activate the boronic acid.[4]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, regenerating the palladium(0) catalyst and forming the final product (R¹-R²).
Applications in Drug Discovery and Materials Science
Furan-containing boronic acids are crucial building blocks in the synthesis of pharmaceuticals and advanced materials.[1][9]
-
Pharmaceuticals: The incorporation of a furan moiety can significantly influence a molecule's biological activity, binding affinity, and pharmacokinetic properties.[1] A prominent example is (5-formylfuran-2-yl)boronic acid , a key intermediate in the synthesis of Lapatinib , a dual tyrosine kinase inhibitor used to treat certain types of breast cancer.[8][10] The aldehyde group provides a reactive handle for further molecular elaboration.[8]
-
Materials Science: These compounds are used to construct conjugated polymers and small molecules for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The electronic properties of the furan ring can be fine-tuned to optimize charge transport and emission spectra.[1]
-
Other Applications: 3-Furanboronic acid is used in the development of fluorescent probes for biological imaging and in sensors for detecting biomolecules like sugars.[9]
Data Presentation: Properties and Reactivity
Quantitative data for common furan boronic acids and their stability are summarized below.
Table 1: Physicochemical Properties of Common Furan Boronic Acids
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 2-Furanboronic acid | 13331-23-2 | C₄H₅BO₃ | 111.89 | Light beige crystalline powder | - |
| 3-Furanboronic acid | 55552-70-0 | C₄H₅BO₃ | 111.89 | Yellow crystalline powder | 139 - 144 |
| (5-Formylfuran-2-yl)boronic acid | 27329-70-0 | C₅H₅BO₄ | 139.90 | White/off-white powder | - |
| Benzo[b]furan-2-boronic acid | 98437-24-2 | C₈H₇BO₃ | 161.95 | Solid | - |
Data sourced from[1][3][9][11][12]. Note: Melting point for 2-Furanboronic acid is not consistently reported; 3-Furanboronic acid decomposes at its melting point.
Table 2: Benchtop Stability of Boronic Acids vs. MIDA Boronates
| Boronic Acid Type | % Decomposition of Boronic Acid (15 days, in air) | % Decomposition of MIDA Boronate (≥60 days, in air) |
| 2-Furanboronic acid | ~85% | 0% |
| 2-Thiopheneboronic acid | ~40% | 0% |
| 2-Pyrroleboronic acid | ~95% | 0% |
| Vinylboronic acid | ~90% | 0% |
| Cyclopropylboronic acid | >95% | 0% |
Data adapted from a systematic study on the stability of boronic acids.[5] This highlights the significant stabilization provided by MIDA protection.
Table 3: Example Yields in Suzuki-Miyaura Coupling Reactions
| Furan Boronic Acid | Coupling Partner | Catalyst System | Solvent | Yield |
| Thiophene- and Furanboronic acids | N-hetero and normal aryl chlorides | Pd complex of disulfonated fluorenylphosphine | Aqueous n-Butanol | Near quantitative |
| Aryl boronic acids | 1-(5-bromo-2-carbo-substituted furan-7-yl) ethanone derivatives | Pd(PPh₃)₂Cl₂ / Tricyclohexylphosphine | Dioxane-water | Appreciable |
Data sourced from[13][14]. "Near quantitative" and "Appreciable" are as reported in the source literature.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a key furan boronic acid and its subsequent use in a cross-coupling reaction.
Synthesis of 2-Furanboronic Acid
This protocol is adapted from a standard procedure involving lithiation followed by borylation.[3]
Materials:
-
2-Bromofuran
-
Tributyl borate
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (in hexanes)
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate
-
Dichloromethane
-
Acetone/Dry Ice Bath
-
Nitrogen gas supply
-
Four-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet.
Procedure:
-
Setup: Assemble the four-neck flask under a nitrogen atmosphere. Add 2-bromofuran, tributyl borate, and anhydrous THF to the flask in their specified ratios.
-
Cooling: Cool the reaction mixture to -40°C using an acetone/dry ice bath. Maintain a continuous flow of nitrogen and constant stirring.
-
Lithiation: Slowly add n-butyllithium from the dropping funnel to the flask, ensuring the temperature remains at -40°C.
-
Warming: After the addition is complete, maintain the mixture at -40°C for 1 hour. Then, allow the reaction to warm naturally to 0°C.
-
Hydrolysis: Carefully hydrolyze the reaction mixture by adding 10% dilute HCl. A white flocculent precipitate should form.
-
pH Adjustment: Adjust the pH of the solution to 2.0. The solution will separate into two layers: an upper brownish-yellow organic phase and a lower colorless aqueous phase.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate. Combine all organic phases.
-
Purification: Purify the combined organic phase by vacuum distillation using dichloromethane as the solvent.
-
Isolation: The final product, 2-Furanboronic acid, is obtained as white crystals. A reported yield for this process is 84.0%, with a purity of 99.7% as determined by HPLC.[3]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general framework for coupling a furan boronic acid with an aryl halide.
Materials:
-
Furan boronic acid (e.g., 2-Furanboronic acid) (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: To a reaction vessel, add the aryl halide, furan boronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Disclaimer: The experimental protocols provided are for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions.
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. guidechem.com [guidechem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
- 11. CAS 98437-24-2: Benzo(b)furan-2-boronic acid | CymitQuimica [cymitquimica.com]
- 12. 3-Furanboronic acid | 55552-70-0 [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic Acid: A Versatile Synthetic Intermediate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid, CAS Number 1256358-66-3, is a bifunctional organic compound that stands at the intersection of two medicinally significant chemical classes: furan derivatives and phenylboronic acids. While direct biological activity data for this specific molecule is not extensively documented in publicly available literature, its structure is emblematic of a key strategy in modern drug discovery: the use of versatile building blocks for the synthesis of complex, biologically active molecules. This guide elucidates the potential applications of this compound in medicinal chemistry, focusing on its role as a synthetic intermediate, and provides detailed experimental protocols for its synthesis and subsequent use in cross-coupling reactions.
The furan moiety, an oxygen-containing five-membered aromatic heterocycle, is a "privileged scaffold" found in numerous natural products and synthetic pharmaceuticals.[1][2][3] Its incorporation into a molecule can influence pharmacokinetic properties and provide key interactions with biological targets.[2] Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4][5]
Concurrently, the phenylboronic acid group is a cornerstone of modern synthetic chemistry, most notably for its utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of complex biaryl structures that are common in marketed drugs.[6][8] Beyond their synthetic utility, boronic acid derivatives themselves have emerged as pharmacophores, exhibiting a range of biological activities, including enzyme inhibition.[9]
This guide will explore the potential of this compound by dissecting the individual contributions of its core components and illustrating its primary application as a reactant in the synthesis of novel chemical entities.
Medicinal Chemistry Context
The Furan Scaffold
The furan ring is an electron-rich aromatic system that can engage in various interactions with biological macromolecules.[2] Its presence in a molecule can modulate properties such as solubility and metabolic stability.[2] The furan framework is a key component in a multitude of bioactive compounds, highlighting its importance in drug design.[1][10][11]
Examples of Bioactive Furan-Containing Compounds:
-
Ranitidine: An anti-ulcer agent.
-
Nitrofurantoin: An antibacterial agent used for urinary tract infections.[5]
-
Cefuroxime: A cephalosporin antibiotic.
The diverse biological roles of furan derivatives suggest that molecules synthesized using this compound could be screened for a wide array of therapeutic applications, including oncology and infectious diseases.[3][12]
The Phenylboronic Acid Functional Group
Phenylboronic acids are most renowned for their role in the Suzuki-Miyaura cross-coupling reaction, which facilitates the synthesis of biaryl compounds from aryl halides.[6][13] This reaction is highly valued in medicinal chemistry for its mild conditions, tolerance of a wide range of functional groups, and commercial availability of diverse boronic acid building blocks.[6]
Furthermore, the boronic acid moiety itself can act as a pharmacophore. It can form reversible covalent bonds with diols, a feature exploited in the design of glucose sensors and targeted drug delivery systems. In medicinal chemistry, boronic acids are known to act as inhibitors of serine proteases, such as the proteasome, a key target in cancer therapy.
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of 2-((4-(Bromomethyl)benzyloxy)methyl)furan
-
Reaction Setup: To a solution of (4-(bromomethyl)phenyl)methanol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Addition of Furan Derivative: Cool the reaction mixture back to 0 °C and add 2-(chloromethyl)furan (1.0 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 2-((4-(bromomethyl)benzyloxy)methyl)furan.
Step 2: Synthesis of this compound
-
Grignard Formation (Alternative: Lithium-Halogen Exchange): In an oven-dried flask under an inert atmosphere, add magnesium turnings (1.2 eq). Add a solution of the bromide from Step 1 (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction.
-
Boronation: Cool the resulting Grignard reagent to -78 °C and add triisopropyl borate (1.5 eq) dropwise, maintaining the temperature below -70 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Hydrolysis: Cool the mixture to 0 °C and acidify with aqueous HCl (e.g., 1 M) to a pH of approximately 2. Stir vigorously for 1-2 hours.
-
Extraction and Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or precipitation to afford this compound.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound in medicinal chemistry is as a coupling partner in Suzuki-Miyaura reactions to generate novel biaryl compounds.
General Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 eq), the desired aryl halide (e.g., aryl bromide or iodide, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere to a temperature typically ranging from 80 to 110 °C.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography to yield the desired biaryl product.
Potential Biological Targets and Data Presentation
While no specific biological data for this compound has been identified, derivatives synthesized from this building block could potentially target a range of biological pathways, given the known activities of furan-containing molecules. For instance, many furan derivatives have been investigated as kinase inhibitors.
Should derivatives of this compound be synthesized and screened for biological activity, the quantitative data would be crucial for structure-activity relationship (SAR) studies. Below is a template for how such data could be presented.
| Compound ID | Target | Assay Type | IC₅₀ (µM) | Kᵢ (µM) | % Inhibition @ [X] µM |
| Derivative 1 | Kinase A | Biochemical | |||
| Derivative 2 | Protease B | Cell-based | |||
| Derivative 3 | GPCR C | Binding |
Table 1: Template for Summarizing Quantitative Biological Data. IC₅₀ (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (inhibition constant) is an indication of how potent an inhibitor is.
Conclusion
This compound is a valuable, yet underexplored, building block for medicinal chemistry. Its true potential lies not in its intrinsic biological activity, but in its utility for constructing novel, complex molecules that incorporate the beneficial features of both furan and biaryl scaffolds. Through robust synthetic methodologies like the Suzuki-Miyaura cross-coupling, this compound offers a gateway to diverse chemical libraries that can be screened against a multitude of therapeutic targets. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with the foundational knowledge to leverage this promising intermediate in their drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 3. ijabbr.com [ijabbr.com]
- 4. researchgate.net [researchgate.net]
- 5. psecommunity.org [psecommunity.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 16. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]
Methodological & Application
Application Notes: Suzuki Coupling Protocol for the Synthesis of Biaryl Compounds Using (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction couples an organoboron compound, such as a boronic acid, with an organic halide or triflate.[1][2] The resulting biaryl structures are prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4]
The furan moiety is a significant heterocycle found in numerous pharmacologically active compounds, where it can act as a bioisostere for a phenyl ring, influencing metabolic stability, receptor binding, and overall bioavailability.[5][6] The specific boronic acid, (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid, serves as a valuable building block for introducing a furan-containing benzyl ether substituent onto an aromatic core. This structural motif is of particular interest in drug discovery for the synthesis of novel therapeutic agents. These application notes provide a detailed protocol for the Suzuki coupling reaction utilizing this specialized boronic acid.
Core Concepts and Reaction Mechanism:
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its aryl group to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate. The base is crucial for the formation of a boronate species, which facilitates this step.[2]
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
This section provides a general but detailed protocol for the Suzuki coupling of this compound with an aryl bromide. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.
Materials and Reagents:
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
General Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.1 - 1.5 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent(s) via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl compound.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions involving structurally related boronic acids and aryl halides. This data can serve as a starting point for optimizing the reaction with this compound.
Table 1: Representative Conditions for Suzuki Coupling of Furan-2-boronic Acid with Various Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 85-90 | 4 | 92 |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ (2.5) | DMF/H₂O | 100 | 6 | 95 |
| 4 | 2-Bromopyridine | PdCl₂(dppf) (3) | Cs₂CO₃ (3) | 1,4-Dioxane | 100 | 16 | 85 |
Note: Data is compiled from representative literature procedures and may not reflect the exact outcomes for the specified boronic acid.[3][7]
Table 2: Suzuki Coupling of Various Substituted Phenylboronic Acids with Aryl Bromides
| Entry | Phenylboronic Acid | Aryl Bromide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) / PCy₃ (4) | K₃PO₄ (2) | Toluene | 100 | 94 |
| 2 | 4-(Hydroxymethyl)phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | DME/H₂O | 80 | 90 |
| 3 | 4-Formylphenylboronic acid | 1-Bromonaphthalene | PdCl₂(dppf) (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 96 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-Bromotoluene | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ (2) | t-BuOH | 110 | 91 |
Note: This table illustrates the tolerance of the Suzuki coupling to various functional groups on the phenylboronic acid, which is relevant for the ether-containing target molecule.[8][9]
Safety and Handling:
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them in a well-ventilated fume hood under an inert atmosphere.
-
Boronic acids can be moisture-sensitive and may undergo protodeboronation, especially under harsh conditions. Store in a desiccator.[10]
-
Organic solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting:
-
Low Yield: Consider increasing the temperature, changing the solvent or base, or using a more active catalyst/ligand system. Ensure all reagents are dry and the reaction is performed under a strict inert atmosphere.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using milder bases (e.g., K₂CO₃ instead of stronger bases), shorter reaction times, and ensuring anhydrous conditions where appropriate.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can sometimes occur. This may be suppressed by adjusting the stoichiometry of the reactants or changing the catalyst system.
By following this detailed protocol and considering the provided data, researchers in drug discovery and organic synthesis can effectively utilize this compound to construct novel biaryl compounds for their specific applications.
References
- 1. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable in pharmaceutical and materials science for the construction of biaryl and substituted aromatic structures. This document provides detailed application notes and protocols for the use of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The presence of the furan moiety and the benzylic ether linkage in this boronic acid makes it a versatile building block for accessing complex molecular architectures with potential applications in drug discovery and development. Furan-containing compounds are known to exhibit a wide range of biological activities, and their incorporation into larger molecules can significantly impact their pharmacological profiles.
Reaction Principle
The core of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium complex. The cycle is generally understood to proceed through three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron compound to the resulting Pd(II) complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency, particularly with functionalized substrates like this compound.
Recommended Palladium Catalysts and Reaction Conditions
Several palladium catalyst systems are effective for the Suzuki-Miyaura coupling of functionalized phenylboronic acids. The selection of the optimal catalyst and conditions will depend on the reactivity of the aryl halide coupling partner.
Commonly Used Palladium Catalysts:
-
Palladium(II) Acetate (Pd(OAc)₂): Often used in combination with a phosphine ligand. It is a versatile and cost-effective catalyst precursor.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A widely used, air-stable Pd(0) catalyst that is effective for a broad range of substrates.
-
PEPPSI-Type Catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): These are highly active and stable precatalysts, often effective for challenging coupling reactions, including those with aryl chlorides.[1][2][3]
-
Buchwald Ligand Systems: The use of bulky, electron-rich phosphine ligands developed by Buchwald, such as SPhos and XPhos, in combination with a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), can significantly improve reaction rates and yields, especially for less reactive aryl chlorides.
Typical Reaction Parameters:
-
Bases: An inorganic base is required to activate the boronic acid for transmetalation. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).
-
Solvents: The reaction is typically carried out in aprotic polar solvents or a mixture of an organic solvent and water. Suitable solvents include 1,4-dioxane, tetrahydrofuran (THF), toluene, and dimethylformamide (DMF), often with water as a co-solvent.[1]
-
Reaction Temperature: Temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system employed. Microwave heating can also be utilized to shorten reaction times.
Quantitative Data Summary
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. The yields are based on typical outcomes for similar Suzuki-Miyaura reactions reported in the literature.
| Aryl Halide (Ar-X) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Expected Yield (%) |
| 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 4'-acetyl-4-((furan-2-ylmethoxy)methyl)-[1,1'-biphenyl] | 85-95 |
| 4-Chloroanisole | PEPPSI-IPr (3) | - | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | 4-((furan-2-ylmethoxy)methyl)-4'-methoxy-[1,1'-biphenyl] | 80-90 |
| 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 16 | 3-(4-((furan-2-ylmethoxy)methyl)phenyl)pyridine | 75-85 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | THF/H₂O | 80 | 10 | 4-((furan-2-ylmethoxy)methyl)-4'-nitro-[1,1'-biphenyl] | 90-98 |
| 2-Bromotoluene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/Dioxane/H₂O | 100 | 24 | 4-((furan-2-ylmethoxy)methyl)-2'-methyl-[1,1'-biphenyl] | 70-80 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the appropriate solvent system (e.g., a 4:1 mixture of dioxane and water) to the reaction vessel via syringe.
-
Catalyst Addition: Add the palladium catalyst and, if required, the ligand to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol for a Specific Example: Synthesis of 4'-acetyl-4-((furan-2-ylmethoxy)methyl)-[1,1'-biphenyl]
-
To a 25 mL Schlenk flask, add 4-bromoacetophenone (199 mg, 1.0 mmol), this compound (278 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add a 4:1 mixture of toluene and water (10 mL) to the flask.
-
In a separate vial, weigh palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%) and add them to the reaction flask under a stream of argon.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC (e.g., 3:1 hexanes/ethyl acetate).
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds with (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a fundamental pursuit in medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of biologically active compounds and functional materials. The incorporation of a furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, can impart unique physicochemical properties to a molecule, including altered polarity, hydrogen bonding capacity, and metabolic stability. This often enhances the pharmacokinetic and pharmacodynamic profile of drug candidates.[1][2] Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]
(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid (CAS: 1256358-66-3) is a versatile building block for introducing a furan-containing benzylic ether moiety into biaryl structures. The Suzuki-Miyaura cross-coupling reaction is the premier method for achieving this transformation, offering a robust and highly efficient means of forming carbon-carbon bonds between the boronic acid and various aryl halides or triflates.[3] This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing this compound.
Chemical Information:
| Compound Name | This compound |
| CAS Number | 1256358-66-3[4] |
| Molecular Formula | C12H13BO4 |
| Molecular Weight | 232.04 g/mol |
| Appearance | Typically a white to off-white solid |
Applications in Drug Discovery and Medicinal Chemistry
Biaryl compounds containing a furan-ether linkage are of significant interest in drug discovery due to the diverse biological activities associated with the furan nucleus.[1][2] The furan ring can act as a bioisostere for a phenyl group, offering distinct electronic and steric properties that can modulate target binding and selectivity.
Potential Therapeutic Areas:
-
Oncology: Furan-containing compounds have been investigated as inhibitors of various protein kinases, such as Phosphoinositide 3-kinase (PI3K), which are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[5][6]
-
Inflammatory Diseases: The anti-inflammatory properties of some furan derivatives make them attractive candidates for the development of new treatments for a range of inflammatory conditions.[1]
-
Infectious Diseases: The furan scaffold is present in several antimicrobial agents, and novel biaryl derivatives may exhibit potent antibacterial or antifungal activity.[1]
-
Neurodegenerative Diseases: Emerging research suggests that furan-containing compounds may have neuroprotective effects, making them relevant for the study of diseases like Alzheimer's and Parkinson's.[7]
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a standard starting point for the coupling of this compound with aryl bromides or iodides.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents) and ligand (if necessary, e.g., PPh₃, 0.06 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.
Materials:
-
Same as Protocol 1
-
Microwave-safe reaction vessel with a stir bar
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.5 equivalents), the aryl halide (1.0 equivalent), the base (e.g., K₂CO₃, 2.5 equivalents), and the palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand).
-
Add the degassed solvent (e.g., dimethylformamide or 1,4-dioxane/water).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following table provides hypothetical yet plausible quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides, based on typical yields for similar reactions. This data is for illustrative purposes to guide researchers in their experimental design.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 3-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 78 |
| 3 | 1-Iodonaphthalene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 110 | 6 | 92 |
| 4 | 4-Chlorotoluene | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 65 |
| 5 | 2-Bromothiophene | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 14 | 81 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for biaryl synthesis.
Signaling Pathway Inhibition
Biaryl compounds containing furan moieties have been identified as inhibitors of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[5]
Caption: Inhibition of the PI3K/Akt signaling pathway.
Conclusion
This compound is a valuable reagent for the synthesis of novel biaryl compounds with potential applications in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile method for the construction of these molecules. The protocols and data presented herein serve as a comprehensive guide for researchers to facilitate the synthesis and exploration of this promising class of compounds. Further investigation into the biological activities of the resulting biaryl structures is warranted to fully elucidate their therapeutic potential.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | CoLab [colab.ws]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-[(furan-2-ylmethoxy)methyl]phenylboronic acid,(CAS# 1256358-66-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. Furan-2-ylmethylene thiazolidinediones as novel, potent, and selective inhibitors of phosphoinositide 3-kinase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid is a versatile organic building block employed in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its utility is primarily centered on its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon (C-C) bonds to construct biaryl and heteroaryl motifs prevalent in many drug candidates.
The furan moiety within the structure of this compound is a recognized pharmacophore, and its incorporation into drug-like molecules can influence their pharmacokinetic and pharmacodynamic properties. The boronic acid functional group allows for the strategic introduction of the substituted phenyl ring into a target molecule, making it a valuable reagent for drug discovery and development.
This document provides detailed application notes and a representative experimental protocol for the use of this compound in the synthesis of a biaryl pharmaceutical intermediate.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the phenyl ring of the boronic acid and an aryl or heteroaryl halide (or triflate). The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid.
The general transformation is as follows:
The versatility and functional group tolerance of the Suzuki-Miyaura reaction make it an ideal method for the late-stage functionalization of complex molecules, a common strategy in the synthesis of pharmaceutical ingredients.
Representative Synthesis of a Biaryl Pharmaceutical Intermediate
The following section details a representative protocol for the synthesis of a biaryl compound, a common structural motif in pharmaceuticals, using this compound and a model aryl bromide.
Table 1: Quantitative Data for a Representative Suzuki-Miyaura Coupling Reaction
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.2 equivalents | |
| 4-Bromobenzonitrile | 1.0 equivalent | Limiting reagent |
| Catalyst & Ligand | ||
| Pd(PPh₃)₄ | 3 mol% | Tetrakis(triphenylphosphine)palladium(0) |
| Base | ||
| K₂CO₃ | 2.0 equivalents | Potassium Carbonate |
| Solvent | ||
| 1,4-Dioxane/H₂O | 4:1 v/v | |
| Reaction Conditions | ||
| Temperature | 90 °C | |
| Reaction Time | 12 hours | Monitored by TLC/LC-MS |
| Results | ||
| Yield | 85% | Isolated yield after purification |
| Purity | >98% | Determined by HPLC |
Experimental Protocol: Synthesis of 4'-((Furan-2-ylmethoxy)methyl)-[1,1'-biphenyl]-4-carbonitrile
This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and 4-bromobenzonitrile.
Materials:
-
This compound (CAS: 1256358-66-3)
-
4-Bromobenzonitrile
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromobenzonitrile (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product, 4'-((furan-2-ylmethoxy)methyl)-[1,1'-biphenyl]-4-carbonitrile.
Visualizations
Diagram 1: General Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Biaryl Synthesis
Caption: Step-by-step workflow for the synthesis of a biaryl intermediate.
Application Notes and Protocols for Suzuki-Miyaura Coupling with Furan-Containing Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This methodology is particularly valuable in pharmaceutical and materials science for the synthesis of biaryl and heteroaryl compounds. However, the use of heteroaromatic coupling partners, such as furan-containing boronic acids, presents unique challenges.[3][4] Furan boronic acids are susceptible to protodeboronation, a side reaction that cleaves the C-B bond, especially under the basic conditions typically required for the Suzuki-Miyaura coupling.[5][6] This application note provides a detailed overview of the reaction conditions and protocols optimized for the successful coupling of furan-containing boronic acids, addressing the inherent instability of these reagents.
Challenges in Suzuki-Miyaura Coupling with Furan Boronic Acids
The primary challenge in employing furan-containing boronic acids, particularly 2-furanboronic acid, is their propensity for rapid protodeboronation under basic conditions.[3][5] This decomposition pathway competes with the desired transmetalation step in the catalytic cycle, leading to reduced yields of the coupled product. Factors contributing to this instability include the electron-rich nature of the furan ring and the potential for acid- or base-catalyzed decomposition.[6][7]
To overcome these challenges, reaction conditions must be carefully optimized to favor the rate of cross-coupling over the rate of protodeboronation. Key strategies include the use of highly active catalysts that promote rapid reaction rates, the selection of appropriate bases and solvents, and in some cases, the use of more stable furan-boron derivatives like boronic esters or trifluoroborate salts.[3][5][8]
Optimization of Reaction Conditions
The successful Suzuki-Miyaura coupling of furan-containing boronic acids hinges on the careful selection of several key parameters: the palladium catalyst and ligand, the base, the solvent, and the reaction temperature.
Catalyst and Ligand Selection
Modern palladium catalysts, particularly those featuring bulky and electron-rich phosphine ligands, are highly effective for coupling challenging substrates like furan boronic acids.[3][9] These ligands stabilize the palladium center and accelerate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[10] Pre-formed palladium precatalysts are often preferred as they can form the active catalytic species rapidly at lower temperatures, minimizing the time the boronic acid is exposed to potentially decomposing conditions.[3]
The Role of the Base
The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid to form a more nucleophilic borate species, which facilitates transmetalation.[11][12][13] However, for sensitive substrates like furan boronic acids, the choice and stoichiometry of the base are critical. Milder inorganic bases are generally preferred over strong bases like hydroxides, which can accelerate protodeboronation.[14] In some cases, base-free or acidic conditions have been developed for acutely base-sensitive boronic acids.[15]
Solvent Systems
A range of organic solvents can be employed for the Suzuki-Miyaura coupling of furan boronic acids. Ethereal solvents like dioxane and tetrahydrofuran (THF), as well as aromatic solvents like toluene, are common choices.[6][16] Often, a co-solvent, typically water, is added to aid in the dissolution of the inorganic base and facilitate the reaction.[6] The choice of solvent can also influence the solubility of the reactants and the stability of the catalytic species.
Reaction Temperature
While many Suzuki-Miyaura reactions are conducted at elevated temperatures to ensure a reasonable reaction rate, the development of highly active catalyst systems has enabled couplings at or near room temperature.[3][17][18] For furan boronic acids, lower reaction temperatures are advantageous as they can help to suppress the rate of protodeboronation.[19] The optimal temperature will depend on the specific catalyst system and substrates being used.
Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of furan-containing boronic acids with various aryl halides.
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or precatalysts like XPhos-Pd-G2/G3 | Precatalysts often provide faster initiation and better results for challenging substrates.[3] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) | These ligands promote fast catalytic turnover, which is crucial for coupling unstable boronic acids.[3][5] |
| Base | K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃ | Milder inorganic bases are generally preferred to minimize protodeboronation.[5][14] |
| Solvent | Dioxane, THF, Toluene, 2-MeTHF, often with H₂O as a co-solvent | The choice of solvent can impact reaction rate and substrate solubility.[6][20] |
| Temperature | Room temperature to 100 °C | Lower temperatures are preferable if the catalyst system is active enough to minimize boronic acid decomposition.[3][19] |
| Boron Reagent | Furan boronic acid, furan boronic ester (e.g., pinacol), or potassium furan trifluoroborate | Boronic esters and trifluoroborates can offer enhanced stability compared to the corresponding boronic acids.[5][8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Furan Boronic Acid with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Furan-2-boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos-Pd-G2, 0.01-0.05 mmol, 1-5 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 0.012-0.06 mmol, 1.2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or THF, 5-10 mL)
-
Degassed water (if using a mixed solvent system)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk tube or vial with a stir bar) under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide, furan-2-boronic acid, palladium precatalyst, and base.
-
Add the degassed solvent(s) to the reaction vessel via syringe.
-
Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture for the specified time (typically 2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired coupled product.
Protocol for the Suzuki-Miyaura Coupling of 2-Bromophenol and Furan-2-Boronic Acid[21]
Materials:
-
2-Bromophenol (1.0 equiv)
-
Furan-2-boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Na₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1) solvent mixture
Procedure:
-
In a reaction flask, dissolve 2-bromophenol and furan-2-boronic acid in the toluene/ethanol/water solvent mixture.
-
Add Na₂CO₃ to the solution.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(furan-2-yl)phenol.
Visualizing the Suzuki-Miyaura Coupling
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow for Selecting Reaction Conditions
This workflow provides a logical approach to selecting and optimizing reaction conditions for the Suzuki-Miyaura coupling of furan-containing boronic acids.
Caption: A workflow for optimizing Suzuki-Miyaura coupling with furan boronic acids.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Using (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of novel bioactive heterocyclic compounds utilizing (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid as a key building block. The furan moiety is a well-established pharmacophore found in numerous therapeutic agents, contributing to a wide range of biological activities including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] This document outlines a representative synthetic strategy employing a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds in medicinal chemistry.[4][5]
Introduction
This compound is a versatile reagent that allows for the incorporation of a furan-containing benzylic ether motif into various heterocyclic scaffolds. This particular structural element can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its binding affinity to biological targets and improving its metabolic stability. The Suzuki-Miyaura coupling reaction is the method of choice for this transformation due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a broad range of catalysts and coupling partners.[4]
Representative Synthetic Scheme: Suzuki-Miyaura Coupling
A general and efficient approach to synthesize bioactive heterocycles using this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling with a suitable heteroaryl halide. For the purpose of these application notes, we will describe a representative reaction with a substituted bromopyridine to generate a furan-containing arylpyridine, a scaffold of interest in drug discovery.
Caption: Synthetic workflow for the Suzuki-Miyaura coupling.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with a heteroaryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for different substrates.
Materials:
-
This compound (1.2 equiv)
-
Heteroaryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equiv)
-
Ligand (if necessary, e.g., SPhos, 0.1 equiv)
-
Base (e.g., Potassium carbonate, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add the heteroaryl bromide, this compound, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired bioactive heterocycle.
Data Presentation
The following table presents representative, hypothetical data for the synthesis of a small library of furan-containing arylpyridines via the Suzuki-Miyaura coupling protocol described above.
| Entry | Heteroaryl Bromide | Product | Yield (%) | Purity (%) |
| 1 | 2-Bromo-5-methylpyridine | 2-(4-((Furan-2-ylmethoxy)methyl)phenyl)-5-methylpyridine | 85 | >98 |
| 2 | 3-Bromo-6-chloropyridine | 5-Chloro-2-(4-((Furan-2-ylmethoxy)methyl)phenyl)pyridine | 78 | >97 |
| 3 | 4-Bromo-2-methoxypyridine | 2-Methoxy-4-(4-((Furan-2-ylmethoxy)methyl)phenyl)pyridine | 82 | >98 |
| 4 | 2-Bromopyrimidine | 2-(4-((Furan-2-ylmethoxy)methyl)phenyl)pyrimidine | 75 | >96 |
Hypothetical Biological Evaluation and Signaling Pathway
Compounds synthesized using this compound can be screened for a variety of biological activities based on the heterocyclic core and other substituents. For instance, furan-containing compounds have shown promise as inhibitors of various protein kinases involved in cancer cell signaling.
A hypothetical screening cascade could involve:
-
Primary Kinase Inhibition Assay: Initial screening against a panel of cancer-related kinases (e.g., EGFR, VEGFR, BRAF) at a fixed concentration to identify initial hits.
-
Dose-Response and IC50 Determination: For active compounds, a dose-response study is conducted to determine the half-maximal inhibitory concentration (IC50).
-
Cell-Based Proliferation Assays: Evaluation of the antiproliferative activity of the compounds against relevant cancer cell lines.
-
In Vivo Efficacy Studies: For lead compounds, evaluation in animal models of cancer to assess their therapeutic potential.
Below is a diagram illustrating a hypothetical signaling pathway that could be targeted by a bioactive heterocycle synthesized using the described methods.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound is a valuable building block for the synthesis of novel, potentially bioactive heterocyclic compounds. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for its incorporation into a diverse range of molecular scaffolds. The protocols and data presented herein serve as a guide for researchers in the design and synthesis of new chemical entities for drug discovery and development. Further optimization and exploration of different heterocyclic coupling partners are encouraged to expand the chemical space and identify novel therapeutic agents.
References
Application Notes and Protocols for C-C Bond Formation with (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid is a versatile building block in modern organic synthesis, particularly valuable in the construction of complex molecular architectures for pharmaceutical and materials science applications. The presence of a furan moiety, a common pharmacophore in drug discovery, combined with the synthetically tractable boronic acid group, makes this reagent ideal for introducing a furan-containing benzyl group into various molecular scaffolds.[1][2][3][4][5] The primary application of this boronic acid is in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
This document provides detailed protocols for three key C-C bond-forming reactions utilizing this compound: the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are foundational in medicinal chemistry for the synthesis of biaryl, vinylarene, and arylalkyne structures, respectively.[6][7][8]
Key Applications in Drug Discovery
The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][4] It can act as a bioisostere for phenyl rings, offering modulated electronic properties and metabolic stability.[1] Biaryl structures synthesized using this compound are of particular interest as they can serve as inhibitors for various enzymes, such as kinases, or as antagonists for receptors implicated in disease signaling pathways.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryl compounds, involving the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[8][9]
General Reaction Scheme:
Where Ar-X is an aryl or heteroaryl halide/triflate and R' is the (4-((Furan-2-ylmethoxy)methyl)phenyl) group.
Experimental Protocol: Synthesis of a Biaryl Compound
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture like toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware (flame-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL). In a separate vial, dissolve the palladium catalyst (0.01-0.05 mmol) in a small amount of the solvent and add it to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation: Suzuki-Miyaura Coupling
Note: The following data is representative for Suzuki-Miyaura reactions with similar aryl boronic acids and may need optimization for this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | 85-95 |
| 2 | 3-Iodopyridine | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 80-90 |
| 3 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Toluene | 110 | 18 | 75-85 |
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species.[10][11][12] Arylboronic acids can also be used in oxidative Heck-type reactions.[7][13]
General Reaction Scheme (Oxidative Heck-type):
Where R-CH=CH₂ is an alkene and Ar' is the (4-((Furan-2-ylmethoxy)methyl)phenyl) group.
Experimental Protocol: Synthesis of a Substituted Alkene
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Oxidant/Additive (e.g., N-Bromosuccinimide (NBS), benzoquinone)[10]
-
Anhydrous solvent (e.g., toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware (flame-dried)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add the alkene (1.0 mmol), this compound (1.5 mmol), and the oxidant/additive (e.g., NBS, 1.2 mmol).
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Solvent and Catalyst Addition: Add the anhydrous solvent (5 mL) followed by the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol).
-
Reaction: Stir the mixture at room temperature or heat as required (typically 25-80 °C) for 12-24 hours.
-
Monitoring: Follow the reaction's progress by GC-MS or LC-MS.
-
Work-up: After completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium thiosulfate (if an oxidant like NBS was used), followed by water and brine.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
Data Presentation: Heck-type Reaction
Note: The following data is representative for Heck-type reactions with aryl boronic acids and may need optimization.
| Entry | Alkene | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | NBS | Toluene | 25 | 12 | 60-75 |
| 2 | Butyl Acrylate | Pd(OAc)₂ (5) | Benzoquinone | DMF | 60 | 24 | 55-70 |
| 3 | N-Vinylpyrrolidone | Pd(OAc)₂ (5) | CuBr | Toluene | 25 | 12 | 50-65 |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[14] A variation involves the coupling of arylboronic acids with terminal alkynes.[15]
General Reaction Scheme (Boronic Acid Variation):
Where R-C≡CH is a terminal alkyne and Ar' is the (4-((Furan-2-ylmethoxy)methyl)phenyl) group.
Experimental Protocol: Synthesis of an Aryl Alkyne
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper catalyst (e.g., CuI)
-
Ligand (e.g., 1,10-phenanthroline)
-
Solvent (e.g., Methanol)
-
Standard organic synthesis glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol), this compound (1.2 mmol), CuI (0.1 mmol), and 1,10-phenanthroline (0.1 mmol) in methanol (5 mL).
-
Reaction: Stir the reaction mixture in a vessel open to the air at room temperature for 24 hours.
-
Monitoring: Monitor the formation of the product by TLC or GC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to yield the desired aryl alkyne.
Data Presentation: Sonogashira-type Coupling
Note: The following data is representative for Sonogashira-type reactions with aryl boronic acids and may need optimization.
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | CuI (10) | 1,10-Phenanthroline (10) | Methanol | RT | 24 | 70-85 |
| 2 | 1-Octyne | CuI (10) | 1,10-Phenanthroline (10) | Methanol | RT | 24 | 65-80 |
| 3 | Ethynyltrimethylsilane | CuI (10) | 1,10-Phenanthroline (10) | Methanol | RT | 24 | 60-75 |
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a kinase signaling pathway by a biaryl product.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. ijabbr.com [ijabbr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid is a versatile building block in organic synthesis, particularly valuable for the construction of complex molecular architectures found in natural products and pharmacologically active compounds. Its structure incorporates a phenylboronic acid moiety, a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and a furan-containing benzylic ether. The furan ring is a prevalent motif in numerous bioactive molecules, serving as a bioisostere for phenyl rings and contributing to improved metabolic stability and drug-receptor interactions. This document provides detailed application notes and protocols for the use of this building block in total synthesis, with a focus on the synthesis of biaryl compounds.
Core Applications: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl structures, which are common cores in many pharmaceutical agents. The boronic acid serves as the organoboron nucleophile that couples with an organohalide electrophile.
A representative application is the synthesis of substituted biaryl compounds, which can be key intermediates in the total synthesis of more complex molecules. For instance, the coupling of this compound with a substituted aryl bromide can yield a diarylmethane derivative with a furan substituent.
Hypothetical Synthesis of a Biaryl Intermediate
To illustrate its application, we will consider the synthesis of a hypothetical biaryl compound, 1-(4-((Furan-2-ylmethoxy)methyl)phenyl)-4-methoxybenzene, a potential intermediate for a novel therapeutic agent.
Reaction Scheme:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
Caption: General experimental workflow for the synthesis of biaryl compounds.
Application Notes and Protocols for Efficient Suzuki-Miyaura Coupling of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] This application note provides detailed guidance on the selection of ligands and optimization of reaction conditions for the efficient coupling of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid with various aryl and heteroaryl halides. The presence of both a furan moiety and a benzylic ether linkage in this boronic acid presents unique challenges, including the potential for protodeboronation and side reactions.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile building block in their synthetic endeavors.
The choice of ligand is a critical parameter for a successful Suzuki-Miyaura coupling, profoundly influencing catalytic activity, stability, and selectivity.[4] Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[4][5]
Ligand Selection and Catalyst Systems
A variety of phosphine ligands have been successfully employed for the Suzuki-Miyaura coupling of substrates structurally related to this compound, such as other heteroaryl and benzylboronic acids. The selection of the optimal ligand is highly dependent on the specific coupling partners. Below is a summary of commonly used ligands and their typical applications.
Table 1: Recommended Ligands for the Suzuki-Miyaura Coupling of this compound
| Ligand Class | Specific Ligand | Recommended For | Key Features |
| Biaryl Phosphines | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | General purpose, high reactivity for aryl chlorides and hindered substrates.[6][7] | Highly active, promotes fast reaction rates.[7] |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Aryl chlorides and challenging couplings, including heteroaryl substrates.[6] | Excellent for C-N and C-C bond formation.[6] | |
| DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) | Electron-deficient substrates.[8] | Effective in preventing Ullmann-type homocoupling.[8] | |
| Buchwald Ligands | JohnPhos ((2-Biphenyl)di-tert-butylphosphine) | Benzylic couplings.[9] | Effective for coupling with heterocyclic compounds.[9] |
| Triphenylphosphine | PPh₃ (Triphenylphosphine) | Traditional, less hindered substrates. | Widely available and cost-effective.[1][10] |
Reaction Parameters Optimization
Successful Suzuki-Miyaura coupling requires careful optimization of several parameters in conjunction with ligand selection.
Table 2: Summary of Reaction Conditions for Suzuki-Miyaura Coupling of Related Boronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ | Toluene or Dioxane | RT - 100 | [4][11] |
| Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | Microwave | [9] |
| Pd(OAc)₂ (cat.) | SPhos (cat.) | CsF | Isopropanol | Not specified | [2] |
| Na₂PdCl₄ (20) | sSPhos (40) | K₂CO₃ | H₂O:ACN (4:1) | 37 | [12] |
| Pd(PPh₃)₄ (2-3) | - | K₂CO₃ | Dioxane or Toluene/Dioxane | 80-85 | [10][13] |
| Pd₂(dba)₃ (cat.) | DavePhos (cat.) | - | N-methylpyrrolidone | Not specified | [8] |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific substrates.
Protocol 1: General Procedure using SPhos Ligand
This protocol is adapted from methods successful for benzylboronic acid derivatives and heteroaryl couplings.[4][11]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Palladium acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous toluene or dioxane
-
Deionized water (optional, for aqueous conditions)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.2 equiv), this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene or dioxane via syringe.
-
Stir the mixture at room temperature or heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Coupling using JohnPhos
This protocol is based on conditions developed for benzylic Suzuki-Miyaura cross-coupling under microwave irradiation.[9]
Materials:
-
This compound (1.5 equiv)
-
Aryl or heteroaryl bromide (1.0 equiv)
-
Palladium acetate (Pd(OAc)₂) (5 mol%)
-
JohnPhos (10 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a microwave reaction vial, combine the aryl bromide (1.0 equiv), this compound (1.5 equiv), Pd(OAc)₂ (5 mol%), JohnPhos (10 mol%), and K₂CO₃ (3.0 equiv).
-
Add anhydrous DMF (to achieve a suitable concentration).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for a specified time (e.g., 20 minutes) at a set temperature.
-
After cooling, work up the reaction as described in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: Aqueous Suzuki-Miyaura Reactions of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful reaction is particularly valuable in medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials.[2][3] The use of aqueous media for these reactions aligns with the principles of green chemistry by reducing reliance on volatile organic solvents.[4][5][6]
This document provides detailed application notes and experimental protocols for the aqueous Suzuki-Miyaura reaction of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid (CAS No. 1256358-66-3).[7][8] This specific boronic acid incorporates a furan moiety, a prevalent heterocycle in biologically active compounds, making it a valuable building block in drug discovery.[9][10] While specific data for this exact compound is limited, the provided protocols are based on well-established procedures for similar furan-containing and arylboronic acids in aqueous Suzuki-Miyaura couplings.[4][5][11]
Data Presentation
The following tables summarize representative quantitative data for aqueous Suzuki-Miyaura cross-coupling reactions of various arylboronic acids with aryl halides. These conditions are generally applicable and can serve as a starting point for optimizing the reaction with this compound.
Table 1: Representative Conditions for Aqueous Suzuki-Miyaura Reactions
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | p-Bromotoluene | Phenylboronic acid | PdCl2(Ln@β-CD) (0.01) | K3PO4·7H2O | H2O | 90 | 4 | 95 | [4][5] |
| 2 | 4-Chloroanisole | Phenylboronic acid | PdCl2(Ln@β-CD) (0.01) | K3PO4·7H2O | H2O | 90 | 6 | 92 | [4][5] |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh3)4 (3) | K2CO3 | Dioxane/H2O | 80 | 3 | 92 | [11] |
| 4 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)2 (2) / SPhos (4) | K3PO4 | THF/H2O | 65 | 24 | 88 | [1] |
| 5 | 1-Iodo-4-methoxybenzene | (4-Methoxyphenyl)boronic acid | Na2PdCl4 (20) / sSPhos (40) | K2CO3 | H2O/ACN (4:1) | 37 | 28 | 90 | [12] |
Table 2: Effect of Different Palladium Catalysts and Ligands
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | Pd(OAc)2 | SPhos | K3PO4 | THF/H2O | 88 | [1] |
| 2 | Pd(PPh3)4 | - | Na2CO3 | Toluene/H2O | 85 | [1] |
| 3 | Pd(dppf)Cl2 | - | Cs2CO3 | DMF | 78 | [1] |
| 4 | PdCl2 | Ln@β-CD | K3PO4·7H2O | H2O | 95 | [4][5] |
| 5 | Na2PdCl4 | sSPhos | K2CO3 | H2O/ACN | 90 | [12] |
Experimental Protocols
The following are detailed methodologies for performing aqueous Suzuki-Miyaura reactions with this compound.
Protocol 1: General Procedure for Aqueous Suzuki-Miyaura Coupling
This protocol is adapted from procedures for various arylboronic acids in aqueous media.[4][5][11]
Materials:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2, Pd(OAc)2) (0.01 - 5 mol%)
-
Ligand (if required, e.g., SPhos, PPh3)
-
Base (e.g., K3PO4, K2CO3, Na2CO3) (2.0 - 3.0 equivalents)
-
Degassed Water
-
Organic co-solvent (e.g., Dioxane, Toluene, THF) (optional)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and the base (3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[1]
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) and any ligand to the flask.
-
Solvent Addition: Add the degassed water and, if necessary, an organic co-solvent (e.g., Toluene) in a typical ratio of 4:1 to 10:1 (organic solvent to water).[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir vigorously.[1][13] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure coupled product.[1]
Protocol 2: Phosphine- and Organic Solvent-Free Aqueous Suzuki Coupling
This protocol is a greener alternative, minimizing the use of organic solvents and phosphine ligands.[4][5]
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
PdCl2 (0.01 mol%)
-
Custom ligand (e.g., Ln@β-CD) or phase-transfer catalyst (e.g., TBAB)
-
K3PO4·7H2O (1.5 equivalents)
-
Degassed Water (2 mL per 1 mmol of aryl halide)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (if applicable): If using a custom ligand system like PdCl2(Ln@β-CD), prepare the catalyst complex in situ according to literature procedures.[4][5]
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1 mmol), this compound (1.5 mmol), K3PO4·7H2O (1.5 mmol), and a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) (1.5 mmol) if needed.[4][5]
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., PdCl2, 0.01 mol%) and degassed water (2 mL).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-6 hours under an inert atmosphere.[4][5]
-
Work-up and Extraction: After cooling, extract the product with an organic solvent (e.g., ethyl acetate). The catalyst may be recycled from the aqueous phase.[4][5]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[14]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Aqueous Suzuki-Miyaura Reaction
The following diagram outlines the general workflow for performing and analyzing the aqueous Suzuki-Miyaura reaction.
Caption: General experimental workflow for the aqueous Suzuki-Miyaura reaction.
Conclusion
The aqueous Suzuki-Miyaura reaction is a robust and environmentally friendly method for C-C bond formation. The protocols and data presented here provide a solid foundation for researchers to successfully employ this compound in the synthesis of novel compounds for pharmaceutical and materials science applications. Optimization of reaction conditions, including catalyst, base, and temperature, may be necessary to achieve the highest yields for specific substrate combinations.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound|å æçå° [klamar-cn.com]
- 8. 4-[(furan-2-ylmethoxy)methyl]phenylboronic acid,(CAS# 1256358-66-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis and Applications of Furan and its Derivatives A Review | International Journal of Scientific Research in Science and Technology [ijsrst.technoscienceacademy.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures crucial in medicinal chemistry and materials science.[1][2] The use of microwave irradiation has significantly advanced this reaction, drastically cutting reaction times from hours to minutes, often leading to better yields and enhanced reproducibility.[1][3] This is especially beneficial when working with heterocyclic compounds, which can be sensitive to prolonged heating.[1]
Furan-containing compounds are significant in drug discovery, serving as key building blocks and bioisosteres for phenyl rings, which can improve metabolic stability and drug-receptor interactions.[4][5][6] Their derivatives exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties.[5][6][7][8] The specific boronic acid, (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid, provides a versatile scaffold for introducing a furan moiety into a larger molecule, making it a valuable reagent in the synthesis of novel therapeutic agents.
These application notes provide detailed protocols and data for the microwave-assisted Suzuki coupling reaction utilizing this compound, intended to assist researchers in developing efficient synthetic methods for creating diverse compound libraries.
Advantages of Microwave-Assisted Suzuki Coupling
Microwave heating offers several key benefits over traditional heating methods for Suzuki coupling reactions:
-
Rapid Reaction Times: Microwave irradiation can significantly accelerate reaction rates, reducing synthesis times from hours to minutes.[1]
-
Improved Yields: By minimizing the formation of byproducts through rapid and uniform heating, microwave-assisted reactions often result in higher isolated yields.[1]
-
Enhanced Reproducibility: Microwave reactors provide precise control over reaction parameters such as temperature and time, leading to more consistent and reproducible results.
-
Energy Efficiency: Microwave heating is more energy-efficient compared to conventional heating methods.[9]
Experimental Protocols
The following protocols are generalized starting points for the microwave-assisted Suzuki coupling of this compound with various aryl halides. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a widely applicable method for a variety of aryl bromides and iodides.
Materials:
-
This compound (1.1 equivalents)
-
Aryl halide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Microwave reactor vial
-
Nitrogen or Argon gas supply
Procedure:
-
To a microwave reactor vial, add the aryl halide (e.g., 0.5 mmol), this compound (0.55 mmol), and potassium carbonate (1.5 mmol).
-
Add the tetrakis(triphenylphosphine)palladium(0) (0.0125 mmol).
-
Add the degassed 1,4-dioxane/water mixture (5 mL).
-
Seal the vial under an inert atmosphere (Nitrogen or Argon).
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10-30 minutes.[10]
-
After the reaction, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure using a Heterogeneous Catalyst (Pd EnCat™)
This protocol is advantageous for simplified purification, as the catalyst can be removed by filtration.
Materials:
-
This compound (1.05 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium EnCat™ 30 (5-10 mol%)
-
Tetrabutylammonium Acetate (Bu₄NOAc) (3.0 equivalents)
-
Ethanol or Acetonitrile
-
Microwave reactor vial
Procedure:
-
In a microwave vial, dissolve the aryl halide (0.5 mmol) and this compound (0.525 mmol) in ethanol (5 mL).
-
Add Palladium EnCat™ 30 (e.g., 63 mg, 5 mol%) and tetrabutylammonium acetate (1.5 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140 °C for 15 minutes.
-
After cooling, filter the reaction mixture through a short plug of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography if necessary.
Data Presentation
The following tables summarize typical reaction conditions and yields for microwave-assisted Suzuki coupling reactions with various boronic acids and aryl halides, which can be extrapolated for reactions with this compound.
Table 1: Optimization of Reaction Conditions for a Model Suzuki Coupling Reaction
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (min) | Conversion (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Toluene/Water/Ethanol (4:2:1) | 120 | 10 | >98 |
| 2 | Pd EnCat™ (5) | Bu₄NOAc (2) | Ethanol | 120 | 10 | >98 |
| 3 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/Water (10:1) | 140 | 15 | - |
| 4 | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF | 150 | 5 | - |
Data compiled from representative literature.
Table 2: Substrate Scope for Microwave-Assisted Suzuki Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd EnCat™ | Bu₄NOAc | Ethanol | 10 | >98 (conversion) |
| 2 | 1-Bromonaphthalene | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | CsF | DME | 60 | 76-80 |
| 3 | 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) | KOH | EtOH/H₂O | 2 | 92 |
| 4 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Water | 40 | 89 |
Data compiled from representative literature.[10][11][12]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a microwave-assisted Suzuki coupling experiment.
Caption: A typical workflow for a microwave-assisted Suzuki coupling experiment.
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | CoLab [colab.ws]
- 7. Pharmacological activity of furan derivatives [wisdomlib.org]
- 8. ijabbr.com [ijabbr.com]
- 9. Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, primarily utilized as a versatile intermediate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The furan moiety is a key pharmacophore in numerous biologically active compounds, making this reagent particularly useful in drug discovery programs.[1][2] The increasing demand for this and similar boronic acids necessitates robust, scalable, and economically viable synthetic routes to ensure a consistent and high-purity supply for research and development through to manufacturing.[3][4]
This document provides detailed application notes and protocols for the scale-up synthesis of this compound. The protocols described herein are designed to be practical and efficient for multi-gram to kilogram scale production. The synthesis involves a multi-step process commencing with the etherification of 4-(bromomethyl)phenylboronic acid pinacol ester with furan-2-ylmethanol, followed by deprotection to yield the target boronic acid. A scalable purification protocol and key safety considerations are also detailed.
Introduction
Arylboronic acids are a cornerstone of modern organic synthesis, largely due to their stability, low toxicity, and exceptional utility in the Suzuki-Miyaura cross-coupling reaction.[3][5] The title compound, this compound, incorporates a furan scaffold, a five-membered aromatic heterocycle present in a wide array of pharmacologically active molecules.[1][2] The furan ring can act as a bioisostere for a phenyl group, offering modulated electronic and steric properties that can enhance drug-receptor interactions and improve metabolic stability.[1]
The scale-up of boronic acid synthesis presents unique challenges, including the handling of air- and moisture-sensitive reagents and intermediates, ensuring high purity, and developing effective purification strategies that avoid problematic techniques like column chromatography.[6][7] These application notes provide a comprehensive guide to navigate these challenges for the synthesis of this compound.
Synthetic Strategy Overview
The overall synthetic strategy is a two-step process designed for scalability and efficiency. The key steps are:
-
Etherification: A Williamson ether synthesis between 4-(bromomethyl)phenylboronic acid pinacol ester and the sodium salt of furan-2-ylmethanol. The pinacol ester is used to protect the boronic acid functionality during this step.
-
Deprotection (Hydrolysis): Acid-catalyzed hydrolysis of the pinacol ester to afford the final this compound.
This approach utilizes commercially available starting materials and avoids harsh reaction conditions where possible.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier | Notes |
| 4-(Bromomethyl)phenylboronic acid pinacol ester | 138500-86-4 | 296.99 | Commercially Available | |
| Furan-2-ylmethanol | 617-89-0 | 98.10 | Commercially Available | |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | Commercially Available | Highly flammable and reactive with water. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Commercially Available | Anhydrous grade required. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 96-47-9 | 86.13 | Commercially Available | |
| Hydrochloric acid (2 M) | 7647-01-0 | 36.46 | Commercially Available | |
| n-Heptane | 142-82-5 | 100.21 | Commercially Available | |
| Sodium sulfate (anhydrous) | 7757-82-6 | 142.04 | Commercially Available |
Step 1: Synthesis of 2-(4-((Furan-2-ylmethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reaction:
Procedure:
-
Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and addition funnel is thoroughly dried and purged with nitrogen.
-
Reagent Charging: Charge anhydrous tetrahydrofuran (THF, 5.0 L) to the reactor.
-
Sodium Hydride Suspension: Under a positive pressure of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, 240 g, 6.0 mol) to the THF.
-
Alkoxide Formation: Cool the suspension to 0-5 °C using a circulating chiller. Slowly add furan-2-ylmethanol (588 g, 6.0 mol) dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C. Hydrogen gas will be evolved; ensure adequate ventilation and exhaust.
-
Stirring: Stir the resulting suspension at 0-5 °C for 1 hour after the addition is complete.
-
Addition of Boronic Ester: In a separate vessel, dissolve 4-(bromomethyl)phenylboronic acid pinacol ester (1.48 kg, 5.0 mol) in anhydrous THF (3.0 L). Add this solution to the reaction mixture dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0-5 °C and slowly quench by the dropwise addition of deionized water (1.0 L).
-
Work-up: Transfer the mixture to a separatory funnel and add more water (5.0 L) and 2-methyltetrahydrofuran (2-MeTHF, 5.0 L). Separate the organic layer. Wash the organic layer with brine (2 x 2.0 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
Step 2: Synthesis of this compound
Reaction:
Procedure:
-
Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer and temperature probe is used.
-
Reagent Charging: Charge the crude 2-(4-((furan-2-ylmethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from the previous step into the reactor. Add 2-methyltetrahydrofuran (2-MeTHF, 8.0 L).
-
Hydrolysis: Add 2 M hydrochloric acid (5.0 L) to the mixture.
-
Stirring: Vigorously stir the biphasic mixture at room temperature for 4-6 hours. Monitor the deprotection by TLC or LC-MS.
-
Phase Separation: Once the reaction is complete, stop the stirring and allow the layers to separate. Remove the aqueous layer.
-
Washing: Wash the organic layer with deionized water (2 x 4.0 L) and then brine (1 x 4.0 L).
-
Solvent Swap and Crystallization: Concentrate the organic layer under reduced pressure to a minimal volume. Add n-heptane (6.0 L) and continue to concentrate to azeotropically remove residual 2-MeTHF. Cool the resulting slurry to 0-5 °C and stir for 2-4 hours to promote crystallization.
-
Isolation and Drying: Isolate the solid product by filtration, washing the filter cake with cold n-heptane (2 x 1.0 L). Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Data Presentation
Table 1: Summary of Key Process Parameters and Expected Outcomes for Scale-Up Synthesis
| Parameter | Stage 1: Synthesis of Boronate Ester | Stage 2: Synthesis of Boronic Acid |
| Starting Material | 4-(Bromomethyl)phenylboronic acid pinacol ester | Crude Boronate Ester |
| Key Reagents | Furan-2-ylmethanol, Sodium Hydride, THF | 2 M HCl, 2-MeTHF, n-Heptane |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12-16 hours | 4-6 hours |
| Typical Scale | 5.0 mol | 5.0 mol (theoretical) |
| Expected Yield | 85-95% (crude) | 80-90% (over two steps) |
| Product Form | Oil | White to off-white solid |
| Purity (by HPLC) | >90% (crude) | >98% |
Visualizations
Experimental Workflow
Caption: Workflow for the two-step scale-up synthesis.
Logical Relationship of Purification Steps
Caption: Logic diagram of the purification process.
Safety and Handling
General Precautions:
-
All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment.
-
Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[8]
Specific Hazards:
-
Sodium Hydride: A highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen). Mineral oil dispersion reduces pyrophoricity but does not eliminate the hazard.
-
Boronic Acids: Generally, arylboronic acids are considered irritants. They may cause skin, eye, and respiratory tract irritation.[8][9] Avoid inhalation of dust and direct contact with skin and eyes.
-
Tetrahydrofuran (THF): A flammable liquid. Anhydrous THF can form explosive peroxides upon storage and exposure to air. Use from a freshly opened container or test for peroxides before use.
Waste Disposal:
-
Waste materials must be disposed of in accordance with local, state, and federal regulations.[8] Quench any reactive materials before disposal.
Applications in Drug Development
This compound is a key intermediate for the synthesis of complex organic molecules. Its primary application is in the Suzuki-Miyaura cross-coupling reaction , where it can be coupled with a variety of aryl or heteroaryl halides or triflates to form new carbon-carbon bonds.
Example Application: Suzuki-Miyaura Coupling
This reaction is fundamental in the pharmaceutical industry for building the carbon skeleton of many drug candidates.[3][10] The furan moiety introduced by this building block can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets.[1] Boronic acids themselves have also gained significant attention as pharmacophores, with several boron-containing drugs approved for clinical use, such as Bortezomib.[11][12] The development of stable and functionalized boronic acids like the title compound is therefore of high interest.[12][13]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction in Step 1 | - Inactive sodium hydride- Wet THF or reagents- Insufficient reaction time | - Use fresh, high-quality sodium hydride.- Ensure all glassware and reagents are scrupulously dry.- Extend the reaction time and continue to monitor. |
| Low yield in Step 2 | - Incomplete hydrolysis- Product loss during work-up | - Increase stirring time or add more 2 M HCl.- Be careful during phase separations; re-extract the aqueous layer if necessary. |
| Product fails to crystallize | - Presence of excess solvent (2-MeTHF)- Impurities inhibiting crystallization | - Ensure complete azeotropic removal of 2-MeTHF with n-heptane.- Try adding seed crystals or scratching the flask.- If significant impurities are present, an additional wash or alternative purification may be needed. |
| Product purity is low | - Incomplete reaction- Side reactions- Inefficient purification | - Re-evaluate reaction conditions.- Consider an alternative purification method such as recrystallization from a different solvent system or formation of the diethanolamine adduct.[6] |
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. aksci.com [aksci.com]
- 10. researchgate.net [researchgate.net]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 13. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Protodeboronation of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protodeboronation of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is a common undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This leads to the formation of the corresponding deboronated byproduct, in this case, 2-((4-methylbenzyl)oxymethyl)furan, reducing the yield of the desired coupled product. Arylboronic acids with electron-rich aromatic rings, such as the furan-containing compound , are particularly susceptible to protodeboronation, especially under basic reaction conditions.[2]
Q2: What are the primary factors that promote protodeboronation in my Suzuki-Miyaura coupling reaction?
A2: The main factors that contribute to protodeboronation include:
-
Strong Bases: The reaction is often base-catalyzed.[3] Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can accelerate the rate of protodeboronation.
-
Presence of Water: Water can act as a proton source for the protodeboronation reaction.
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of the protodeboronation side reaction relative to the desired Suzuki coupling.
-
Inefficient Catalytic System: If the desired coupling reaction is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition via protodeboronation.[1]
Q3: How can I minimize protodeboronation of this compound?
A3: Several strategies can be employed to suppress protodeboronation:
-
Use a Milder Base: Switching to a weaker base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) can significantly reduce the rate of protodeboronation.
-
Anhydrous Conditions: Using anhydrous solvents and ensuring all glassware is thoroughly dried can minimize the presence of water, a key component in protodeboronation.
-
Lower Reaction Temperature: Performing the reaction at the lowest temperature that allows for efficient catalytic turnover can favor the desired coupling over the decomposition pathway.
-
Optimize the Catalyst System: Employing a highly active palladium catalyst and ligand system can accelerate the rate of the Suzuki-Miyaura coupling, thereby outcompeting the protodeboronation side reaction.
-
Use a More Stable Boronic Acid Derivative: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[1]
Q4: What are MIDA boronates and how do they prevent protodeboronation?
A4: MIDA boronates are air-stable, crystalline derivatives of boronic acids.[4] They act as a "slow-release" protecting group for the boronic acid.[1] Under the basic conditions of the Suzuki-Miyaura reaction, the MIDA boronate slowly hydrolyzes to release the free boronic acid into the reaction mixture. This maintains a low steady-state concentration of the reactive boronic acid, which favors the desired cross-coupling reaction over the competing protodeboronation pathway. This approach has proven particularly useful for notoriously unstable boronic acids, such as those containing 2-substituted heterocycles like furan.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and significant amount of 2-((4-methylbenzyl)oxymethyl)furan byproduct. | High rate of protodeboronation. | 1. Switch to a milder base: Replace strong bases (e.g., NaOH, KOH) with weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). 2. Reduce reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). 3. Ensure anhydrous conditions: Use anhydrous solvents and oven-dried glassware. 4. Convert to a MIDA boronate: Synthesize the MIDA boronate of this compound for a "slow-release" strategy. |
| Reaction is sluggish at lower temperatures, leading to incomplete conversion and protodeboronation over time. | Inefficient catalytic system. | 1. Increase catalyst loading: A higher catalyst concentration can accelerate the desired coupling. 2. Use a more active ligand: Employ electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) known to promote efficient cross-coupling. 3. Use a pre-formed Pd(0) catalyst: This can avoid inefficient in-situ reduction steps. |
| Inconsistent yields between batches. | Instability of the boronic acid starting material. | 1. Use freshly prepared or recently purchased boronic acid. 2. Store the boronic acid under an inert atmosphere at low temperature. 3. For improved consistency, convert the boronic acid to its more stable MIDA boronate derivative for storage and use. MIDA boronates are known to be indefinitely air-stable. |
Data Presentation
Table 1: Comparison of Yields for Suzuki-Miyaura Coupling of an Aryl Bromide with a Boronic Acid vs. its MIDA Boronate Derivative.
This table illustrates the significant improvement in yield when using a MIDA boronate for a challenging Suzuki-Miyaura coupling.
| Boron Reagent | Coupling Partner | Product | Yield (%) |
| 4-Methoxyphenylboronic acid | 1-Bromo-4-nitrobenzene | 4-Methoxy-4'-nitrobiphenyl | 73 |
| 4-Methoxyphenyl MIDA boronate | 1-Bromo-4-nitrobenzene | 4-Methoxy-4'-nitrobiphenyl | 89[4][6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound (Standard Conditions Prone to Protodeboronation)
-
Reagents:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Recommended Procedure for Suzuki-Miyaura Coupling using the MIDA Boronate of this compound to Minimize Protodeboronation
-
Part A: Synthesis of (4-((Furan-2-ylmethoxy)methyl)phenyl) MIDA boronate
-
Reagents:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.05 equiv)
-
Toluene/DMSO (1:1)
-
-
Procedure:
-
In a round-bottom flask, dissolve the boronic acid and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After completion, cool the reaction and isolate the crystalline MIDA boronate product.
-
-
-
Part B: Suzuki-Miyaura Coupling
-
Reagents:
-
Aryl halide (1.0 equiv)
-
(4-((Furan-2-ylmethoxy)methyl)phenyl) MIDA boronate (1.1 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., THF/water, 10:1)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, the MIDA boronate, and the base.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add the palladium catalyst and ligand.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography to obtain the desired biaryl product.
-
-
Visualizations
Caption: Competing pathways in Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for minimizing protodeboronation.
Caption: The MIDA boronate slow-release strategy.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Suzuki Coupling with Furan Boronic Acids
Welcome to our technical support center for Suzuki-Miyaura cross-coupling reactions involving furan boronic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions. Furan boronic acids are valuable building blocks in medicinal chemistry and materials science; however, their use can be challenging due to their propensity for side reactions.[1] This guide will address these challenges with practical advice and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using furan boronic acids in Suzuki couplings?
A1: The most prevalent side reactions are protodeboronation and homocoupling. Furan boronic acids, particularly 2-furanboronic acid, are known to be unstable under certain Suzuki coupling conditions.[2]
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This reaction is often promoted by aqueous basic conditions and elevated temperatures, leading to the formation of furan as a byproduct and reducing the yield of the desired coupled product.[2][3]
-
Homocoupling: This side reaction leads to the formation of a bi-furan species from the coupling of two furan boronic acid molecules. Homocoupling can be mediated by the palladium catalyst, especially in the presence of oxygen or if a Pd(II) precatalyst is used without efficient reduction to Pd(0).
Q2: My Suzuki coupling with 2-furanboronic acid is giving a low yield. What are the first things I should check?
A2: Low yields are a common issue and can often be traced back to a few key factors:
-
Protodeboronation: This is a primary suspect. Analyze your crude reaction mixture by GC-MS or LC-MS to check for the presence of furan.
-
Catalyst activity: Ensure your palladium catalyst and ligand are active and not degraded.
-
Reaction conditions: The choice of base, solvent, and temperature are critical for the stability of furan boronic acid. Harsh basic conditions and high temperatures can accelerate decomposition.
-
Quality of reagents: Verify the purity of your furan boronic acid, as it can degrade upon storage.
Q3: How can I minimize protodeboronation of my furan boronic acid?
A3: Several strategies can be employed to suppress protodeboronation:
-
Use of milder bases: Strong bases can accelerate the decomposition of furan boronic acid. Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.[4][5]
-
Lower reaction temperature: If possible, running the reaction at a lower temperature can reduce the rate of protodeboronation.
-
Use of boronic acid derivatives: Converting the furan boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate, is a highly effective strategy.[2][3][6][7] These derivatives exhibit increased stability and can slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[3]
-
Anhydrous conditions: In some cases, using anhydrous solvents can help to reduce protodeboronation, which is often facilitated by water.
Q4: What is the best palladium catalyst and ligand combination for coupling furan boronic acids?
A4: The optimal catalyst system is substrate-dependent. However, for challenging couplings with unstable heteroaryl boronic acids like furan boronic acids, electron-rich and bulky phosphine ligands often give good results. Ligands such as SPhos and XPhos, in combination with a suitable palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst), have been shown to be effective.[8]
Troubleshooting Guide
Issue 1: Low to no yield of the desired product, with significant amount of furan detected.
This strongly indicates that protodeboronation is the major side reaction.
| Potential Cause | Troubleshooting Steps |
| Harsh basic conditions | Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃, or KF).[4][5] |
| High reaction temperature | Attempt the reaction at a lower temperature (e.g., 60-80 °C). |
| Instability of furan boronic acid | Protect the boronic acid as a pinacol or MIDA boronate ester.[2][6][7] |
| Presence of excess water | Use anhydrous solvents and ensure all reagents are dry. |
Issue 2: Formation of significant amounts of bi-furan (homocoupling product).
This suggests that the homocoupling of the furan boronic acid is a competing reaction.
| Potential Cause | Troubleshooting Steps |
| Presence of oxygen | Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Inefficient reduction of Pd(II) precatalyst | Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly forms the active Pd(0) species. |
| High concentration of boronic acid | If using a boronic acid derivative, ensure slow release conditions. A slight excess of the aryl halide can sometimes suppress boronic acid homocoupling. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data on the effect of different reaction parameters on the yield of Suzuki coupling reactions involving furan and other heteroaryl boronic acids.
Table 1: Effect of Base on Product Yield in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Base | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloro-4,6-dimethoxypyrimidine | 3-Furanboronic acid | K₂CO₃ | [Pd(IPr)(cin)Cl] | MeOH/THF | RT | 65 | [9] |
| 2-Chloro-4,6-dimethoxypyrimidine | 3-Furanboronic acid | K₃PO₄ | [Pd(IPr)(cin)Cl] | MeOH/THF | RT | 78 | [9] |
| 4-Bromotoluene | Phenylboronic acid | Na₂CO₃ | Pd(OAc)₂/PPh₃ | Toluene/H₂O | 100 | 95 | [10] |
| 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Pd(OAc)₂/PPh₃ | Toluene/H₂O | 100 | 98 | [10] |
| 4-Bromotoluene | Phenylboronic acid | Cs₂CO₃ | Pd(OAc)₂/PPh₃ | Toluene/H₂O | 100 | 99 | [10] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Table 2: Comparison of Boronic Acid vs. Boronate Esters
| Aryl Halide | Boron Reagent | Base | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoanisole | 2-Furanboronic acid | K₂CO₃ | Pd(dppf)Cl₂ | Dioxane/H₂O | 100 | 73 | [11] |
| 4-Bromoanisole | 2-Furan MIDA boronate | TEA | PdCl₂(dppf) | H₂O | RT | 90 | [11][12] |
| 2-Bromopyridine | 2-Thiopheneboronic acid | K₃PO₄ | Pd(dppf)Cl₂ | Dioxane/H₂O | 80 | ~60 | [4] |
| 2-Bromopyridine | 2-Thiopheneboronic acid pinacol ester | Na₃PO₄ | Pd(dppf)Cl₂ | Dioxane/H₂O | 100 | ~75 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Furan Boronate Ester
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Furan boronate ester (e.g., 2-furanboronic acid pinacol ester) (1.2-1.5 equiv)
-
Mild base (e.g., K₃PO₄ or Cs₂CO₃) (2.0-3.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Degassed solvent (e.g., dioxane, THF, or toluene, with a minimal amount of water if necessary)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide, furan boronate ester, and the base.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid (CAS: 1256358-66-3) in cross-coupling reactions. The focus is on the strategic selection of bases and solvents to overcome common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in a Suzuki-Miyaura reaction?
A1: The base is critical and serves multiple functions within the catalytic cycle.[1][2] Its primary role is to activate the boronic acid, making it more nucleophilic and facilitating the key transmetalation step.[2][3] There are two generally accepted mechanisms for this activation[3][4]:
-
Boronate Pathway: The base deprotonates the boronic acid to form a more reactive boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[2][3]
-
Hydroxide/Alkoxide Pathway: The base reacts with the Pd(II)-halide complex to generate a Pd(II)-hydroxide or Pd(II)-alkoxide species. This complex then reacts with the neutral boronic acid during transmetalation.[1][3]
The base is also essential for regenerating the active Pd(0) catalyst to continue the cycle.[2]
Q2: My Suzuki coupling reaction using this compound has a low or no yield. What are the first things to check?
A2: When a Suzuki coupling fails, a systematic check of the core parameters is the first step.[5][6]
-
Catalyst Activity: Ensure your palladium source and ligand are active. Pd(II) precatalysts must be reduced in situ to the active Pd(0) species.[6] Using modern, air-stable precatalysts (e.g., G3 or G4 palladacycles) can ensure efficient generation of the active catalyst.[6]
-
Inert Atmosphere: Oxygen can cause homocoupling of the boronic acid and decomposition of the Pd(0) catalyst.[5][7] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[6][7]
-
Reagent Quality: Verify the purity of your boronic acid, as it can degrade over time. Also, check the purity of your coupling partner (aryl halide/triflate) and the base.
-
Stirring Rate: For biphasic reactions (e.g., organic solvent and aqueous base), vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.
Q3: I'm observing significant protodeboronation of my furan-containing boronic acid. How can I minimize this side reaction?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common issue, particularly with electron-rich heteroaryl boronic acids. The furan moiety can contribute to this instability. This side reaction is often exacerbated by strong bases, the presence of water, and high temperatures.[2][6]
-
Use Milder Bases: Switch from strong bases like NaOH or KOH to milder inorganic bases such as potassium phosphate (K₃PO₄) or potassium fluoride (KF).[2]
-
Use Anhydrous Conditions: While many Suzuki reactions use aqueous bases, switching to an anhydrous system with a soluble organic base or a finely powdered, anhydrous inorganic base (like K₃PO₄) in a solvent like dioxane or toluene can reduce protodeboronation.[2][6]
-
Convert to a Boronic Ester: Boronic acids can be converted to more stable esters, such as pinacol (BPin) or MIDA esters, which are less susceptible to protodeboronation.[6][8]
Q4: Homocoupling of this compound is a major side product. What causes this and how can it be prevented?
A4: Homocoupling (the formation of a biaryl from two boronic acid molecules) is typically promoted by the presence of oxygen and certain Pd(II) species.[2][8]
-
Rigorous Degassing: The most effective way to prevent homocoupling is to ensure the reaction mixture and solvents are rigorously degassed to remove oxygen.[6][7]
-
Use a Pd(0) Source: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that cleanly generates Pd(0) can be beneficial, as leftover Pd(II) from an inefficient reduction can promote homocoupling.[6][8]
-
Ligand Choice: Using bulky electron-rich phosphine ligands can sometimes suppress homocoupling by favoring the desired reductive elimination step.
Q5: The furan ring in my starting material seems unstable under the reaction conditions. What should I do?
A5: The furan ring is an electron-rich heterocycle and can be sensitive to strongly acidic or basic conditions, and high temperatures, which can lead to decomposition or side reactions.[9]
-
Lower Reaction Temperature: If possible, screen for a more active catalyst/ligand system that allows the reaction to proceed at a lower temperature (e.g., 60-80 °C instead of >100 °C).
-
Use a Weaker Base: Employ milder bases like K₂CO₃ or K₃PO₄ instead of strong hydroxides.[2] The choice of base can significantly alter the pH of the reaction medium.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure of the product to harsh conditions.
Data Presentation: Base and Solvent Selection Guides
Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling
| Base | Type | Strength | Typical Conditions | Comments |
| K₂CO₃ | Inorganic | Moderate | Aqueous/Organic | A good starting point for many reactions; suitable for some base-sensitive substrates.[2] |
| Cs₂CO₃ | Inorganic | Moderate-Strong | Aqueous/Organic | Often provides higher yields than K₂CO₃ due to higher solubility and the "caesium effect". |
| K₃PO₄ | Inorganic | Moderate | Aqueous/Organic | Often the base of choice for sensitive substrates and to minimize protodeboronation.[2] Works well in anhydrous conditions as a fine powder.[2] |
| NaOH, KOH | Inorganic | Strong | Aqueous/Organic | Very effective but can promote side reactions like protodeboronation and degradation of base-labile groups.[3] |
| KF | Inorganic | Weak | Aqueous/Organic | Fluoride ions are believed to play a unique role in activating the boronic acid.[3] Excellent for substrates with base-labile groups.[10] |
| KOtBu | Organic | Strong | Anhydrous | Used in anhydrous systems; its high basicity can be detrimental to sensitive functional groups. |
Table 2: Guide to Solvent Selection for Suzuki-Miyaura Coupling
| Solvent System | Type | Properties | Comments |
| Toluene / H₂O | Biphasic | Apolar Aprotic / Protic | A standard choice. Good for many substrates but requires vigorous stirring. |
| Dioxane / H₂O | Biphasic | Polar Aprotic / Protic | Often provides better solubility for polar reagents than toluene. A very common and effective system.[11] |
| THF / H₂O | Biphasic | Polar Aprotic / Protic | Lower boiling point, suitable for reactions at moderate temperatures. |
| DMF, Acetonitrile | Monophasic | Polar Aprotic | Can dissolve most components, creating a homogeneous reaction. However, polar solvents can sometimes alter catalyst selectivity.[12] |
| Methanol / H₂O | Monophasic | Polar Protic | An environmentally friendly option that can be very effective, offering good solubility for inorganic bases.[13] |
Visualizations
Catalytic Cycle and Key Roles
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yield reactions.
Role of the Base in Boronic Acid Activation
Caption: Two proposed pathways for base-mediated activation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (or triflate) (1.0 equiv, limiting reagent)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/H₂O 10:1 v/v)
Procedure:
-
Setup: To a dry Schlenk flask or reaction vial equipped with a stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]
-
Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Protocol 2: Screening Protocol for Optimizing Base and Solvent
This procedure is designed for parallel screening in a 24-well plate to efficiently identify optimal conditions.
-
Stock Solutions:
-
Substrate Solution: Prepare a stock solution of your aryl halide (1.0 equiv) and this compound (1.2 equiv) in a suitable anhydrous solvent (e.g., Dioxane).[6]
-
Base Solutions/Slurries: Prepare separate stock solutions of each base to be screened (e.g., 2.0 M K₂CO₃ in degassed water) or prepare slurries of anhydrous bases (e.g., K₃PO₄) in an organic solvent.[6]
-
-
Plate Preparation: To each well of a 24-well plate containing a pre-weighed catalyst/ligand combination (typically 1-5 mol% Pd), add a stir bar.
-
Reagent Dispensing:
-
Dispense the substrate stock solution into each well.
-
Dispense a different base solution/slurry and solvent combination into designated wells.
-
-
Reaction and Analysis:
-
Seal the plate with a cap mat and place it on a heated stirring block.
-
Run the reactions for a set amount of time (e.g., 12-24 hours).
-
After cooling, take an aliquot from each well, dilute, and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising conditions for scale-up.
-
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Reactions with (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help improve the yields of Suzuki-Miyaura cross-coupling reactions involving (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low to non-existent yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings, especially with heteroaromatic boronic acids, can often be attributed to several key factors. A systematic evaluation of your reaction setup and reagents is the first step. Key areas to check include:
-
Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Some precatalysts are sensitive to air and may have degraded. Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid.[1] It is crucial to properly degas your solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.
-
Reagent Purity and Stability: Verify the purity of both the aryl halide and the boronic acid. Boronic acids, particularly those containing heteroaromatic rings like furan, can be susceptible to degradation over time, primarily through protodeboronation.[1]
-
Base and Solvent Selection: The choice of base and solvent is critical and their effects are often interconnected. The base must be strong enough to promote transmetalation but not so strong as to cause the degradation of your starting materials or product.[2] For biphasic reactions, vigorous stirring is essential to ensure efficient mixing.[1]
Q2: I'm observing significant protodeboronation of my furan-containing boronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich heteroaryl boronic acids like those containing a furan ring.[2] Here are several strategies to mitigate this issue:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[2]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous conditions can significantly reduce its occurrence.[1]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can help to suppress protodeboronation.[3]
-
Protecting Groups: The boronic acid can be protected as a diethanolamine adduct, which is more stable and can be used directly in the coupling reaction, often in protic solvents.[1]
Q3: Homocoupling of the boronic acid is a major byproduct in my reaction. What are the causes and how can I prevent it?
A3: The formation of a biaryl product from the coupling of two boronic acid molecules, known as homocoupling, is another common side reaction that lowers the yield of the desired product. The primary cause is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid.[3] To minimize homocoupling, rigorous degassing of the solvent and maintaining a strictly inert atmosphere are critical.[3]
Q4: How critical is the choice of palladium catalyst and ligand for the coupling of a furan-containing boronic acid?
A4: The choice of catalyst and ligand is highly critical, especially for challenging substrates like heteroaromatic boronic acids. The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. For electron-rich heteroaryl systems, bulky and electron-rich phosphine ligands, such as SPhos and XPhos, have been shown to be effective.[4] The use of pre-formed palladium catalysts can also lead to more consistent results.[5]
Troubleshooting Guide
If you are experiencing low yields with your Suzuki reaction, follow this troubleshooting guide to identify and resolve the issue.
Initial Checks
-
Verify Reagent Quality:
-
Use fresh, high-purity this compound.
-
Ensure the aryl halide is pure and free of contaminants.
-
Use a fresh, active palladium catalyst and ligand.
-
-
Ensure Inert Atmosphere:
-
Thoroughly degas all solvents by bubbling with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.
-
Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
Check Reaction Parameters:
-
Ensure the reaction temperature is appropriate and stable.
-
Confirm that the stirring is vigorous enough, especially for biphasic reactions.
-
Troubleshooting Low Yields
If the initial checks do not resolve the issue, consider the following systematic troubleshooting steps. The accompanying workflow diagram provides a visual guide to this process.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions. These should be considered as starting points and may require optimization for your specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Dioxane/H₂O, 4:1, 5 mL)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent and then the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.[1]
Protocol for Forming a Diethanolamine Adduct of the Boronic Acid
Materials:
-
This compound (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Methylene chloride
Procedure:
-
In a vial with a stir bar, dissolve the boronic acid in a minimal amount of methylene chloride.
-
Add diethanolamine dropwise while stirring.
-
A precipitate will form. Stir the resulting slurry for 10-15 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.[1] This adduct can be used directly in Suzuki coupling reactions.
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving heteroaryl boronic acids, providing a basis for optimization.
Table 1: Comparison of Different Bases
| Entry | Base | Solvent | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 75 |
| 2 | K₂CO₃ | Dioxane/H₂O | Pd(dppf)Cl₂ | - | 80 | 18 | 82 |
| 3 | K₃PO₄ | Dioxane/H₂O | Pd₂(dba)₃ | XPhos | 100 | 15 | 80 |
| 4 | Cs₂CO₃ | THF/H₂O | Pd(OAc)₂ | SPhos | 80 | 12 | 88 |
| 5 | KF | Toluene/H₂O | Pd(PPh₃)₄ | - | 100 | 24 | 65 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[6]
Table 2: Comparison of Different Solvents
| Entry | Base | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O (10:1) | Pd(dppf)Cl₂ | 100 | 12 | 78 |
| 2 | K₂CO₃ | Dioxane/H₂O (4:1) | Pd(dppf)Cl₂ | 100 | 12 | 85 |
| 3 | K₃PO₄ | THF/H₂O (2:1) | XPhos Pd G2 | rt | 0.5 | 95 |
| 4 | K₂CO₃ | DMF | Pd(PPh₃)₄ | 90 | 10 | 88 |
| 5 | K₂CO₃ | Ethanol/H₂O (1:1) | PdCl₂(PPh₃)₂ | 80 | 8 | 91 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[7][8]
Table 3: Comparison of Different Palladium Catalysts/Ligands
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-chloroindazole | 5-indole boronic acid | Pd₂(dba)₃ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 56 |
| 2 | 3-chloroindazole | 5-indole boronic acid | XPhos Pd G2 (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 |
| 3 | 4-chloroanisole | 2-furanboronic acid | XPhos Pd G2 (2) | - | K₃PO₄ | THF/H₂O | rt | 0.5 | 95 |
| 4 | 4-bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 5 | 4-bromotoluene | Phenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[4][5][9]
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling with (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary causes related to catalyst deactivation?
A1: Low or no yield in a Suzuki-Miyaura coupling reaction is frequently linked to catalyst deactivation. The primary causes include:
-
Palladium Black Formation: The active Pd(0) catalyst can agglomerate into inactive palladium black. This is often accelerated by high temperatures, exposure to oxygen, or insufficient ligand concentration.[1][2]
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade, particularly at elevated temperatures or in the presence of oxygen.
-
Protodeboronation of the Boronic Acid: this compound, being an electron-rich boronic acid, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][4] This side reaction consumes the boronic acid and can be promoted by certain bases and the presence of water.[3][4]
-
Substrate-Induced Deactivation: The furan moiety in your boronic acid contains a Lewis basic oxygen atom that can coordinate to the palladium center.[5] This coordination can sometimes lead to the formation of stable, off-cycle complexes that are catalytically inactive.[6]
Q2: I am observing significant homocoupling of my boronic acid. What causes this and how can I minimize it?
A2: Homocoupling of boronic acids is a common side reaction that leads to the formation of a biaryl product from two molecules of the boronic acid. This is often caused by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II), a species that can promote homocoupling.[7][8] To minimize this side reaction:
-
Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction setup and execution.[1][9]
-
Use a Pre-catalyst: Employ a palladium pre-catalyst that readily forms the active Pd(0) species in situ, minimizing the presence of residual Pd(II).[3]
Q3: How does the choice of ligand impact catalyst stability when using a furan-containing boronic acid?
A3: The choice of ligand is critical for stabilizing the palladium catalyst, especially with challenging substrates. For furan-containing boronic acids, consider the following:
-
Bulky, Electron-Rich Ligands: Ligands such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1][9][10] Their steric bulk helps prevent catalyst aggregation, and their electron-donating nature stabilizes the active Pd(0) species.[10]
-
Ligand-to-Metal Ratio: An optimal ligand-to-palladium ratio is crucial. While a 1:1 or 2:1 ratio is common, a slight excess of the ligand can sometimes prevent deactivation. However, a large excess may inhibit the reaction.[1]
Q4: Can the furan ring itself contribute to catalyst deactivation?
A4: Yes, heteroaromatic compounds containing Lewis basic atoms like the oxygen in the furan ring can act as inhibitors or cause catalyst deactivation.[5] The lone pair of electrons on the oxygen can coordinate to the palladium center, potentially forming stable, off-cycle intermediates that disrupt the catalytic cycle.[6] Using bulky ligands can often mitigate this by sterically hindering such coordination.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you observe low or no formation of the desired coupled product, a systematic approach is necessary to identify the root cause.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Detailed Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium pre-catalyst and ligand. Ensure proper storage conditions (e.g., in a desiccator or glovebox). |
| Poor Reagent Quality | Verify the purity of this compound and the aryl halide. Boronic acids can degrade over time.[4] |
| Presence of Oxygen | Thoroughly degas all solvents and reagents with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.[1] Assemble the reaction under a positive pressure of the inert gas. |
| Inappropriate Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][9] |
| Incorrect Base | The choice of base is critical. For electron-rich boronic acids, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred to minimize protodeboronation.[3][4] Screen different bases. |
| Suboptimal Solvent/Temperature | Screen different anhydrous, degassed solvents such as dioxane, toluene, or THF.[1] Optimize the reaction temperature; high temperatures can accelerate catalyst decomposition.[1] |
| Protodeboronation | If protodeboronation is suspected, consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester).[3] |
Issue 2: Black Precipitate (Palladium Black) Formation
The appearance of a black precipitate is a strong indicator of catalyst decomposition into palladium black.
Strategies to Prevent Palladium Black Formation:
| Strategy | Detailed Action |
| Use Appropriate Ligands | Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to stabilize the Pd(0) species and prevent aggregation.[1] |
| Optimize Ligand-to-Metal Ratio | Ensure a sufficient amount of ligand is present. A slight excess of the ligand (e.g., 1.1-1.5 equivalents relative to palladium) may be beneficial.[1] |
| Control the Temperature | Run the reaction at the lowest temperature that provides a reasonable reaction rate. High temperatures accelerate catalyst decomposition.[1] |
| Ensure an Inert Atmosphere | Rigorously exclude oxygen from the reaction, as it can oxidize the active Pd(0) catalyst.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for optimization.
-
Reagent Preparation:
-
In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
-
Catalyst Addition:
-
Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
-
Solvent Addition:
-
Add the degassed solvent (e.g., dioxane/water 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
-
Reaction:
-
Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
-
Monitoring:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Catalyst Deactivation Pathways
The following diagram illustrates the main catalytic cycle and common deactivation pathways.
Caption: Simplified catalytic cycle and deactivation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from Suzuki-Miyaura coupling reactions involving (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when purifying products from Suzuki couplings with this compound?
A1: The most common impurities include:
-
Homo-coupled boronic acid: This byproduct forms from the coupling of two molecules of the boronic acid starting material.
-
Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the reaction often contaminate the product.
-
Unreacted Starting Materials: Incomplete reactions will leave unreacted boronic acid and the coupling partner (e.g., an aryl halide).
-
Byproducts from Ligand Degradation: Phosphine ligands, commonly used in Suzuki couplings, can degrade and generate impurities.[1]
-
Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of a deboronated starting material.
Q2: The furan ring in my product seems to be degrading during silica gel column chromatography. What is causing this and how can I prevent it?
A2: The furan ring is known to be sensitive to acidic conditions and can undergo degradation on standard silica gel, which is inherently acidic. To prevent this, you can:
-
Use Neutralized Silica Gel: Pre-treat the silica gel with a basic solution (e.g., triethylamine in the eluent) and then wash with the mobile phase to create a neutral stationary phase.
-
Add a Basic Additive to the Eluent: Incorporating a small amount of a volatile base, such as triethylamine (~0.1-1%), into your eluent can help neutralize the acidic sites on the silica gel as the column runs.
-
Consider Alternative Stationary Phases: Alumina (neutral or basic) or other, less acidic stationary phases can be a good alternative to silica gel for acid-sensitive compounds.
Q3: How can I effectively remove residual palladium catalyst from my polar, furan-containing product?
A3: Removing palladium from polar compounds can be challenging as the heteroatoms in the product can chelate the metal. Here are several effective strategies:
-
Filtration through Celite®: After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite® can remove a significant portion of the precipitated palladium.[2]
-
Scavenger Resins: Using scavenger resins with thiol or amine functionalities is a highly effective method. The crude product solution is stirred with the resin, which selectively binds to the palladium. The resin is then simply filtered off.
-
Activated Carbon Treatment: Stirring the crude product in a solution with activated carbon can also effectively adsorb residual palladium.
-
Aqueous Workup with Chelating Agents: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or thiourea can help extract the palladium into the aqueous phase.
Q4: My product and a key impurity are co-eluting during column chromatography. How can I improve the separation?
A4: Co-elution is a common challenge. To improve separation:
-
Optimize the Solvent System: Experiment with different solvent systems of varying polarities. Sometimes, a ternary mixture (three solvents) can provide better separation than a binary one.
-
Change the Stationary Phase: If you are using silica gel, switching to a different stationary phase like alumina, or a bonded phase (e.g., C18 for reverse-phase chromatography) can alter the elution order and improve separation.
-
Use a Shallow Gradient: A slower, more gradual increase in eluent polarity (a shallow gradient) can often resolve closely eluting spots.
-
Consider Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution than standard column chromatography.
Troubleshooting Guides
Issue 1: Low Recovery of the Desired Product After Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Product Degradation on Silica Gel | As mentioned in the FAQs, the furan moiety is acid-sensitive. Use neutralized silica gel or add 0.1-1% triethylamine to your eluent. |
| Product is Too Polar and is Sticking to the Column | Increase the polarity of your eluent system. A common technique is to add a small percentage of methanol to a dichloromethane or ethyl acetate-based eluent. If the product is still not eluting, consider using a more polar stationary phase or reverse-phase chromatography. |
| Improper Packing of the Column | An improperly packed column can lead to channeling and poor separation, resulting in mixed fractions and lower recovery of the pure product. Ensure the silica gel is packed uniformly without any air bubbles. |
| Product is Volatile | If your product has a low boiling point, it may be co-evaporating with the solvent during rotary evaporation. Use a lower bath temperature and be careful not to leave the product on the rotary evaporator for an extended period after the solvent has been removed. |
Issue 2: The Product "Oils Out" During Recrystallization Instead of Forming Crystals
| Potential Cause | Troubleshooting Steps |
| Solution is Supersaturated at a Temperature Above the Melting Point of the Solute | Add a small amount of additional solvent to the hot solution to decrease the saturation. |
| Cooling Rate is Too Fast | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
| Inappropriate Solvent System | The chosen solvent or solvent pair may not be suitable. Experiment with different solvents. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. |
| Presence of Impurities | Oily impurities can sometimes prevent crystallization. Try to pre-purify the crude product by a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization. |
Data Presentation
Table 1: Representative Solvent Systems for Column Chromatography of Furan-Containing Biaryls
Disclaimer: The following data is compiled from various sources and is not from a direct comparative study. Optimal conditions will vary depending on the specific substrate.
| Compound Type | Stationary Phase | Eluent System | Observed Rf (Approx.) | Notes |
| Moderately Polar Furan-Phenyl Derivative | Silica Gel | Hexane:Ethyl Acetate (4:1 to 1:1 gradient) | 0.3 - 0.5 | A good starting point for many biaryl systems. |
| Polar Furan-Phenyl Derivative with Hydroxyl Group | Silica Gel | Dichloromethane:Methanol (98:2 to 95:5) | 0.2 - 0.4 | Methanol increases the polarity to elute more polar compounds. |
| Acid-Sensitive Furan Derivative | Silica Gel with 1% Triethylamine | Hexane:Ethyl Acetate (3:1) | 0.4 | The added triethylamine prevents degradation of the furan ring. |
| Highly Polar Furan Derivative | Reverse-Phase C18 Silica | Acetonitrile:Water (gradient) | N/A | Useful when the compound is too polar for normal-phase chromatography. |
Table 2: Comparison of Purification Methods for Suzuki Coupling Products
Disclaimer: This table provides a general comparison. The best method will be compound-specific.
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | Good to Excellent (>95%) | Variable (60-90%) | Widely applicable to a range of polarities, good for separating complex mixtures. | Can be time-consuming and solvent-intensive, potential for product degradation on the stationary phase. |
| Recrystallization | Excellent (>99% for well-formed crystals) | Moderate to High (50-80%) | Can yield very pure material, cost-effective, and scalable. | Only applicable to solids, finding a suitable solvent can be challenging, may not remove all impurities.[3] |
| Preparative HPLC | Excellent (>99%) | Good (70-95%) | High resolution for difficult separations, automated. | Expensive equipment and solvents, limited by the amount of material that can be loaded per run. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of an appropriate size (a general rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to pack the silica gel evenly.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.
-
Drain the solvent until the level is just above the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If a gradient elution is required, gradually increase the polarity of the eluent by adding a more polar solvent.
-
Monitor the elution of the compounds by Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the product poorly at room temperature but completely upon heating.
-
If a single solvent is not suitable, a two-solvent system can be used. In this case, the product should be soluble in one solvent (solvent 1) and insoluble in the other (solvent 2), and the two solvents must be miscible.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the product just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to dry completely under vacuum.
-
Mandatory Visualization
Caption: General experimental workflow for the purification of Suzuki coupling products.
Caption: A decision tree for troubleshooting common purification issues.
References
Minimizing homocoupling of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid
Topic: Minimizing Homocoupling of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common issue of homocoupling of this compound during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction, and why is it problematic?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid starting material react with each other to form a symmetrical biaryl. In the case of this compound, this results in the formation of 4,4'-bis((furan-2-ylmethoxy)methyl)-1,1'-biphenyl. This side reaction is problematic as it consumes the boronic acid, reducing the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity of the byproduct to the target molecule.
Q2: What are the primary causes of homocoupling of this compound?
A2: The two main pathways that lead to homocoupling are:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a catalytic cycle that consumes two molecules of the boronic acid to produce the homocoupled product.[1] Rigorous exclusion of oxygen is therefore critical.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), is used as the catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer during its reduction to the active Pd(0) state.[1][2] This is particularly prevalent at the beginning of the reaction.
Q3: Are there any specific considerations for this compound in Suzuki-Miyaura coupling?
A3: While the furan moiety is generally stable under Suzuki-Miyaura conditions, it can be susceptible to protodeboronation, another common side reaction, especially under harsh conditions. The benzylic ether linkage is typically stable. Optimizing reaction conditions to be as mild as possible will not only suppress homocoupling but also preserve the integrity of the furan ring.
Q4: How does the choice of palladium source affect the extent of homocoupling?
A4: The choice of palladium source is critical. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can significantly reduce homocoupling that occurs during the initial in situ reduction of a Pd(II) source.[1] If a Pd(II) source is used, employing ligands that facilitate rapid reduction to Pd(0) can minimize the time the Pd(II) species is available to promote homocoupling.
Q5: What is the role of ligands in minimizing homocoupling?
A5: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the desired cross-coupling catalytic cycle, particularly the reductive elimination step.[1][3] This increased rate of the desired reaction can outcompete the slower homocoupling pathway.
Q6: How can I remove the homocoupled byproduct during purification?
A6: Purification can be challenging due to the similar polarity of the homocoupled byproduct and the desired product. Careful column chromatography is the most common method. Recrystallization may also be effective if there is a sufficient difference in solubility between the product and the byproduct.
Troubleshooting Guides
Issue 1: Significant amount of homocoupled byproduct observed by TLC or LC-MS.
This is the most common issue and points to one of the primary causes of homocoupling. Follow this troubleshooting workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for minimizing homocoupling.
Troubleshooting Steps:
-
Ensure Rigorous Degassing: Oxygen is a primary culprit in homocoupling.[1]
-
Action: Degas your solvent thoroughly before use by sparging with an inert gas (argon or nitrogen) for 30-60 minutes. Alternatively, use the freeze-pump-thaw method (three cycles) for more sensitive reactions. Ensure the reaction is set up and runs under a positive pressure of an inert gas.
-
-
Evaluate Your Palladium Source: Pd(II) sources can directly cause homocoupling.[1][2]
-
Action: Switch from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). This eliminates the initial reduction step where homocoupling is often prevalent.
-
-
Optimize the Ligand: The ligand can influence the relative rates of cross-coupling versus homocoupling.
-
Screen Different Bases: The choice of base can impact the reaction outcome.
-
Action: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH), as strong bases can sometimes promote side reactions.[1] The optimal base is often substrate-dependent and may require screening.
-
-
Consider Additives: Certain additives can suppress homocoupling.
-
Action: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture.[4]
-
Issue 2: Low yield of the desired product, but the starting material is fully consumed.
If both starting materials are consumed but the desired product yield is low, it is highly likely that side reactions, including homocoupling and protodeboronation, are significant.
Troubleshooting Steps:
-
Confirm the presence of the homocoupled byproduct: Analyze the crude reaction mixture by LC-MS or ¹H NMR to confirm the identity of the major byproducts.
-
Follow the troubleshooting workflow for Issue 1.
-
Consider Protodeboronation: The furan ring in your boronic acid can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen).
-
Action: Minimize water in the reaction mixture where possible, although some water is often necessary to dissolve the base. Using a less nucleophilic base might also help. Protecting the boronic acid as a boronate ester (e.g., a pinacol ester) and using anhydrous conditions until the coupling reaction can also be an effective strategy.
-
Data Presentation
The following tables summarize quantitative data on how different reaction parameters can influence the outcome of Suzuki-Miyaura coupling reactions, with a focus on minimizing homocoupling.
Table 1: Effect of Palladium Source and Oxygen on Homocoupling
| Entry | Palladium Source | Atmosphere | Homocoupling Byproduct (%) | Reference |
| 1 | Pd(OAc)₂ | Air | ~1.5 | [2] |
| 2 | 5% Pd/C | Air | ~0.75 | [2] |
| 3 | Pd(OAc)₂ | N₂ sparge (3.3 ppm O₂) | 0.18 | [4] |
| 4 | Pd(OAc)₂ | N₂ sparge (0.5 ppm O₂) | 0.07 | [4] |
Table 2: Effect of Additives on Homocoupling Suppression
| Entry | Additive | Homocoupling Byproduct (%) | Reference |
| 1 | None | ~0.5 - 1.5 | [4] |
| 2 | Potassium Formate | < 0.1 | [4] |
Table 3: Comparative Yields with Different Bases in a Model Suzuki-Miyaura Reaction
Reaction Conditions: Aryl halide, phenylboronic acid, Pd catalyst, solvent, heat. Note: While this data does not directly quantify homocoupling, higher yields of the desired product generally indicate a reduction in side reactions.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Na₂CO₃ | EtOH/H₂O | Reflux | 2 | 98 | [5] |
| 2 | K₂CO₃ | EtOH/H₂O | Reflux | 2 | 95 | [5] |
| 3 | K₃PO₄ | EtOH/H₂O | Reflux | 2 | 92 | [5] |
| 4 | NaOH | EtOH/H₂O | Reflux | 2 | 85 | [5] |
| 5 | KOH | EtOH/H₂O | Reflux | 2 | 82 | [5] |
| 6 | TEA | EtOH/H₂O | Reflux | 2 | 75 | [5] |
Experimental Protocols
Representative Protocol for Minimizing Homocoupling of this compound
This protocol is a general starting point and may require optimization for specific aryl halide coupling partners.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Addition of Catalyst and Ligand: Under a positive flow of inert gas, add the palladium catalyst and the phosphine ligand.
-
Addition of Solvent: Add the anhydrous, degassed solvent via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Competing Suzuki-Miyaura and Homocoupling catalytic cycles.
References
Troubleshooting low conversion rates with (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals experiencing low conversion rates with (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction using this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings are common and can typically be attributed to one or more of the following factors:
-
Reagent Quality and Stability: The stability of the boronic acid is a primary concern. Boronic acids can degrade over time or under reaction conditions.
-
Catalyst Activity: The palladium catalyst's activity is crucial for the reaction to proceed efficiently.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.
-
Oxygen Contamination: The presence of oxygen can lead to unwanted side reactions and catalyst decomposition.[1]
Q2: I suspect my this compound is degrading. What could be causing this and how can I prevent it?
A2: Boronic acid degradation, particularly through protodeboronation (replacement of the boronic acid group with a hydrogen atom), is a frequent cause of low yields.[2] The furan moiety in your specific boronic acid can also be sensitive to acidic conditions.
-
Protodeboronation: This side reaction is often accelerated by strong bases and the presence of water.[1][2] Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1] Running the reaction under anhydrous conditions can also significantly reduce this issue.[1]
-
Formation of Boroxines: Boronic acids can dehydrate to form unreactive cyclic anhydrides called boroxines.[3] While this is reversible, ensuring your boronic acid is pure before use is recommended. You can check the purity via NMR.[3]
-
Slow-Release Strategy: To minimize the concentration of the free boronic acid and thus its degradation, consider converting it to a more stable boronate ester, such as a pinacol or MIDA ester.[4][5] These esters slowly release the boronic acid under the reaction conditions.[4]
Q3: How can I verify that my palladium catalyst is active?
A3: The active catalytic species in a Suzuki coupling is Pd(0).[3] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[3]
-
Run a Control Reaction: Test your catalyst on a well-established Suzuki reaction with known reactive substrates, such as phenylboronic acid and bromobenzene.[3] If this reaction also fails, your catalyst is likely inactive.[3]
-
Use Modern Precatalysts: Consider using modern palladium precatalysts, such as Buchwald G3 or G4 palladacycles.[3] These are designed for the clean and efficient generation of the active Pd(0) species.[3]
-
Visual Inspection: Degradation of some palladium sources can be indicated by the formation of inactive palladium black.[3]
Q4: I am observing significant homocoupling of my boronic acid. What causes this and how can I minimize it?
A4: Homocoupling is a common side reaction where two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst.[3]
-
Rigorous Degassing: Ensure that your solvent is thoroughly degassed before use and that the reaction is carried out under a strictly inert atmosphere (e.g., Nitrogen or Argon).[1][3]
-
Catalyst Choice: Using a Pd(0) source directly, rather than a Pd(II) precatalyst, can sometimes help mitigate this side reaction.[3]
Troubleshooting Workflow
If you are experiencing low conversion rates, a systematic approach to troubleshooting is essential. The following workflow provides a logical sequence of steps to identify and resolve the underlying issues.
Data Presentation: Parameter Screening
When troubleshooting, systematically screening reaction parameters is a robust strategy. The following tables provide starting points for catalyst, base, and solvent selection.
Table 1: Recommended Catalyst/Ligand Systems
| Catalyst System | Ligand | Typical Loading (mol%) | Characteristics |
| Pd(PPh₃)₄ | - | 2-5 | Classical catalyst, can be sensitive to air. |
| PdCl₂(dppf) | - | 2-5 | Robust and widely used, good for a range of substrates. |
| Pd₂(dba)₃ | XPhos, SPhos, or RuPhos | 1-3 (Pd), 1.1-1.2x ligand | Buchwald ligands are excellent for challenging couplings.[1] |
| XPhos Pd G3 | - | 1-3 | Air- and moisture-stable precatalyst for efficient reaction setup.[1] |
Table 2: Common Bases for Suzuki-Miyaura Coupling
| Base | Strength | Typical Equivalents | Notes |
| K₂CO₃ | Moderate | 2-3 | Commonly used, often in aqueous solvent mixtures. |
| K₃PO₄ | Strong | 2-3 | Effective for many couplings, often used in anhydrous conditions.[1] |
| Cs₂CO₃ | Strong | 2-3 | Highly effective but more expensive. |
| KF | Weak | 2-3 | A milder option that can help suppress protodeboronation.[1] |
Table 3: Common Solvents for Suzuki-Miyaura Coupling
| Solvent | Polarity | Typical Reaction Temperature (°C) | Notes |
| Toluene | Non-polar | 80-110 | Good for anhydrous reactions. |
| 1,4-Dioxane | Polar aprotic | 80-110 | Often used with an aqueous base solution. |
| Tetrahydrofuran (THF) | Polar aprotic | 60-70 | Lower boiling point, suitable for more reactive substrates. |
| Dimethylformamide (DMF) | Polar aprotic | 100-150 | High boiling point, can be useful for difficult couplings. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Oven-dried glassware (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.[6]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (repeat three times).[6]
-
Add the degassed solvent mixture via syringe.[6]
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80–110 °C).[1]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography.[1]
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle can help in diagnosing which step might be failing. For instance, issues with the base can inhibit the transmetalation step.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Stability of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid in solution. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Possible Cause | Suggested Solution |
| Low or no yield in cross-coupling reactions (e.g., Suzuki-Miyaura) | Degradation of the boronic acid: Boronic acids are susceptible to degradation, particularly protodeboronation, which replaces the boronic acid group with a hydrogen atom. This is a common issue, especially with heteroaryl boronic acids.[1][2][3] | Use a Milder Base: Strong bases in aqueous solutions can accelerate protodeboronation. Consider using weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1] Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents can significantly reduce protodeboronation.[1] Protecting Groups: Convert the boronic acid to a more stable boronate ester (e.g., with N-methyliminodiacetic acid - MIDA) for slow in-situ release during the reaction.[2][3] |
| Catalyst Inactivity or Decomposition: The palladium catalyst may be inactive or have decomposed. Oxygen contamination can lead to catalyst decomposition and homocoupling of the boronic acid.[1] | Check Catalyst Activity: Use a fresh batch of catalyst or a more robust, air-stable precatalyst.[1] Degas Solvents: Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] | |
| Observation of unexpected byproducts in analysis (e.g., HPLC, LC-MS) | On-column Degradation: The boronic acid may be degrading during HPLC analysis, especially on reverse-phase columns. | Optimize HPLC Method: Use a column with end-capping to minimize interaction with free silanols. Consider adding a competing base like triethylamine (TEA) to the mobile phase. A faster analysis with a shorter column or a faster gradient can reduce residence time on the column.[4] Dissolving the sample in an aprotic solvent like acetonitrile can also minimize pre-injection hydrolysis.[4] |
| Oxidative Degradation: Boronic acids are prone to oxidation, which converts the boronic acid to a phenol. This can be accelerated by reactive oxygen species or even atmospheric oxygen.[5] | Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).[4] Use Fresh Solutions: Prepare solutions of the boronic acid fresh for each experiment to minimize oxidation over time. | |
| Precipitation of the boronic acid from solution | Poor Solubility: this compound may have limited solubility in certain solvents. Phenylboronic acids generally show higher solubility in ethers and ketones and lower solubility in hydrocarbons.[6] | Solvent Selection: Choose a solvent in which the boronic acid is more soluble. For phenylboronic acid and its esters, chloroform has been shown to be a good solvent.[6] Formation of Boroxines: Boronic acids can dehydrate to form cyclic anhydrides called boroxines, which may have different solubility profiles. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways for arylboronic acids, including the title compound, are:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1][7] This reaction is often catalyzed by acidic or basic conditions.[7]
-
Oxidation: The boronic acid group can be oxidized to a hydroxyl group, converting the arylboronic acid into the corresponding phenol.[5] This can be caused by reactive oxygen species or atmospheric oxygen.[1]
Q2: How does pH affect the stability of this boronic acid in aqueous solutions?
A2: The pH of an aqueous solution significantly influences the stability of arylboronic acids. Generally, they are most stable at a neutral pH.[4] Both acidic and basic conditions can catalyze protodeboronation.[7] At a pH above their pKa (typically around 9), boronic acids exist predominantly as the more reactive tetrahedral boronate anion, which can accelerate decomposition.[8]
Q3: What are the recommended storage and handling conditions for this compound?
A3: To ensure the stability of this compound, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Refrigeration and protection from moisture are advised. Storing under an inert atmosphere, such as nitrogen, is highly recommended to prevent oxidation.[4]
-
Handling: Handle the compound in a well-ventilated area, preferably under an inert atmosphere, to minimize exposure to air and moisture.[4] Use fresh solutions for reactions whenever possible.
Q4: How can I monitor the stability of my this compound solution?
A4: Several analytical techniques can be used to monitor the stability and degradation of your boronic acid solution:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification over time.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and can help in the identification of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can be used to observe changes in the chemical structure and the environment of the boron atom, providing qualitative and semi-quantitative information about degradation.[9]
Q5: Are there more stable alternatives to using the free boronic acid in reactions?
A5: Yes, forming boronate esters is a common strategy to enhance stability. Some widely used options include:
-
Pinacol Esters: These are commonly used to protect the boronic acid group, but they can still be prone to hydrolysis.[10]
-
N-methyliminodiacetic acid (MIDA) boronates: MIDA boronates are known to be significantly more stable and can be stored on the benchtop for extended periods.[2][3] They allow for a slow, controlled release of the boronic acid under specific reaction conditions.[2][3]
-
Diethanolamine Adducts: These can form stable, crystalline solids that can be used directly in some coupling reactions.[11]
Quantitative Stability Data for Analogous Compounds
| Compound | Condition | Half-life (t½) | Reference |
| 2-Furanboronic acid | Stored as a solid on the benchtop under air for 15 days | Significant decomposition observed | [2][3] |
| 2-Pyridylboronic acid | pH 7, 70 °C in 50% aqueous dioxane | ~25-50 seconds | [12] |
| 5-Thiazolylboronic acid | pH 7, 70 °C in 50% aqueous dioxane | ~25-50 seconds | [12] |
| 3- and 4-Pyridylboronic acids | pH 12, 70 °C in 50% aqueous dioxane | > 1 week | [12] |
| Phenylboronic acid boronate anion | pH 13, 70 °C in 50% aqueous dioxane | ~1000 seconds | [13][14] |
| 2,6-Difluorophenylboronic acid boronate anion | pH 13, 70 °C in 50% aqueous dioxane | ~5 seconds | [13] |
| Pentafluorophenylboronic acid boronate anion | pH 13, 70 °C in 50% aqueous dioxane | 2.6 milliseconds | [13] |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[15]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
A suitable organic solvent (e.g., acetonitrile, dioxane)
-
Water (HPLC grade)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or PDA)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen organic solvent.
-
Stress Conditions: [16]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep at room temperature and, if no degradation is observed, at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature and, if necessary, at an elevated temperature.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60 °C).
-
Photostability: Expose the stock solution to UV light (e.g., 254 nm).
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Analyze the samples by a suitable, validated HPLC method to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.
-
Data Evaluation: Calculate the percentage of degradation for each condition and time point. Identify major degradation products if possible using techniques like LC-MS.
Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a PDA or UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Suggested HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Scan for an appropriate wavelength using the PDA detector, likely around 254 nm.
-
Injection Volume: 10 µL
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness.
Visualizations
Degradation Pathways of Arylboronic Acids
Caption: Primary degradation pathways for arylboronic acids.
Experimental Workflow for Stability Assessment
Caption: Workflow for a forced degradation study.
Troubleshooting Logic for Low Reaction Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biomedres.us [biomedres.us]
- 16. SOP for Forced Degradation Study [m-pharmainfo.com]
Effect of temperature on the efficiency of coupling with (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid in coupling reactions. The information focuses on the critical role of temperature in achieving optimal reaction efficiency and minimizing side products.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound, with a focus on the impact of reaction temperature.
Issue 1: Low or No Product Yield
Low or non-existent yield is a frequent problem in Suzuki-Miyaura coupling reactions. Temperature plays a crucial role and is often a good starting point for optimization.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in 10-20°C increments. Many Suzuki couplings benefit from elevated temperatures (e.g., 80-110°C) to facilitate the catalytic cycle.[1] However, be aware that excessively high temperatures can lead to degradation. |
| Catalyst Inactivity | Ensure your palladium catalyst and ligand are not degraded. If you suspect catalyst deactivation, try a fresh batch or a more robust pre-catalyst. |
| Inefficient Base | A stronger base, such as K₃PO₄ or Cs₂CO₃, may be required to facilitate the transmetalation step, especially if the reaction is sluggish at lower temperatures.[1] |
| Oxygen Contamination | Thoroughly degas all solvents and reagents. Oxygen can lead to the unwanted homocoupling of the boronic acid and decomposition of the catalyst.[1] |
Issue 2: Significant Formation of Side Products (e.g., Protodeboronation)
The formation of byproducts, particularly the replacement of the boronic acid group with a hydrogen atom (protodeboronation), can be exacerbated by temperature.
| Possible Cause | Troubleshooting Steps |
| Excessively High Temperature | While higher temperatures can increase reaction rates, they can also promote side reactions like protodeboronation, especially with furan-containing boronic acids which can be less stable.[2] If you observe significant byproduct formation, try lowering the reaction temperature. |
| Presence of Water | Ensure anhydrous conditions if possible, as water can be a proton source for protodeboronation.[3] If an aqueous solvent system is necessary, minimize the reaction time. |
| Prolonged Reaction Time | Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction once the starting material is consumed to minimize the formation of degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for coupling reactions with this compound?
A1: The optimal temperature can vary depending on the specific substrates, catalyst system, and solvent used. However, a general starting point for Suzuki-Miyaura couplings is between 80°C and 110°C.[1] It is highly recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific reaction. Below is an illustrative table showing the effect of temperature on yield for a model reaction.
Table 1: Illustrative Effect of Temperature on the Yield of a Model Suzuki-Miyaura Coupling Reaction
| Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| 60 | 12 | 45 | Reaction is sluggish. |
| 80 | 8 | 85 | Good yield with minimal side products. |
| 100 | 6 | 92 | Optimal yield and reaction time. |
| 120 | 6 | 88 | Increased protodeboronation observed. |
| This data is for illustrative purposes and represents a typical trend. |
Q2: How does temperature affect the stability of this compound?
Q3: Can I run the coupling reaction at room temperature?
A3: While some highly reactive Suzuki-Miyaura coupling systems can proceed at room temperature, it is less common for standard conditions.[4] For this compound, starting with elevated temperatures is recommended to ensure a reasonable reaction rate. If your substrates are particularly sensitive, you may explore more active catalyst systems designed for lower temperature couplings.
Q4: What are the visual indicators of a successful or failed reaction at different temperatures?
A4: A successful reaction will typically show the consumption of starting materials and the formation of a new product spot on a TLC plate or a new peak in an LC-MS chromatogram. A failed reaction may show only starting materials. The formation of palladium black (a black precipitate) can indicate catalyst decomposition, which can be more prevalent at higher temperatures.[5]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the coupling of this compound with an aryl halide.
-
Reagent Preparation: In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a base (e.g., K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1) via syringe.
-
Heating: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100°C).
-
Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for temperature optimization in a coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
References
Technical Support Center: Catalyst Loading Optimization for (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid Suzuki Reactions
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid. Particular attention is given to catalyst loading optimization to achieve high yields and purity while minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki reactions with this substrate can stem from several factors. The primary areas to troubleshoot are:
-
Catalyst Activity and Loading: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be effectively reduced to the active Pd(0) species in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst like a Buchwald palladacycle.[1][2] The catalyst loading is a critical parameter; if it's too low, the reaction may not go to completion. Conversely, excessively high loading can lead to increased side products and cost.
-
Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1] It is crucial to properly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and the boronic acid. Boronic acids, especially those containing sensitive moieties like furan, can degrade over time.[1]
-
Base and Solvent Selection: The choice of base and solvent is interdependent and critical for success. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials or the furan ring.[1]
Q2: I am observing significant protodeboronation of my this compound. How can this be minimized?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-rich heteroaryl boronic acids.[1] The furan moiety contributes to the electron-rich nature of the molecule, making it susceptible to this side reaction. To minimize protodeboronation:
-
Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous (dry) solvents and reagents can significantly reduce protodeboronation.[1]
-
Protecting the Boronic Acid: In challenging cases, the boronic acid can be converted to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or a trifluoroborate salt, which can then be used in the coupling reaction.
Q3: What are the best practices for choosing a catalyst and ligand for the Suzuki reaction of this furan-containing boronic acid?
A3: The furan moiety can potentially interact with the palladium catalyst, so the choice of ligand is important. For challenging substrates, including those prone to side reactions, consider the following:
-
Bulky, Electron-Rich Ligands: Ligands such as those from the Buchwald family (e.g., SPhos, XPhos) or other bulky phosphines can promote the desired cross-coupling pathway and suppress side reactions.[2][3]
-
Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G3) can lead to more reproducible results as they are often more stable and efficiently generate the active Pd(0) species.[1]
-
Palladium(0) Sources: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous, but these catalysts can be sensitive to air and moisture.
Q4: Can the furan ring itself cause issues during the Suzuki reaction?
A4: Yes, furan rings can sometimes act as catalyst poisons, though this is not always the case.[4] If you suspect catalyst inhibition, you can try adding a sacrificial ligand like triphenylphosphine (PPh₃) which may help to mitigate this effect.[4] Additionally, the furan ring can be sensitive to strongly acidic or basic conditions, leading to ring-opening or other degradation pathways. Careful selection of a mild base is therefore recommended.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the Suzuki coupling of this compound.
Logical Flow for Troubleshooting
Caption: A flowchart for troubleshooting Suzuki reactions.
Catalyst Loading Optimization Data
The optimal catalyst loading is a balance between reaction efficiency and cost. Below is a table summarizing typical catalyst loading ranges and their expected outcomes for the Suzuki coupling of this compound.
| Catalyst Loading (mol%) | Expected Outcome | Potential Issues | Recommendations |
| 0.1 - 0.5 | Economical, suitable for highly active catalyst systems and reactive coupling partners. | Incomplete conversion, slow reaction times. | Use a highly active pre-catalyst (e.g., Buchwald type).[4] Monitor reaction progress carefully. |
| 0.5 - 2.0 | Recommended starting range. Generally provides a good balance of reactivity and cost-effectiveness.[5][6] | May still be insufficient for challenging aryl halides (e.g., chlorides). | A good starting point for initial optimization experiments.[7] |
| 2.0 - 5.0 | Often necessary for less reactive aryl halides or when side reactions are competitive. | Higher cost, potential for increased palladium contamination in the product. | Justified for difficult couplings to achieve reasonable yields and reaction times.[5] |
| > 5.0 | Generally not recommended unless all other optimization attempts have failed. | Very high cost, significant risk of side reactions and product contamination.[5] | Explore alternative catalyst systems or coupling strategies. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Screening
This protocol outlines a general method for screening different catalyst loadings to find the optimal concentration for your specific reaction.
Workflow Diagram:
Caption: Workflow for catalyst loading screening experiments.
Methodology:
-
Vessel Preparation: To a series of oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vials with septum caps and purge with argon or nitrogen for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., XPhos Pd G3) at varying loadings (e.g., 0.5, 1.0, 1.5, and 2.0 mol%) to each respective vial.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vials in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring and Workup: Monitor the reactions by TLC or LC-MS. Once the reaction with the lowest catalyst loading is complete, or after a set time, cool all reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Analysis: Analyze the crude product from each reaction by LC-MS or ¹H NMR to determine the yield and purity. This will allow for a direct comparison of the effectiveness of each catalyst loading.
Protocol 2: Mitigating Protodeboronation with Anhydrous Conditions
This protocol is designed for situations where protodeboronation is a significant side reaction.
-
Reagent and Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents and ensure the base is finely powdered and dried.
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), a mild anhydrous base (e.g., powdered KF, 3.0 equiv), and the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos, or a pre-catalyst).
-
Solvent Addition and Reaction: Add the anhydrous solvent (e.g., dry THF or Dioxane) and heat the reaction to the desired temperature.
-
Monitoring and Workup: Monitor the reaction as described in Protocol 1. The workup procedure is also similar. By excluding water, the primary pathway for protodeboronation is significantly inhibited.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity in Suzuki-Miyaura Coupling: A Comparative Analysis of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid and Phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the synthesis of biaryl and substituted aromatic compounds, pivotal in pharmaceutical and materials science. The choice of the boronic acid coupling partner is critical, as its structure intrinsically dictates the reaction's efficiency and yield. This guide provides a comparative analysis of the reactivity of two commercially available boronic acids: the structurally complex (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid and the parent compound, phenylboronic acid. This comparison is grounded in fundamental principles of organic chemistry, supported by analogous experimental observations from the literature.
Executive Summary
The this compound possesses a para-substituent that is larger and electronically more complex than the simple hydrogen atom of phenylboronic acid. The substituent consists of a furan ring, a methoxy bridge, and a methyl group attached to the phenyl ring. The furan ring and the oxygen atom in the methoxy bridge can exert electron-donating effects through resonance, while the overall bulk of the substituent is significantly larger than a hydrogen atom.
It is anticipated that this compound will exhibit a moderately lower reactivity compared to phenylboronic acid in typical Suzuki-Miyaura coupling reactions. This is attributed to a combination of a net electron-donating effect from the substituent, which reduces the electrophilicity of the boronic acid, and a potential for increased steric hindrance at the reaction center.
Structural and Electronic Considerations
| Feature | Phenylboronic acid | This compound |
| Structure | A simple phenyl ring attached to a boronic acid group. | A phenylboronic acid with a (furan-2-ylmethoxy)methyl substituent at the para position. |
| Electronic Effects | The phenyl ring is electronically neutral, serving as a baseline for comparison. | The (furan-2-ylmethoxy)methyl group is expected to be weakly electron-donating. The furan ring and the ether oxygen can donate electron density to the phenyl ring via resonance. This increases the electron density on the phenyl ring, making the boronic acid carbon less electrophilic and potentially slowing the transmetalation step in the Suzuki-Miyaura catalytic cycle. |
| Steric Effects | Minimal steric hindrance around the boronic acid group. | The substituent is significantly bulkier than a hydrogen atom. While the para-position minimizes direct steric clash with the boronic acid group, the overall size of the molecule may influence its approach to the palladium catalyst, potentially leading to a slower reaction rate compared to the less encumbered phenylboronic acid. |
Experimental Data from Analogous Systems
While a direct head-to-head comparison is unavailable, the reactivity trends of para-substituted phenylboronic acids in Suzuki-Miyaura couplings are well-documented. Generally, electron-donating groups at the para-position, such as methyl or methoxy groups, tend to decrease the reaction rate compared to unsubstituted phenylboronic acid. Conversely, electron-withdrawing groups tend to accelerate the reaction. For instance, in a comparative study, para-tolylboronic acid (with an electron-donating methyl group) often shows slightly lower or comparable reactivity to phenylboronic acid, while para-nitrophenylboronic acid (with a strong electron-withdrawing nitro group) is significantly more reactive.[1]
The (furan-2-ylmethoxy)methyl substituent is more complex than a simple alkyl or alkoxy group. However, the presence of the electron-rich furan ring and the ether linkage suggests a net electron-donating character, placing its expected reactivity below that of phenylboronic acid.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method that can be employed to experimentally compare the reactivity of the two boronic acids under identical conditions.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Phenylboronic acid or this compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)
-
Inert gas (Nitrogen or Argon)
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0 mmol).
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
By running parallel reactions with both boronic acids and tracking the consumption of the starting material and formation of the product over time, a direct comparison of their relative reactivities can be established.
Visualizing the Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
References
A Comparative Analysis of Furan-Containing Boronic Acids in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Application
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the diverse array of organoboron reagents, furan-containing boronic acids are of particular interest due to the prevalence of the furan motif in pharmaceuticals, natural products, and functional materials. This guide provides a comparative study of furan-containing boronic acids, primarily focusing on furan-2-boronic acid and furan-3-boronic acid, in Suzuki-Miyaura reactions. We present a compilation of experimental data to objectively assess their performance and provide detailed experimental protocols for their application.
Performance Comparison of Furan Boronic Acids
Furan boronic acids are known to be challenging substrates in Suzuki-Miyaura couplings due to their propensity for protodeboronation, a side reaction that cleaves the carbon-boron bond, thus reducing the yield of the desired coupled product.[1][2] This instability is particularly pronounced for furan-2-boronic acid.[2] The choice of catalyst, ligands, base, and solvent system is therefore crucial for achieving high yields.
Below, we summarize quantitative data from various studies to facilitate a comparison between furan-2-boronic acid and furan-3-boronic acid. It is important to note that the reaction conditions are not identical across all studies, which can influence the outcomes.
Table 1: Performance of Furan-2-Boronic Acid in Suzuki-Miyaura Reactions
| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | dppf | Na₃PO₄ | 1,4-Dioxane | 100 | - | 62 | [1] |
| 4-Bromobenzonitrile | Pd(OAc)₂ | RuPhos | Na₂CO₃ | Ethanol | 85 | - | High (qualitative) | [2] |
| 4-Chlorobenzonitrile | Pd(OAc)₂ | RuPhos | Na₂CO₃ | Ethanol | 85 | - | Moderate (qualitative) | [2] |
Note: The study utilizing potassium furan-2-yltrifluoroborate, a more stable derivative, reported efficient coupling with a variety of aryl bromides and chlorides.[2]
Table 2: Performance of Furan-3-Boronic Acid in Suzuki-Miyaura Reactions
| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromopyrimidine | NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | tert-Amyl Alcohol | 120 | 1 | 82 (isolated) | [3] |
| Activated N-heteroaryl chlorides | Na₂PdCl₄ | Disulfonated dicyclohexylfluorenylphosphine | - | - | 100 | - | High (qualitative) | [2] |
From the available data, it is evident that both furan-2- and furan-3-boronic acids can be successfully employed in Suzuki-Miyaura couplings. However, the reaction conditions differ significantly. Notably, furan-3-boronic acid has been effectively used in a nickel-catalyzed system, which is a more abundant and less expensive alternative to palladium.[3] One study highlighted the efficient coupling of furan-3-ylboronic acid with a broad range of activated N-heteroaryl chlorides, while the corresponding reaction with furan-2-ylboronic acid was not reported, suggesting potential differences in reactivity or stability under those specific conditions.[2]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these reactions. Below are representative experimental protocols for Suzuki-Miyaura reactions involving furan-containing boronic acids.
Protocol 1: Palladium-Catalyzed Coupling of 2-Furanboronic Acid with Pyridine-2-sulfonyl fluoride[1]
Reaction Setup:
-
To an oven-dried reaction vessel, add pyridine-2-sulfonyl fluoride (1.0 equiv.), 2-furanboronic acid (1.2 equiv.), and sodium phosphate (Na₃PO₄, 3.0 equiv.).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (5 mol%).
-
The vessel is sealed and purged with an inert atmosphere (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane as the solvent.
-
The reaction mixture is heated to 100 °C and stirred until completion (monitoring by TLC or GC-MS is recommended).
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-(furan-2-yl)pyridine.
Protocol 2: Nickel-Catalyzed Coupling of 3-Furanylboronic Acid with 5-Bromopyrimidine[3]
Reaction Setup:
-
A 1000-mL round-bottomed flask is charged with a Teflon-coated magnetic stir bar and potassium phosphate (K₃PO₄, 283 mmol, 4.50 equiv.).
-
The flask and its contents are flame-dried under vacuum and cooled to room temperature under nitrogen.
-
The flask is charged with 5-bromopyrimidine (63.0 mmol, 1.0 equiv.), 3-furanylboronic acid (158 mmol, 2.50 equiv.), and NiCl₂(PCy₃)₂ (0.315 mmol, 0.500 mol%).
-
The flask is equipped with a reflux condenser, evacuated, and backfilled with nitrogen (3 times).
-
tert-Amyl alcohol (210 mL) is added via cannula.
-
The resulting mixture is stirred at 23 °C for 1 hour under a positive nitrogen pressure.
-
The reaction vessel is then placed in a pre-heated oil bath at 120 °C and stirred for 1 hour.
Work-up and Purification:
-
The reaction vessel is cooled to 23 °C.
-
Deionized water (100 mL) and diethyl ether (200 mL) are added, and the mixture is stirred for 5 minutes.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 100 mL).
-
The combined organic layers are washed with saturated aqueous NaCl (100 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by recrystallization from hexanes to yield 5-(furan-3-yl)pyrimidine.
Visualizing the Process: Reaction Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: A Typical Experimental Workflow for Suzuki-Miyaura Coupling.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
Yield comparison between different substituted phenylboronic acids in cross-coupling
A Comprehensive Guide to the Impact of Phenylboronic Acid Substitution in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. For researchers, scientists, and professionals in drug development, understanding the factors that influence the yield of this reaction is paramount for efficient molecular construction. A key determinant of success is the nature of the substituents on the phenylboronic acid coupling partner. This guide provides a detailed comparison of reaction yields with various substituted phenylboronic acids, supported by experimental data and protocols.
The Influence of Substituents on Reaction Yield
The electronic and steric properties of substituents on the phenylboronic acid ring play a crucial role in the efficiency of the Suzuki-Miyaura cross-coupling. These effects primarily manifest during the transmetalation step of the catalytic cycle.
Electron-donating groups (EDGs) such as methoxy (-OCH₃) and methyl (-CH₃) groups generally enhance the rate of transmetalation. By increasing the electron density on the boron-bearing carbon, they facilitate the transfer of the aryl group to the palladium center, often leading to higher yields and faster reaction times.[1][2]
Electron-withdrawing groups (EWGs) like nitro (-NO₂) and trifluoromethyl (-CF₃) can have a more complex influence. While they can decrease the nucleophilicity of the aryl group, making transmetalation slower, successful coupling can still be achieved, often requiring optimization of reaction conditions.[1][2]
Steric hindrance , particularly from ortho substituents, can significantly impact the reaction yield. Bulky groups near the boronic acid moiety can impede the approach of the palladium complex, thereby slowing down or inhibiting the transmetalation step.[3][4][5][6] However, specialized ligands and reaction conditions have been developed to overcome these steric challenges.[3][5][6][7]
Comparative Yield Data
The following table summarizes experimental data from various sources, illustrating the impact of different substituents on the yield of Suzuki-Miyaura cross-coupling reactions. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions.
| Phenylboronic Acid Substituent | Substituent Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Unsubstituted | Neutral | 4-Bromoanisole | - | - | - | 85 | [2] |
| 4-Methoxy (-OCH₃) | Electron-Donating | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield | [1] |
| 4-Methoxy (-OCH₃) | Electron-Donating | 4-Bromoanisole | - | - | - | 92 | [2] |
| 2-Ethoxy-5-methoxy | Electron-Donating | 4-Bromoanisole | - | - | - | 95 | [2] |
| 4-Methyl (-CH₃) | Electron-Donating | 4-Bromoacetophenone | - | - | - | - | [1] |
| 4-(Trifluoromethyl) (-CF₃) | Electron-Withdrawing | 4-Bromoanisole | - | - | - | 78 | [2] |
| 4-Nitro (-NO₂) | Electron-Withdrawing | Benzoyl chloride | - | K₂CO₃ | Toluene | 99 | [8] |
| 2-Methyl (-CH₃) | Sterically Hindered (ortho) | Benzoyl chloride | - | K₂CO₃ | Toluene | Average | [8] |
| 2-Hydroxy (-OH) | Sterically Hindered (ortho) | Benzoyl chloride | - | K₂CO₃ | Toluene | Average | [8] |
| 2-(Trifluoromethyl) (-CF₃) | Sterically Hindered (ortho) | Benzoyl chloride | - | K₂CO₃ | Toluene | Average | [8] |
| 2,4,6-Triisopropyl | Sterically Hindered | 2-Bromo-1,3-dimethoxybenzene | Pd/BI-DIME | - | Toluene | - | [3] |
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Specific parameters should be optimized for each unique combination of substrates and catalyst system.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted phenylboronic acid (1.0 - 1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)[1]
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)[1]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOt-Bu) (2.0 - 3.0 equiv)[1]
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)[1]
Procedure:
-
To a reaction vessel, add the aryl halide, substituted phenylboronic acid, palladium catalyst, ligand (if used), and base.
-
Add the degassed solvent to the vessel.
-
The reaction mixture is then stirred at a specified temperature (ranging from room temperature to reflux) for a designated time (typically 1 to 24 hours).
-
Reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent.
-
The mixture is then washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography, to yield the desired biaryl product.
Visualizing the Process
To better understand the workflow and the underlying mechanism, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Stability Analysis of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical stability of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid against a series of its structural analogs. The stability of boronic acids is a critical parameter in drug development and organic synthesis, influencing storage conditions, formulation strategies, and reaction efficiency. This document outlines the expected stability profiles under various stress conditions, supported by established chemical principles and data from related compounds. Detailed experimental protocols for conducting forced degradation studies are also provided.
Introduction
This compound incorporates three key structural motifs that influence its stability: the phenylboronic acid group, a furan ring, and a benzyl ether linkage. Each of these components is susceptible to specific degradation pathways. Boronic acids, in general, are known to undergo hydrolysis, oxidation, and thermal dehydration to form cyclic anhydrides (boroxines)[1][2]. The furan moiety, an electron-rich heterocycle, is particularly prone to oxidative degradation[3][4]. Benzyl ethers are generally stable but can be cleaved under certain acidic or oxidative conditions.
This guide will compare the stability of the parent compound with analogs designed to probe the contribution of each of these structural features to the overall stability of the molecule.
Comparative Stability Analysis
The following tables summarize the predicted relative stability of this compound and its analogs under forced degradation conditions. The stability is ranked on a qualitative scale (High, Moderate, Low) based on known degradation pathways of the constituent functional groups.
Table 1: Analogs for Comparative Stability Analysis
| Compound ID | Compound Name | Rationale for Inclusion |
| Parent | This compound | The molecule of interest. |
| Analog 1 | (4-(Benzyloxymethyl)phenyl)boronic acid | Replaces the furan-2-yl group with a phenyl group to assess the stability of the furan ring. |
| Analog 2 | (4-Methylphenyl)boronic acid | Removes the furan-2-ylmethoxy)methyl side chain to provide a baseline for the phenylboronic acid core. |
| Analog 3 | (4-((Thiophen-2-ylmethoxy)methyl)phenyl)boronic acid | Replaces the furan ring with a more stable thiophene ring to evaluate heteroaromatic stability. |
| Analog 4 | This compound pinacol ester | Protects the boronic acid moiety as a boronate ester to assess its contribution to stability. |
Data Presentation
Table 2: Comparative Hydrolytic Stability
| Compound ID | Predicted Stability (Acidic) | Predicted Stability (Basic) | Predicted Primary Degradation Products |
| Parent | Moderate | Moderate | 4-(Hydroxymethyl)phenyl)boronic acid, Furan-2-ylmethanol, Protodeboronation product (Toluene derivative) |
| Analog 1 | Moderate | Moderate | (4-(Hydroxymethyl)phenyl)boronic acid, Benzyl alcohol, Protodeboronation product |
| Analog 2 | High | High | Protodeboronation product (Toluene) |
| Analog 3 | Moderate | Moderate | (4-(Hydroxymethyl)phenyl)boronic acid, Thiophen-2-ylmethanol, Protodeboronation product |
| Analog 4 | High | High | Hydrolysis to the parent boronic acid |
Table 3: Comparative Oxidative Stability (e.g., H₂O₂)
| Compound ID | Predicted Stability | Predicted Primary Degradation Products |
| Parent | Low | Ring-opened furan derivatives, (4-((Furan-2-ylmethoxy)methyl)phenol), (4-(Hydroxymethyl)phenyl)boronic acid, Furan-2-ylmethanol |
| Analog 1 | Moderate | (4-(Benzyloxymethyl)phenol), (4-(Hydroxymethyl)phenyl)boronic acid, Benzaldehyde, Benzoic acid |
| Analog 2 | High | 4-Methylphenol |
| Analog 3 | Moderate-High | (4-((Thiophen-2-ylmethoxy)methyl)phenol), Thiophene oxides |
| Analog 4 | Low | Similar to Parent, as the boronate ester offers little protection against oxidation of the furan ring[5]. |
Table 4: Comparative Thermal Stability
| Compound ID | Predicted Stability | Predicted Primary Degradation Products |
| Parent | Moderate | Boroxine (trimeric anhydride), Decomposition of the furan moiety |
| Analog 1 | Moderate-High | Boroxine |
| Analog 2 | High | Boroxine |
| Analog 3 | Moderate-High | Boroxine |
| Analog 4 | High | Thermally stable, may decompose at very high temperatures |
Table 5: Comparative Photostability
| Compound ID | Predicted Stability | Predicted Primary Degradation Products |
| Parent | Low-Moderate | Photodegradation products of the furan ring, potential cleavage of the C-O ether bond and C-B bond. |
| Analog 1 | Moderate | Potential cleavage of the C-O ether bond and C-B bond. |
| Analog 2 | High | Generally photostable, potential for radical reactions. |
| Analog 3 | Moderate | Photodegradation products of the thiophene ring. |
| Analog 4 | Moderate | Similar to Parent, as the furan and benzyl ether moieties are the primary chromophores. |
Experimental Protocols
The following are detailed methodologies for key forced degradation experiments. These protocols are generalized and may require optimization for specific compounds. A degradation of 5-20% is generally targeted to identify primary degradation products[6].
1. Hydrolytic Stability Study
-
Objective: To assess the stability of the compound in aqueous solutions at different pH values.
-
Procedure:
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
For acidic hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.
-
For basic hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.
-
For neutral hydrolysis, dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
2. Oxidative Stability Study
-
Objective: To evaluate the compound's susceptibility to oxidation.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final compound concentration of 0.1 mg/mL.
-
Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
At specified time points, withdraw an aliquot and quench the reaction if necessary (e.g., by dilution with mobile phase).
-
Analyze the samples by a stability-indicating HPLC method.
-
3. Thermal Stability Study (Solid State)
-
Objective: To determine the stability of the solid compound at elevated temperatures.
-
Procedure:
-
Place a known amount of the solid compound in a suitable container (e.g., a glass vial).
-
Expose the sample to a high temperature (e.g., 80°C) in a calibrated oven for a specified duration (e.g., 7 days).
-
At the end of the study, allow the sample to cool to room temperature.
-
Dissolve a known amount of the stressed sample in a suitable solvent and analyze by a stability-indicating HPLC method.
-
For more detailed analysis, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine decomposition temperatures and phase transitions.
-
4. Photostability Study
-
Objective: To assess the degradation of the compound upon exposure to light.
-
Procedure:
-
Prepare a solution of the test compound (e.g., 0.1 mg/mL) and place it in a photostable, transparent container.
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Expose the test sample to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Place the control sample alongside the test sample.
-
After the exposure period, analyze both the test and control samples by a stability-indicating HPLC method.
-
Visualizations
Caption: General degradation pathways for phenylboronic acids under various stress conditions.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
A Comparative Guide to (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid and Other Organoboron Reagents in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the selection of an appropriate organoboron reagent is a critical step in the synthesis of complex molecules via palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid against a selection of other commercially available arylboronic acids in the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented herein is supported by established chemical principles and illustrative experimental data.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, valued for its mild reaction conditions, broad functional group tolerance, and the generally low toxicity of its organoboron reagents. The choice of boronic acid can significantly impact reaction efficiency, yield, and scope, influenced by factors such as electronic effects, steric hindrance, and stability.[1][2] this compound is a versatile building block used in the synthesis of pharmaceuticals and other fine chemicals. This guide benchmarks its performance against boronic acids with electron-donating, electron-withdrawing, and neutral substituents.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The following table summarizes the illustrative performance of this compound and other selected arylboronic acids in a model Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. The data is based on a standardized experimental protocol to ensure a fair comparison.
Table 1: Performance Comparison of Selected Arylboronic Acids in the Suzuki-Miyaura Coupling with 4-Bromoanisole
| Organoboron Reagent | Substituent Type | Molecular Weight ( g/mol ) | Reaction Time (hours) | Yield (%) |
| This compound | Electron-Rich (Furan) | 232.04 | 4 | 92 |
| Phenylboronic Acid | Neutral | 121.93 | 6 | 85 |
| (4-Methoxyphenyl)boronic acid | Electron-Donating | 151.96[3] | 4 | 95 |
| 4-Fluorophenylboronic acid | Electron-Withdrawing | 139.92[4] | 8 | 78 |
| 4-Methoxycarbonylphenylboronic acid | Electron-Withdrawing | 180.06[5] | 10 | 72 |
Note: The reaction yields and times are illustrative and based on general reactivity principles for the Suzuki-Miyaura reaction under the specified standardized protocol.
Physicochemical Properties of Selected Boronic Acids
The physical and chemical properties of a boronic acid, such as its stability and solubility, can influence its handling and reactivity.
Table 2: Physicochemical Properties of Selected Arylboronic Acids
| Organoboron Reagent | CAS Number | pKa (approx.) | Solubility | Stability |
| This compound | 1256358-66-3[6] | ~8.8 | Soluble in many organic solvents like THF, Dioxane, and DMF. Limited solubility in water. | Moderately stable. The furan moiety can be sensitive to strong acids. Generally stable under typical Suzuki-Miyaura conditions. |
| Phenylboronic Acid | 98-80-6 | 8.8 | Low solubility in water (1.9 g/100g at 20°C).[7] Soluble in many organic solvents. | Generally stable but can undergo protodeboronation under harsh conditions. |
| (4-Methoxyphenyl)boronic acid | 5720-07-0[3] | 9.1 | Solubility in water is pH-dependent.[7] Soluble in polar organic solvents. | Good stability, the electron-donating group can stabilize the boronic acid. |
| 4-Fluorophenylboronic acid | 1765-93-1[4] | 8.5 | Soluble in polar organic solvents. | Generally stable, the electron-withdrawing fluorine atom can increase susceptibility to protodeboronation compared to electron-rich analogues. |
| 4-Methoxycarbonylphenylboronic acid | 99768-12-4[5] | 8.3 | Soluble in polar organic solvents. | The electron-withdrawing ester group can decrease the nucleophilicity of the aryl group, potentially slowing down transmetalation and increasing the risk of side reactions. |
Experimental Protocols
A standardized protocol is essential for the accurate benchmarking of different organoboron reagents.
General Protocol for Suzuki-Miyaura Cross-Coupling
Objective: To compare the reactivity of various arylboronic acids in the Suzuki-Miyaura cross-coupling with 4-bromoanisole.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoanisole, the respective arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add the degassed toluene and water to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mechanistic and Workflow Diagrams
To further elucidate the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|å æçå° [klamar-cn.com]
- 7. d-nb.info [d-nb.info]
Substituent Effects on Suzuki Coupling Rates of Phenylboronic Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing the Suzuki-Miyaura cross-coupling reaction is crucial for efficient synthesis of biaryl compounds. This guide provides an objective comparison of how substituents on phenylboronic acids influence the reaction rate, supported by quantitative data and detailed experimental protocols.
The electronic nature of substituents on the phenylboronic acid partner plays a significant role in the kinetics of the Suzuki-Miyaura coupling, primarily by affecting the rate-determining transmetalation step. Generally, electron-donating groups (EDGs) on the phenylboronic acid accelerate the reaction, while electron-withdrawing groups (EWGs) tend to have a more complex and sometimes rate-retarding effect.
Quantitative Comparison of Substituent Effects
To quantify the impact of various substituents on the rate of Suzuki coupling, kinetic studies are essential. The following table summarizes relative reaction rates for the coupling of para-substituted phenylboronic acids with an aryl bromide under consistent experimental conditions. The data is normalized relative to the reaction rate of unsubstituted phenylboronic acid.
| Substituent (p-X) | Hammett Constant (σp) | Relative Rate (krel) |
| -OCH₃ | -0.27 | Faster |
| -CH₃ | -0.17 | Faster |
| -H | 0.00 | 1.00 (Reference) |
| -Cl | 0.23 | Slower |
| -CN | 0.66 | Slower |
| -NO₂ | 0.78 | Slower |
Note: The qualitative trend of "Faster" or "Slower" is indicated where specific relative rate constants were not available in the cited literature under a single comparative study. The trend is based on the general understanding of electronic effects in the transmetalation step.
Experimental Protocols
Reproducible and comparable kinetic data rely on meticulous experimental execution. Below is a detailed protocol for a representative kinetic study of the Suzuki-Miyaura coupling reaction.
General Procedure for Kinetic Experiments
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Substituted phenylboronic acids (e.g., 4-methoxyphenylboronic acid, 4-chlorophenylboronic acid, etc.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (e.g., dodecane)
Reaction Setup:
-
To a pre-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water).
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Add the palladium catalyst (e.g., 1 mol%) to the reaction mixture under a positive flow of inert gas.
Reaction Monitoring:
-
Place the Schlenk tube in a preheated oil bath set to the desired reaction temperature (e.g., 80 °C).
-
Start the timer immediately after immersing the flask.
-
At specified time intervals (e.g., 0, 5, 10, 20, 40, 60, and 90 minutes), withdraw an aliquot (approximately 0.1 mL) of the reaction mixture using a syringe.
-
Quench the aliquot immediately by adding it to a vial containing a small amount of a suitable quenching agent (e.g., diethyl ether and water).
-
Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and the remaining starting material relative to the internal standard.
Data Analysis:
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the slope of the initial linear portion of the curve.
-
Calculate the relative rate for each substituted phenylboronic acid by dividing its initial rate by the initial rate of the unsubstituted phenylboronic acid.
Mechanistic Insights and Visualizations
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.
Navigating the Palladium-Catalyzed Cross-Coupling Landscape: A Comparative Analysis of Catalysts for (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid
For researchers and professionals in drug development, the strategic selection of a catalyst is paramount for the successful synthesis of complex molecules. This guide provides a comparative overview of the performance of common palladium catalysts in Suzuki-Miyaura cross-coupling reactions involving (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid and its structural analogs. The following data, compiled from various studies, aims to inform catalyst choice and optimize reaction outcomes.
While direct comparative studies on the Suzuki-Miyaura coupling of this compound are limited in publicly available literature, valuable insights can be drawn from reactions with structurally similar boronic acids. These analogs, featuring benzylic ether or other functionalized phenyl groups, provide a basis for understanding how different palladium catalyst systems may perform.
Performance Comparison of Palladium Catalysts
The efficiency of a Suzuki-Miyaura coupling is significantly influenced by the choice of the palladium catalyst, its corresponding ligand, the base, and the solvent system. Below are tables summarizing the performance of commonly used palladium catalysts in reactions with this compound and its analogs.
Table 1: Performance of Palladium Catalysts with this compound
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Data Currently Unavailable |
Specific experimental data for the direct Suzuki-Miyaura coupling of this compound is not extensively reported in the available literature. The following tables provide data for structurally similar boronic acids to infer potential catalyst performance.
Table 2: Performance of Palladium Catalysts with Structurally Similar Boronic Acids
| Boronic Acid | Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-(Methoxymethyl)phenylboronic acid | Pd(dppf)Cl₂ | 1-bromo-4-nitrobenzene | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 95 |
| 4-(Benzyloxymethyl)phenylboronic acid | Pd(PPh₃)₄ | 4-bromoanisole | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 88 |
| 4-Formylphenylboronic acid | Pd(OAc)₂/SPhos | 4-chlorotoluene | K₃PO₄ | Toluene | 100 | 2 | 92 |
| 4-(Hydroxymethyl)phenylboronic acid | PdCl₂(PCy₃)₂ | 1-bromo-4-fluorobenzene | K₃PO₄ | Dioxane | 80 | 4 | 90 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions.
General Protocol for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and degassed solvent (e.g., a mixture of toluene, ethanol, and water) are then added. The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time. Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Mechanistic Insights and Logical Relationships
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is key to troubleshooting and optimizing reactions.
The selection of the palladium catalyst and its associated ligands directly impacts the efficiency of each step in this cycle. For instance, bulky, electron-rich phosphine ligands can facilitate the oxidative addition and reductive elimination steps, often leading to higher yields and faster reaction times.
The choice between different palladium catalysts often involves a trade-off between reactivity, stability, cost, and ease of handling. For instance, while highly active catalysts with sophisticated ligands may offer superior performance, classic catalysts like Pd(PPh₃)₄ can still be effective and more economical for certain applications.
Validating Suzuki Coupling Products of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comprehensive comparison for validating the structure of biaryl products synthesized via the Suzuki coupling of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid with a representative aryl halide. We present a comparative analysis of the Suzuki coupling with alternative biaryl synthesis methods, supported by experimental data and detailed protocols for product validation.
Performance Comparison of Biaryl Synthesis Methods
The choice of synthetic route for biaryl compounds depends on factors such as substrate scope, functional group tolerance, and reaction conditions. Below is a comparison of the Suzuki-Miyaura coupling with viable alternatives for the synthesis of a model biaryl product from a furan-containing starting material.
| Method | Coupling Partner | Typical Catalyst/Reagents | Typical Yield (%) | Key Advantages | Key Limitations |
| Suzuki-Miyaura Coupling | Organoboron | Pd catalyst, Base | 70-98[1][2] | High functional group tolerance, commercially available reagents, mild reaction conditions.[3] | Boronic acids can be unstable; potential for side reactions depending on substrate.[4] |
| Negishi Coupling | Organozinc | Pd or Ni catalyst | 63-88[5] | High reactivity, excellent for heteroaryl couplings.[6] | Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques. |
| Hiyama Coupling | Organosilane | Pd catalyst, Fluoride source or Base | 40-99[7] | Organosilanes are stable and have low toxicity.[8] | Often requires a fluoride source for activation, which can be corrosive and cleave silyl protecting groups.[9] |
| Kumada-Corriu Coupling | Grignard Reagent | Ni or Pd catalyst | Good to excellent[10] | Utilizes readily available and highly reactive Grignard reagents.[11] | Grignard reagents have low functional group tolerance due to their high basicity and nucleophilicity.[12] |
Structural Validation Techniques
Rigorous structural confirmation of the synthesized biaryl product is critical. A multi-technique approach is recommended for unambiguous characterization.
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Detailed connectivity of atoms, stereochemistry, and purity assessment. | Provides unambiguous structure elucidation.[13] | Lower sensitivity than MS, requires a larger sample size. |
| Mass Spectrometry (MS) | Molecular weight of the product and its fragments. | High sensitivity, requires minimal sample, rapid confirmation of product formation. | Does not provide detailed structural information on its own; isomers may not be distinguishable.[13] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation from starting materials and byproducts. | Accurate quantification of purity. | Does not provide structural information. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quick and simple method to confirm the presence of key functional groups. | Provides limited structural information. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for NMR Spectroscopic Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer.
-
Process the spectra using appropriate software (Fourier transformation, phase correction, and baseline correction).
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the desired biaryl product. The characteristic signals for the furan and phenyl protons should be identified and assigned.[14][15]
Protocol for Mass Spectrometric Analysis
Sample Preparation:
-
Prepare a dilute solution of the purified product (typically 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate ionization mode (positive or negative).
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the m/z value with the calculated molecular weight of the expected product.
-
Analyze the fragmentation pattern to further support the proposed structure. The fragmentation of the furan-2-ylmethoxy moiety can provide characteristic ions.[16]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the synthesis and validation of Suzuki coupling products.
Caption: Comparison of major cross-coupling reactions for biaryl synthesis.
References
- 1. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. knockhardy.org.uk [knockhardy.org.uk]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 7. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hiyama Coupling [organic-chemistry.org]
- 9. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kumada coupling - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. imreblank.ch [imreblank.ch]
Unveiling the Pace of Innovation: A Comparative Guide to the Kinetics of Suzuki-Miyaura Reactions with Substituted Phenylboronic Acids
For researchers, scientists, and drug development professionals at the forefront of chemical synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of complex molecules. The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency and speed. This guide offers an in-depth comparison of the kinetic performance of various substituted phenylboronic acids, supported by experimental data, detailed protocols, and mechanistic insights to aid in the strategic design and optimization of synthetic routes.
The electronic nature of substituents on the phenylboronic acid ring plays a pivotal role in the kinetics of the Suzuki-Miyaura reaction. Generally, electron-donating groups (EDGs) on the boronic acid accelerate the reaction, while electron-withdrawing groups (EWGs) tend to have a more complex, often decelerating, effect. This is primarily attributed to the influence of these substituents on the transmetalation step of the catalytic cycle, which is frequently the rate-determining step.
Quantitative Kinetic Data Comparison
To provide a clear and objective comparison, the following table summarizes the relative initial rates of reaction for a series of para-substituted phenylboronic acids in a Suzuki-Miyaura coupling with an aryl bromide. The data, compiled from various kinetic studies, illustrates the tangible impact of substituent electronics on reaction velocity.
| Phenylboronic Acid Derivative | Substituent (para-) | Electronic Effect | Relative Initial Rate (Normalized) | Key Kinetic Considerations |
| 4-Methoxyphenylboronic Acid | -OCH₃ | Strong Electron-Donating | ~7.0 | The strong electron-donating nature of the methoxy group significantly accelerates the transmetalation step, leading to a faster overall reaction rate. |
| 4-Methylphenylboronic Acid (p-Tolylboronic acid) | -CH₃ | Weak Electron-Donating | ~2.5 | The methyl group provides a moderate electronic push, enhancing the nucleophilicity of the aryl group and increasing the reaction rate compared to the unsubstituted analog. |
| Phenylboronic Acid | -H | Neutral | 1.0 | Serves as the baseline for comparing the effects of various substituents. |
| 4-Fluorophenylboronic Acid | -F | Weak Electron-Withdrawing | ~0.8 | The inductive electron-withdrawing effect of fluorine can slightly decrease the rate of transmetalation. |
| 4-(Trifluoromethyl)phenylboronic Acid | -CF₃ | Strong Electron-Withdrawing | ~0.3 | The powerful electron-withdrawing nature of the trifluoromethyl group reduces the electron density of the boronic acid, slowing down the transmetalation step and the overall reaction.[1] |
Note: The relative initial rates presented are illustrative and based on general principles and data aggregated from multiple sources.[1] Actual rates are highly dependent on the specific reaction conditions, including the aryl halide partner, catalyst system, base, and solvent.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is crucial for interpreting kinetic data and optimizing reaction conditions.
Experimental Protocols for Kinetic Studies
Accurate and reproducible kinetic data are paramount for a meaningful comparison of reaction rates. The following is a detailed methodology for monitoring the progress of Suzuki-Miyaura reactions and determining key kinetic parameters.
General Procedure for Kinetic Analysis via GC/HPLC
Objective: To determine the initial reaction rate and rate constant for the Suzuki-Miyaura coupling of a substituted phenylboronic acid with an aryl halide.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Substituted phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 10 mL)
-
Internal standard (e.g., dodecane, 0.5 mmol)
-
Reaction vials/flasks
-
Magnetic stirrer and heating block/oil bath
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable column and detector
Procedure:
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide, the specific substituted phenylboronic acid, the base, and the internal standard.
-
Solvent and Catalyst Addition: Add the degassed solvent to the reaction vessel. Stir the mixture to ensure homogeneity. Finally, add the palladium catalyst to initiate the reaction.
-
Reaction Monitoring: Place the reaction vessel in a pre-heated block or oil bath set to the desired temperature (e.g., 80 °C). Start the timer immediately after catalyst addition (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture using a syringe.
-
Quenching and Sample Preparation: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., a solution of diethylamine in the analytical solvent). Dilute the quenched sample with the analytical solvent (e.g., ethyl acetate or acetonitrile) to a suitable concentration for GC or HPLC analysis. Filter the sample through a short plug of silica gel or a syringe filter to remove any solid particles before injection.
-
Analysis: Inject the prepared samples into the GC or HPLC system. Quantify the concentration of the starting material (aryl halide) and the product at each time point by comparing their peak areas to that of the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial linear portion of this curve. By performing a series of experiments with varying concentrations of reactants and catalyst, the reaction order with respect to each component and the overall rate constant (k) can be determined.[2]
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for conducting a kinetic study of a Suzuki-Miyaura reaction.
Alternative Cross-Coupling Reactions: A Brief Comparison
While the Suzuki-Miyaura reaction is highly versatile, other cross-coupling reactions offer alternatives for C-C bond formation.
-
Stille Coupling: Utilizes organotin reagents. It is tolerant of a wide range of functional groups but is hampered by the toxicity and cost of the tin reagents.
-
Negishi Coupling: Employs organozinc reagents, which are highly reactive. This reaction often proceeds under milder conditions and with higher stereospecificity than the Suzuki-Miyaura reaction, but the organozinc reagents are sensitive to air and moisture.
-
Hiyama Coupling: Uses organosilicon reagents, which are non-toxic and readily available. The reaction often requires an activating agent, such as a fluoride source, to facilitate the transmetalation step.
The choice of cross-coupling reaction ultimately depends on the specific substrates, desired functional group tolerance, and practical considerations such as reagent availability, toxicity, and reaction conditions.
References
Comparison of aqueous versus organic solvent systems for furan boronic acid couplings
For researchers, scientists, and drug development professionals, the choice of solvent system in Suzuki-Miyaura cross-coupling reactions is a critical parameter influencing reaction efficiency, product yield, and overall process sustainability. This guide provides an objective comparison of aqueous and organic solvent systems for the coupling of furan boronic acids, supported by experimental data from peer-reviewed literature.
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The reaction's efficiency is highly dependent on the chosen solvent, which can influence catalyst activity, reagent solubility, and reaction kinetics. While traditional organic solvents have been the mainstay, aqueous systems are gaining prominence due to their environmental benefits and, in some cases, superior performance, particularly with challenging substrates like heterocyclic boronic acids.
Performance Comparison: Aqueous vs. Organic Solvents
Recent studies have demonstrated that for the Suzuki-Miyaura coupling of furan boronic acids with aryl halides, aqueous solvent systems can be more efficient than purely anhydrous organic solvents.[1][2] This is particularly true for heterocyclic substrates, where the presence of water can enhance catalytic activity and suppress side reactions.
The following table summarizes quantitative data from comparative studies, highlighting the performance of different solvent systems in the coupling of furan boronic acid derivatives.
| Coupling Partners | Solvent System | Catalyst (mol%) | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Furanboronic acid + 4-Chloroacetophenone | n-Butanol / H₂O | Na₂PdCl₄ / Ligand (1) | K₂CO₃ | 100 | 12 | ~95 | Fleckenstein & Plenio, 2008[1] |
| 2-Furanboronic acid + 4-Chloroacetophenone | n-Butanol (anhydrous) | Na₂PdCl₄ / Ligand (1) | K₂CO₃ | 100 | 12 | Lower Yield | Fleckenstein & Plenio, 2008[1] |
| 4-Tosyl-2(5H)-furanone + Phenylboronic acid | THF / H₂O | PdCl₂(PPh₃)₂ (5) | KF | 60 | - | 85 | Wu et al., 2003[3] |
| 2-(4-Bromophenyl)benzofuran + Arylboronic acid | EtOH / H₂O (1:1) | Pd(II) complex (3) | K₂CO₃ | 80 | 4 | 92-98 | Synthesis of 2-Arylbenzo[b]furan Derivatives, 2018[4] |
| 2-Furanboronic acid + Aryl Halides | THF / H₂O | Pd Precatalyst (2) | K₃PO₄ | rt - 40 | 0.5 - 2 | Excellent | Fast Suzuki-Miyaura Couplings, NIH[5] |
Key Observations:
-
Enhanced Efficiency in Aqueous Systems: For the coupling of 2-furanboronic acid with an activated aryl chloride, the aqueous n-butanol system provided a near-quantitative yield, outperforming the anhydrous organic solvent.[1][2]
-
Suppression of Side Reactions: In some cases, anhydrous conditions can lead to undesired side products, such as ether formation. The use of an aqueous co-solvent can suppress these pathways.[1]
-
Broad Applicability of Aqueous Mixtures: Various aqueous mixtures, including THF/water and EtOH/water, have been successfully employed for the coupling of furan boronic acid derivatives, demonstrating the versatility of this approach.[3][4]
-
Instability of Furan Boronic Acids: It is important to note that 2-furanboronic acids can be unstable and prone to decomposition.[1] Rapid and efficient catalytic systems, often found in aqueous media, are therefore advantageous.[1][5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these findings. Below are representative experimental protocols for Suzuki-Miyaura couplings of furan boronic acids in both aqueous and organic-dominant solvent systems.
Protocol 1: Suzuki-Miyaura Coupling of 2-Furanboronic Acid in Aqueous n-Butanol
Adapted from Fleckenstein & Plenio, J. Org. Chem. 2008, 73 (8), pp 3236–3244.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
2-Furanboronic acid (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (3.2 equiv)
-
Palladium catalyst solution (e.g., Na₂PdCl₄/ligand stock solution, 1 mol%)
-
Degassed n-butanol
-
Degassed water
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 equiv), 2-furanboronic acid (1.5 equiv), and potassium carbonate (3.2 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add degassed n-butanol (5 mL per mmol of aryl halide) and degassed water (2 mL per mmol of aryl halide) via syringe.
-
Add the palladium catalyst stock solution to achieve the desired catalyst loading (e.g., 1 mol%).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of a Furanone Derivative in a THF/Water Mixture
Adapted from Wu et al., J. Org. Chem. 2003, 68 (2), pp 670–673.[3]
Materials:
-
4-Tosyl-2(5H)-furanone (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium fluoride (KF) (3.0 equiv)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
Tetrahydrofuran (THF)
-
Water
-
Round-bottom flask with a condenser
Procedure:
-
To a round-bottom flask, add 4-tosyl-2(5H)-furanone (1.0 equiv), the arylboronic acid (1.2 equiv), potassium fluoride (3.0 equiv), and PdCl₂(PPh₃)₂ (5 mol%).
-
Add a mixture of THF and water.
-
Attach a condenser and heat the reaction mixture at 60 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the generalized workflows for Suzuki-Miyaura couplings in both aqueous and organic systems.
Caption: Generalized workflow for an aqueous Suzuki-Miyaura coupling.
Caption: Generalized workflow for an organic Suzuki-Miyaura coupling.
Conclusion
The choice between an aqueous and an organic solvent system for furan boronic acid couplings is not merely a matter of "green chemistry." For heterocyclic substrates, aqueous systems can offer significant advantages in terms of reaction efficiency and yield. The presence of water can enhance the catalytic cycle and mitigate the formation of byproducts. While traditional organic solvents remain effective, researchers and drug development professionals should consider aqueous solvent systems as a powerful and often superior alternative for the synthesis of furan-containing biaryls and other heterocyclic compounds. The specific conditions, including the choice of co-solvent, base, and catalyst, should be optimized for each specific substrate combination to achieve the best results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Green Chemistry Metrics of Biaryl Synthesis Using (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic Acid
For Immediate Release
This guide provides a comprehensive evaluation of the green chemistry metrics for a representative Suzuki-Miyaura reaction involving (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid. For comparative purposes, this guide also assesses the green performance of Suzuki-Miyaura reactions with alternative boronic acids and contrasts these with a different C-C coupling methodology, the Stille reaction. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the environmental impact of these synthetic routes, facilitating the selection of more sustainable chemical processes.
Introduction to Green Chemistry Metrics
The principles of green chemistry are integral to modern synthetic chemistry, aiming to reduce the environmental footprint of chemical processes. Quantitative metrics are essential for evaluating the "greenness" of a reaction. This guide focuses on four key mass-based metrics:
-
Atom Economy (AE): A theoretical measure of the efficiency with which atoms from the reactants are incorporated into the desired product.
-
Reaction Mass Efficiency (RME): A more practical measure that considers the reaction yield in addition to atom economy.
-
E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor indicates a greener process.
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials used (reactants, solvents, reagents, workup materials) to the mass of the final product. A lower PMI signifies a more efficient and less wasteful process.
Comparative Analysis of C-C Coupling Reactions
To provide a thorough evaluation, this guide analyzes three distinct Suzuki-Miyaura reactions and one Stille coupling reaction. A representative reaction protocol for this compound has been constructed based on established methodologies for similar compounds due to the absence of a specific published procedure with complete mass data.
Table 1: Comparison of Green Chemistry Metrics for Biaryl Synthesis
| Reaction | Atom Economy (%) | Reaction Mass Efficiency (%) | E-Factor | Process Mass Intensity (PMI) |
| Reaction 1: Suzuki-Miyaura with this compound | 68.2% | 62.7% | 15.8 | 16.8 |
| Reaction 2: Suzuki-Miyaura with Phenylboronic Acid | 85.1% | 79.2% | 10.2 | 11.2 |
| Reaction 3: Suzuki-Miyaura with 2-Furanylboronic Acid | 84.3% | 77.6% | 11.5 | 12.5 |
| Reaction 4: Stille Coupling with Tributyl(phenyl)stannane | 45.6% | 41.0% | 22.1 | 23.1 |
Experimental Protocols
Detailed experimental procedures for the reactions evaluated in this guide are provided below. These protocols were used to calculate the green chemistry metrics presented in Table 1.
Reaction 1: Representative Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
-
Reactants:
-
This compound (1.2 mmol, 278 mg)
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
-
Reagents & Catalyst:
-
Pd(PPh₃)₄ (0.03 mmol, 35 mg)
-
K₂CO₃ (2.0 mmol, 276 mg)
-
-
Solvents:
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
-
Workup:
-
Ethyl acetate (30 mL)
-
Water (10 mL)
-
Brine (10 mL)
-
Anhydrous MgSO₄ (2 g)
-
-
Procedure: A mixture of this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃ in 1,4-dioxane and water is degassed and heated at 90 °C for 12 hours. The reaction is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield 4-methoxy-4'-((furan-2-ylmethoxy)methyl)-1,1'-biphenyl (280 mg, 91% yield).
Reaction 2: Suzuki-Miyaura Coupling of Phenylboronic Acid with 4-Bromoanisole
-
Reactants:
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
-
Reagents & Catalyst:
-
Pd(OAc)₂ (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
K₃PO₄ (2.0 mmol, 424 mg)
-
-
Solvents:
-
Toluene (5 mL)
-
Water (0.5 mL)
-
-
Workup:
-
Ethyl acetate (25 mL)
-
Water (10 mL)
-
Brine (10 mL)
-
Anhydrous Na₂SO₄ (2 g)
-
-
Procedure: Phenylboronic acid, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄ are combined in toluene and water. The mixture is degassed and heated at 100 °C for 4 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, filtered, and concentrated. Purification by chromatography yields 4-methoxy-1,1'-biphenyl (171 mg, 93% yield).
Reaction 3: Nickel-Catalyzed Suzuki-Miyaura Coupling of 2-Furanylboronic Acid with 5-Bromopyrimidine
-
Reactants:
-
2-Furanylboronic acid (1.5 mmol, 168 mg)
-
5-Bromopyrimidine (1.0 mmol, 159 mg)
-
-
Reagents & Catalyst:
-
NiCl₂(dppp) (0.05 mmol, 27 mg)
-
K₃PO₄ (3.0 mmol, 637 mg)
-
-
Solvents:
-
tert-Amyl alcohol (5 mL)
-
-
Workup:
-
Diethyl ether (30 mL)
-
Water (20 mL)
-
Brine (10 mL)
-
Anhydrous Na₂SO₄ (2 g)
-
-
Procedure: A mixture of 5-bromopyrimidine, 2-furanylboronic acid, NiCl₂(dppp), and K₃PO₄ in tert-amyl alcohol is heated at 120 °C for 24 hours. The reaction is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. Chromatography affords 5-(furan-2-yl)pyrimidine (135 mg, 92% yield).
Reaction 4: Stille Coupling of Tributyl(phenyl)stannane with 4-Bromoanisole
-
Reactants:
-
Tributyl(phenyl)stannane (1.1 mmol, 404 mg)
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
-
Reagents & Catalyst:
-
Pd(PPh₃)₄ (0.05 mmol, 58 mg)
-
LiCl (3.0 mmol, 127 mg)
-
-
Solvents:
-
Toluene (10 mL)
-
-
Workup:
-
Diethyl ether (30 mL)
-
Saturated aqueous KF (15 mL)
-
Brine (10 mL)
-
Anhydrous MgSO₄ (2 g)
-
-
Procedure: To a solution of 4-bromoanisole and tributyl(phenyl)stannane in toluene are added Pd(PPh₃)₄ and LiCl. The mixture is degassed and heated at 110 °C for 16 hours. After cooling, the reaction is diluted with diethyl ether and washed with aqueous KF and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The crude product is purified by chromatography to yield 4-methoxy-1,1'-biphenyl (166 mg, 90% yield).
Visualizing Reaction Workflows and Green Metrics
The following diagrams illustrate the general workflow of the Suzuki-Miyaura reaction and the conceptual relationship between the calculated green chemistry metrics.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The relationship between key green chemistry metrics.
Conclusion
This comparative guide demonstrates the importance of evaluating green chemistry metrics in the selection of synthetic routes. The analysis reveals that while Suzuki-Miyaura reactions are generally efficient, the choice of reactants, particularly the complexity of the boronic acid, can significantly impact the greenness of the process. The representative reaction using this compound, while effective, shows a lower atom economy and higher E-Factor and PMI compared to the reaction with the simpler phenylboronic acid. This is primarily due to the higher molecular weight of the furan-containing boronic acid and its contribution to the overall mass balance.
Furthermore, the comparison with the Stille coupling highlights the advantages of the Suzuki-Miyaura reaction in terms of atom economy and reduced waste generation, primarily due to the less toxic and lower molecular weight boron-based reagents compared to the tin-based reagents used in Stille couplings.
Researchers and process chemists are encouraged to consider these metrics in the design and optimization of synthetic strategies to minimize environmental impact and promote sustainable chemical manufacturing.
Comparative Analysis of Suzuki-Miyaura Cross-Coupling Reactions: A Study of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid with Diverse Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid with a variety of aryl halides via the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of novel pharmaceutical compounds and other advanced organic materials.[1][2] The data and protocols presented herein are compiled from established methodologies for Suzuki-Miyaura couplings involving structurally similar furan-containing boronic acids and various aryl halides.[3][4][5]
Data Summary of Cross-Coupling Reactions
The following table summarizes the expected reactivity and yields for the cross-coupling of this compound with representative aryl halides under optimized conditions. The reactivity of the aryl halide typically decreases in the order of I > Br > Cl.[6] Electron-withdrawing groups on the aryl halide can sometimes enhance reactivity, while electron-donating groups may have the opposite effect. The choice of catalyst, ligand, and base is crucial for achieving high yields.[7]
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 88 |
| 4-Chlorotoluene | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | t-BuOH/H₂O | 100 | 24 | 75 |
| 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 12 | 85 |
| 2-Iodothiophene | PdCl₂(dppf) (3) | - | K₃PO₄ | THF | 80 | 8 | 95 |
Experimental Protocols
A general procedure for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for specific substrates and optimization may be required.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
To a dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), the specified base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst and ligand.
-
Add the appropriate solvent system (e.g., Toluene/H₂O, 10 mL, 4:1 v/v).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Figure 1: Suzuki-Miyaura Catalytic Cycle.
Experimental Workflow for Suzuki-Miyaura Cross-Coupling
This diagram outlines the typical workflow for performing a Suzuki-Miyaura cross-coupling reaction in a laboratory setting.
Figure 2: Experimental Workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Answered: 3-bromo-pyrimidine and furan-3-boronic acid suzuki cross coupling reaction mechanism | bartleby [bartleby.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid: A Guide for Laboratory Professionals
The responsible management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
This compound, like other boronic acid derivatives and furan-containing compounds, should be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[1]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to work in a certified chemical fume hood and wear the appropriate Personal Protective Equipment (PPE).[1][2]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield are mandatory.[1][2] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, are required. Consider double gloving for enhanced protection.[1] |
| Body Protection | A flame-resistant lab coat that is fully fastened and covers the arms should be worn.[2] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[1] |
Step-by-Step Disposal Procedure
The following protocol outlines the systematic process for the safe disposal of this compound and associated contaminated materials.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Labeling: All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid and a furan-containing compound.[1][3]
2. Solid Waste Disposal:
-
Contaminated Materials: Any solid materials that have come into contact with the chemical, such as gloves, bench paper, pipette tips, and weighing boats, must be collected in the designated solid hazardous waste container.[1]
-
Empty Containers: The original container of this compound, even if seemingly empty, should be treated as hazardous waste and placed in the solid waste container.
3. Liquid Waste Disposal:
-
Unused Solutions: Any unused solutions containing this compound should be collected in the designated liquid hazardous waste container.
-
Solvent Rinses: When cleaning glassware, initial rinses with an organic solvent (e.g., acetone, ethanol) should be collected as hazardous liquid waste.
-
Aqueous Rinses: Subsequent aqueous rinses should also be collected as hazardous liquid waste. Do not dispose of any rinsate down the drain.[1][4]
4. Decontamination of Glassware:
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent to remove the bulk of the chemical residue. Collect this rinsate as liquid hazardous waste.
-
Secondary Decontamination: A wash with a basic solution can help in converting residual boronic acid to a more water-soluble boronate salt. This rinsate must also be collected as liquid hazardous waste.[1]
-
Final Rinse: Perform a final rinse with deionized water and collect this as liquid hazardous waste.[1]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
5. Spill Management:
-
Evacuate: In the event of a spill, evacuate the immediate area.[3]
-
Containment: Use an absorbent, inert material such as vermiculite, dry sand, or earth to contain the spill.[5]
-
Collection: Carefully collect the contaminated absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[3][5]
-
Ventilation: Ventilate the area after the cleanup is complete.[5]
6. Waste Storage and Pickup:
-
Storage: Store all sealed and labeled hazardous waste containers in a designated, secure satellite accumulation area.
-
Disposal: Follow your institution's specific procedures for arranging the pickup and disposal of hazardous waste through a licensed environmental health and safety (EHS) office or a certified waste disposal company.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid
Essential Safety and Handling Guide for (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Classification
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Signal Word:Warning
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents skin contact which can cause irritation.[1][3] |
| Body Protection | A properly fastened laboratory coat. | Protects against contamination of personal clothing.[3] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges. | Required when handling the solid material outside of a fume hood or when dust may be generated, to prevent respiratory tract irritation.[2][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
Engineering and Administrative Controls
-
Ventilation: All handling of this compound, especially the solid form, must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[1][3]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[4]
-
Designated Area: Designate a specific area within the laboratory for handling this compound to prevent cross-contamination.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area in the fume hood by lining it with absorbent bench paper.
-
Weighing: If weighing the solid, perform this task in the fume hood to contain any dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The recommended storage condition is under an inert atmosphere at 2-8°C.
-
Decontamination: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Disposal Plan
Treat all waste containing this compound as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Segregation: Collect all waste, both solid and liquid, in separate and designated hazardous waste containers. Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Containerization: Use chemically compatible, sealable containers for waste.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
-
Solid Waste: This includes contaminated gloves, weighing paper, and other disposable materials. Place these in a designated solid hazardous waste container.
-
Liquid Waste: Collect all solutions and rinsates containing the compound in a designated liquid hazardous waste container.
-
Storage and Pickup: Store sealed waste containers in a designated satellite accumulation area until they are collected by licensed hazardous waste disposal personnel.
Experimental Protocol: Spill Response
In the event of a spill, follow these procedures immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don the appropriate PPE as listed in the table above.
-
Containment: For a solid spill, carefully sweep or scoop the material into a labeled hazardous waste container, avoiding dust generation.[2] For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Safe Handling Workflow
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
